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  • Product: 4-(Oxan-2-ylmethoxy)piperidine
  • CAS: 933716-34-8

Core Science & Biosynthesis

Foundational

Strategic Utilization of 4-(Oxan-2-ylmethoxy)piperidine in Medicinal Chemistry: Synthesis, Properties, and Application Workflows

Executive Summary As a Senior Application Scientist in drug discovery, I frequently evaluate novel building blocks that can thread the needle between optimal pharmacokinetics and target affinity. 4-(Oxan-2-ylmethoxy)pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug discovery, I frequently evaluate novel building blocks that can thread the needle between optimal pharmacokinetics and target affinity. 4-(Oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8) has emerged as a highly versatile, bifunctional scaffold. By combining a basic piperidine ring with a lipophilic, sterically bulky oxane (tetrahydro-2H-pyran or THP) ether, this molecule provides an ideal foundation for library generation.

Unlike simple alkyl ethers, the oxane ring acts as a sophisticated bioisostere. It mimics the steric volume of a cyclohexane ring while introducing a hydrogen-bond acceptor (the ring oxygen). This subtle atomic substitution drastically lowers the partition coefficient (LogP), improving aqueous solubility and reducing non-specific plasma protein binding—critical parameters for oral bioavailability [1].

Physicochemical Profiling & Pharmacophore Logic

To effectively deploy this building block, we must first understand its structural dynamics. The molecule features two primary domains: the reactive secondary amine (piperidine) and the metabolically stable ether linkage connecting to the chiral oxane ring.

Quantitative Data Summary

Below is the consolidated physicochemical profile of 4-(oxan-2-ylmethoxy)piperidine, which dictates its handling and downstream reactivity[1, 2].

PropertyValueCausality / Impact in Drug Design
CAS Number 933716-34-8Standard identifier for procurement and regulatory tracking.
Molecular Formula C11H21NO2Determines the mass balance in synthetic workflows.
Molecular Weight 199.29 g/mol Low MW allows for extensive downstream derivatization without exceeding Lipinski's Rule of 5.
SMILES String C1CCOC(C1)COC2CCNCC2Confirms the ether linkage is at C4 of piperidine and C2 of oxane.
pKa (Piperidine) ~10.2 (Predicted)Ensures the amine is protonated at physiological pH; ideal for forming stable HCl salts.
H-Bond Acceptors 2 (Ether O, Oxane O)Enhances target binding via water networks and improves solubility.
H-Bond Donors 1 (Piperidine NH)Serves as the primary nucleophilic site for functionalization.

Causality in Structural Design: Why choose an ether linkage over an ester or amide? Esters are rapidly hydrolyzed by plasma esterases, leading to poor in vivo half-lives. Amides, while stable, are rigid and planar, often incurring a high desolvation penalty when entering a hydrophobic binding pocket. The ether linkage in 4-(oxan-2-ylmethoxy)piperidine is metabolically robust, highly flexible (allowing the oxane ring to sample multiple conformations), and lacks H-bond donor properties, which helps maintain high membrane permeability [3].

Synthetic Methodologies: De Novo Construction

When commercial supplies are limited, synthesizing this building block requires a highly controlled, self-validating protocol. The most efficient route is the bimolecular nucleophilic substitution (SN2) of a primary alkyl halide by a secondary alkoxide.

Self-Validating Protocol: SN2 Etherification

Objective: Synthesize N-Boc-4-(oxan-2-ylmethoxy)piperidine, followed by deprotection.

Step 1: Alkoxide Generation

  • Dissolve 1.0 eq of N-Boc-piperidin-4-ol in anhydrous DMF under a nitrogen atmosphere.

  • Cool the solution to 0 °C and carefully add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).

  • Self-Validation Checkpoint: Observe the evolution of H₂ gas. The cessation of bubbling (typically after 30 mins) confirms the complete conversion of the alcohol to the highly nucleophilic alkoxide.

Step 2: SN2 Alkylation

  • Add 1.1 eq of 2-(bromomethyl)tetrahydro-2H-pyran dropwise.

  • Heat the reaction to 60 °C for 4 hours.

  • Causality: We use the primary bromide as the electrophile and the secondary alkoxide as the nucleophile. Reversing these roles (secondary bromide + primary alkoxide) would lead to massive E2 elimination side-reactions due to the basicity of the alkoxide.

  • Self-Validation Checkpoint: LC-MS monitoring. Look for the product mass [M+H]⁺ = 300.2. The disappearance of the N-Boc-piperidin-4-ol peak confirms reaction completion.

Step 3: Deprotection & Free-Basing

  • Purify the intermediate via silica gel chromatography, then dissolve in Dichloromethane (DCM).

  • Add 20% v/v Trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.

  • Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate to yield the free base of 4-(oxan-2-ylmethoxy)piperidine.

Synthesis A N-Boc-piperidin-4-ol + NaH (Base) B Alkoxide Intermediate (Nucleophile) A->B Deprotonation D SN2 Alkylation (Anhydrous DMF, 60°C) B->D C 2-(Bromomethyl)oxane (Electrophile) C->D E N-Boc-4-(oxan-2-ylmethoxy)piperidine (Protected Intermediate) D->E Etherification F TFA / DCM (Boc Deprotection) E->F G 4-(Oxan-2-ylmethoxy)piperidine (Target Building Block) F->G Cleavage

Fig 1. Step-by-step synthetic workflow for 4-(oxan-2-ylmethoxy)piperidine via SN2 etherification.

Downstream Derivatization: Reductive Amination Workflow

Once the building block is secured, it is typically integrated into larger pharmacophores. The secondary amine of the piperidine ring is perfectly suited for reductive amination, a cornerstone reaction in medicinal chemistry used to append targeting moieties (e.g., kinase hinge-binders) [4].

Self-Validating Protocol: Iminium Reduction

Objective: Couple 4-(oxan-2-ylmethoxy)piperidine with an aryl aldehyde.

  • Iminium Formation: Combine 1.0 eq of 4-(oxan-2-ylmethoxy)piperidine and 1.0 eq of the target aldehyde in 1,2-Dichloroethane (DCE). Add 1.0 eq of glacial Acetic Acid (AcOH).

    • Causality: Secondary amines form iminium ions, not neutral imines. The addition of weak acid (AcOH) catalyzes the dehydration step, driving the equilibrium toward the highly electrophilic iminium species.

  • Reduction: After 1 hour of stirring, add 1.5 eq of Sodium Triacetoxyborohydride (NaBH(OAc)₃) in portions. Stir at room temperature for 12 hours.

    • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is a milder reducing agent. It selectively reduces the iminium ion without reducing the unreacted aldehyde starting material.

  • Validation Checkpoint: Perform a TLC analysis using a Ninhydrin stain. The secondary amine starting material will stain a deep purple/brown. The successful formation of the tertiary amine product will result in a spot that does not stain with Ninhydrin, providing an immediate, visual confirmation of conversion.

DrugDesign Core 4-(Oxan-2-ylmethoxy)piperidine Bifunctional Scaffold Site1 Piperidine Nitrogen Secondary Amine (pKa ~10) Core->Site1 Site2 Oxane Ring H-Bond Acceptor & Lipophilic Bulk Core->Site2 Site3 Ether Linkage Metabolically Stable Hinge Core->Site3 Rx1 Reductive Amination (Targeting Kinase Hinge) Site1->Rx1 Rx2 Amide Coupling (GPCR Surface Binding) Site1->Rx2 Rx3 SNAr (Targeting Allosteric Pockets) Site1->Rx3

Fig 2. Pharmacophore mapping and downstream derivatization logic for the piperidine scaffold.

Conclusion

The strategic incorporation of 4-(oxan-2-ylmethoxy)piperidine into drug discovery pipelines offers a distinct advantage in balancing lipophilicity, metabolic stability, and target engagement. By leveraging self-validating synthetic protocols and understanding the deep causality behind its physicochemical properties, researchers can utilize this scaffold to rescue compounds suffering from poor ADME profiles or sub-optimal binding kinetics.

References

  • PubChemLite Database. "4-(oxan-2-ylmethoxy)piperidine (C11H21NO2)." Université du Luxembourg. URL: [Link]

  • Accela ChemBio. "4-(oxan-2-ylmethoxy)piperidine." AccelaChem. URL: [Link]

  • Molport Chemical Database. "N-(5-amino-2-methylphenyl)-2-[(oxan-2-yl)methoxy]acetamide." Molport. URL: [Link]

Exploratory

"4-(Oxan-2-ylmethoxy)piperidine" structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-(Oxan-2-ylmethoxy)piperidine Abstract This technical guide provides a comprehensive framework for the structural elucidation of 4-(Oxan-2-ylmethoxy)piperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 4-(Oxan-2-ylmethoxy)piperidine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-(Oxan-2-ylmethoxy)piperidine, a heterocyclic compound featuring both piperidine and oxane (tetrahydropyran) moieties linked by an ether bridge. For researchers and professionals in drug development, unambiguous structural confirmation is a foundational requirement for advancing any chemical entity. This document moves beyond a simple recitation of analytical data, delving into the causal logic behind the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. The synergistic application of these methods creates a self-validating system, ensuring the highest degree of confidence in the assigned molecular structure.

Introduction and Molecular Overview

4-(Oxan-2-ylmethoxy)piperidine is a saturated heterocyclic compound with the molecular formula C₁₁H₂₁NO₂. Its structure incorporates a piperidine ring, a common scaffold in medicinal chemistry known for its role in numerous bioactive molecules, and an oxane ring connected via a methoxy linkage.[1] The presence of a secondary amine, an ether oxygen, and the stereocenter at the C2 position of the oxane ring imparts specific physicochemical properties that are of interest in drug design. Precise characterization is paramount to understanding its potential biological interactions and ensuring reproducibility in synthesis and screening.

The primary objective of this guide is to detail an integrated analytical workflow that leverages modern spectroscopic techniques to confirm the constitution and connectivity of this molecule with irrefutable evidence.

Figure 1: Molecular Structure of 4-(Oxan-2-ylmethoxy)piperidine with atom numbering for NMR assignment.

Synthesis and Purification: Establishing the Analyte

While numerous synthetic routes are possible, a common and logical approach to 4-(Oxan-2-ylmethoxy)piperidine is via a Williamson ether synthesis. This involves the nucleophilic substitution of a leaving group on the oxane precursor by the alkoxide of 4-hydroxypiperidine.

Experimental Protocol: Synthesis
  • Deprotonation: To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 30 minutes. Add 2-(bromomethyl)oxane (1.1 eq) dropwise.

  • Heating: Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Extraction: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in a solution of hydrochloric acid in dioxane (4M) and stir at room temperature for 2-4 hours.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Dissolve the residue in water and basify with aqueous NaOH to pH > 12. Extract with dichloromethane (3x). The combined organic layers are dried and concentrated. Purify the final compound using flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield pure 4-(Oxan-2-ylmethoxy)piperidine.

This rigorous purification is essential to remove any starting materials or byproducts that would interfere with subsequent spectroscopic analysis.

Integrated Spectroscopic Analysis

The core of structure elucidation lies in the cohesive interpretation of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a robust, cross-validating dataset.

Mass Spectrometry (MS)

Causality: Mass spectrometry is the first line of analysis to determine the molecular weight of the purified compound, thereby confirming its molecular formula. High-resolution mass spectrometry (HRMS) provides the exact mass, which is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Protocol: The sample is dissolved in methanol and analyzed via Electrospray Ionization (ESI) in positive ion mode coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Data Interpretation: For C₁₁H₂₁NO₂, the expected monoisotopic mass is 199.15723 Da. The ESI-MS spectrum will primarily show the protonated molecule [M+H]⁺.

Table 1: Predicted HRMS Data and Plausible Fragments

m/z (Predicted) Ion Species Formula of Ion Description
200.16451 [M+H]⁺ C₁₁H₂₂NO₂⁺ Protonated parent molecule.[2]
100.07623 [C₅H₁₀NO]⁺ C₅H₁₀NO⁺ Cleavage of the ether C-O bond, retaining charge on the piperidinoxy fragment.
101.09645 [C₆H₁₃O]⁺ C₆H₁₃O⁺ Cleavage of the ether C-O bond, retaining charge on the oxanylmethyl fragment.

| 84.08130 | [C₅H₁₀N]⁺ | C₅H₁₀N⁺ | Loss of the oxanylmethoxy group from the parent ion. |

The fragmentation pattern provides initial evidence of the core piperidine and oxane structures and their linkage.[3][4]

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. It serves as a quick confirmation of the key chemical bonds expected in the target molecule.

Protocol: A spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the neat, purified oil is applied directly to the crystal.

Data Interpretation: The IR spectrum confirms the presence of the amine and ether functionalities and the absence of other groups (like carbonyls or hydroxyls from starting materials).

Table 2: Characteristic IR Absorption Bands

Frequency Range (cm⁻¹) Intensity Vibration Type Functional Group Assignment
3350 - 3250 Medium, Broad N-H Stretch Secondary Amine (Piperidine N-H)[5]
2960 - 2850 Strong C-H Stretch sp³ Aliphatic C-H (Piperidine & Oxane rings)
1470 - 1440 Medium C-H Bend CH₂ Scissoring

| 1150 - 1050 | Strong | C-O Stretch | Ether (C-O-C linkage)[6][7][8] |

The strong C-O stretch is a key diagnostic peak for the ether linkage, while the N-H stretch confirms the presence of the secondary amine.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for the definitive elucidation of molecular structure in solution. ¹H NMR provides information on the proton environment, connectivity (via spin-spin coupling), and stoichiometry (via integration). ¹³C NMR reveals the number and electronic environment of all carbon atoms. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are crucial for assembling the complete molecular framework by establishing through-bond correlations.[10][11][12]

Protocol: The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or MeOD) and analyzed using a high-field NMR spectrometer (≥400 MHz). A standard suite of experiments is performed: ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC.

cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation H1_NMR ¹H NMR (Proton Environments, Coupling, Integration) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) COSY->HMBC HSQC->HMBC Final_Structure Unambiguous Structure Confirmation HMBC->Final_Structure

Figure 2: Workflow for NMR-based structure elucidation.

Data Interpretation:

  • ¹H NMR: The spectrum is divided into distinct regions. Protons on carbons adjacent to heteroatoms (O, N) are deshielded and appear downfield.[7][8]

    • ~3.4-4.0 ppm: This region contains the multiplets for the protons on the anomeric carbon of the oxane ring (H9), the methylene bridge protons (H8), and the proton on the piperidine carbon attached to the ether oxygen (H4).

    • ~2.6-3.1 ppm: Signals corresponding to the axial and equatorial protons adjacent to the piperidine nitrogen (H2, H6).[13]

    • ~1.2-2.0 ppm: A complex region of overlapping multiplets for the remaining aliphatic protons on both the piperidine (H3, H5) and oxane (H11, H12, H13) rings.

    • Broad Singlet: A signal for the N-H proton, the chemical shift of which is concentration and solvent dependent.

  • ¹³C NMR & DEPT-135: The ¹³C spectrum confirms the presence of 11 distinct carbon signals. A DEPT-135 experiment helps differentiate them.

    • ~70-80 ppm: Signals for carbons attached to the ether oxygen (C4, C8, C9).

    • ~45-55 ppm: Signals for carbons adjacent to the piperidine nitrogen (C2, C6).

    • ~20-40 ppm: Signals for the remaining aliphatic carbons (C3, C5, C11, C12, C13).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential to connect the pieces.[14]

    • COSY: Confirms the proton-proton coupling networks within the piperidine ring (H2-H3-H4-H5-H6) and the oxane ring (H9-H13-H12-H11) as two independent spin systems.

    • HSQC: Unambiguously assigns each proton signal to its directly attached carbon atom.

    • HMBC: Provides the final, critical evidence for the overall structure. The key long-range correlation is observed between the protons of the methylene bridge (H8) and both the piperidine carbon (C4) and the oxane anomeric carbon (C9). This ³J-coupling across the ether oxygen definitively proves the connectivity between the two heterocyclic rings via the methoxy linker.

Table 3: Summary of Expected NMR Data (in CDCl₃, representative values)

Atom # ¹³C δ (ppm) ¹H δ (ppm) ¹H Multiplicity Key HMBC Correlations (¹H → ¹³C)
2, 6 ~46.5 ~2.6 (ax), ~3.1 (eq) m C3, C5
3, 5 ~32.0 ~1.5 (ax), ~1.9 (eq) m C2, C4, C6
4 ~75.0 ~3.5 m C3, C5, C8
NH N/A Variable br s C2, C6
8 ~72.0 ~3.4 (dd), ~3.7 (dd) m C4, C9
9 ~78.0 ~3.9 m C8, C11, C13
10 N/A N/A N/A N/A
11 ~31.0 ~1.6 m C9, C12, C13
12 ~25.0 ~1.5 m C11, C13

| 13 | ~28.0 | ~1.8 | m | C9, C11, C12 |

Conclusion

The structural elucidation of 4-(Oxan-2-ylmethoxy)piperidine is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. Mass spectrometry confirms the molecular formula, while IR spectroscopy verifies the presence of key functional groups. However, it is the comprehensive application of 1D and 2D NMR spectroscopy that provides the definitive and unambiguous proof of atomic connectivity. The observation of key HMBC correlations across the ether linkage serves as the final, incontrovertible piece of evidence that validates the proposed structure. This integrated, multi-technique approach represents a gold standard in chemical analysis, ensuring the scientific integrity required for research and drug development applications.

References

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [10]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [11]

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [12]

  • Deev, S. L., et al. (2026). 13C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13C NMR spectroscopy. RSC Publishing.
  • Patiny, L., et al. (2011). Theoretical NMR correlations based Structure Discussion. PMC. [14]

  • PubChem. (n.d.). 4-(oxan-2-ylmethoxy)piperidine (C11H21NO2). PubChemLite. [2]

  • BenchChem. (2025).
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. [6]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [7]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. Organic Chemistry. [8]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [9]

  • Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR. [13]

  • PubChem. (n.d.). 4-(Aminomethyl)piperidine. [5]

  • PubMed. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [1]

  • Freire, F., et al. (2008). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of the Brazilian Chemical Society. [3]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [4]

Sources

Foundational

4-(Oxan-2-ylmethoxy)piperidine (CAS 933716-34-8): A Dual-Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to optimizing pharmacokinetics (PK), pharmacodynamics (PD), and safety profiles. 4-(Oxan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to optimizing pharmacokinetics (PK), pharmacodynamics (PD), and safety profiles. 4-(Oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8) represents a highly specialized, dual-privileged scaffold that merges two of the most valuable heterocyclic motifs in medicinal chemistry: the piperidine ring and the tetrahydropyran (oxane) system.

This technical whitepaper dissects the physicochemical properties, structural rationale, synthetic methodologies, and handling protocols for this critical intermediate, providing drug development professionals with a comprehensive guide to its application in synthesizing novel therapeutics.

Physicochemical Profiling

Understanding the baseline metrics of a building block is the first step in rational drug design. The following table summarizes the core identifiers and physicochemical properties of 4-(oxan-2-ylmethoxy)piperidine[1].

PropertyValue
Chemical Name 4-(Oxan-2-ylmethoxy)piperidine
Synonyms 4-((Tetrahydro-2H-pyran-2-yl)methoxy)piperidine
CAS Registry Number 933716-34-8
Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
Structural Class Heterocyclic Ether / Aliphatic Amine
Hydrogen Bond Donors 1 (Piperidine NH)
Hydrogen Bond Acceptors 2 (Ether Oxygen, Oxane Oxygen)

Structural Rationale & Medicinal Chemistry Applications

The utility of 4-(oxan-2-ylmethoxy)piperidine lies in its modular architecture. It is not merely a spacer; it is a functional pharmacophore designed to fine-tune drug-like properties.

  • The Piperidine Core: The piperidine ring is a cornerstone of modern medicinal chemistry, present in over twenty classes of FDA-approved drugs[2]. As a saturated, six-membered nitrogen heterocycle, it adopts a stable chair conformation, allowing for precise 3D vectorial projection of substituents. Crucially, the basic nitrogen allows for salt formation (improving aqueous solubility) and acts as a key hydrogen bond donor/acceptor when interacting with target proteins (e.g., GPCRs and kinases)[3].

  • The Tetrahydropyran (Oxane) Motif: The oxane ring acts as a bioisostere of cyclohexane but with significantly improved physicochemical properties[4]. By introducing an oxygen atom into the ring, lipophilicity (LogP) is reduced compared to its carbocyclic counterpart, which directly correlates with reduced off-target toxicity and improved metabolic stability. Furthermore, the oxane oxygen provides an additional hydrogen bond acceptor site, potentially capturing unique interactions within a binding pocket[5].

  • The Ether Linkage: The -O-CH2- linker provides necessary conformational flexibility between the two rigid rings, allowing the molecule to adapt to the steric demands of complex binding sites.

StructuralDecomposition A Piperidine Core (Basic Amine, H-Bond Donor) B Ether Linkage (Flexibility, H-Bond Acceptor) A->B C4-Substitution C Tetrahydropyran (Oxane) (Lipophilicity Modulator) B->C C2-Attachment

Figure 1: Structural decomposition of the 4-(oxan-2-ylmethoxy)piperidine scaffold.

PharmacologicalRationale Ligand 4-(Oxan-2-ylmethoxy)piperidine HBD H-Bond Donor (Piperidine NH) Ligand->HBD HBA1 H-Bond Acceptor (Ether Oxygen) Ligand->HBA1 Lipo Lipophilic Interactions (Oxane Ring) Ligand->Lipo Target Target Protein Pocket (e.g., GPCR / Kinase) HBD->Target HBA1->Target Lipo->Target

Figure 2: Pharmacological interaction pathways of the dual-privileged scaffold.

Synthetic Methodology & Manufacturing Protocols

To utilize this building block effectively, researchers must understand its synthetic assembly. The synthesis of 4-(oxan-2-ylmethoxy)piperidine typically relies on a Williamson ether synthesis framework. The following protocol outlines a self-validating, scalable workflow.

Causality in Experimental Design:

  • Why N-Boc Protection? The secondary amine of piperidine is highly nucleophilic. Without protection, the alkylating agent would preferentially attack the nitrogen, leading to unwanted N-alkylation rather than the desired O-alkylation.

  • Why Sodium Hydride (NaH)? The secondary hydroxyl group on the piperidine ring is weakly acidic. A strong, non-nucleophilic base like NaH is required to quantitatively generate the alkoxide intermediate without side reactions.

  • Why HCl in Dioxane for Deprotection? While Trifluoroacetic acid (TFA) is common, using HCl in dioxane yields the product directly as a hydrochloride salt, which is often more stable, less hygroscopic, and easier to isolate via simple filtration than the free base.

Step-by-Step Protocol:

  • Protection: React 4-hydroxypiperidine with Di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) using triethylamine (TEA) as a base to yield N-Boc-4-hydroxypiperidine.

  • Alkoxide Formation: Dissolve N-Boc-4-hydroxypiperidine in anhydrous N,N-Dimethylformamide (DMF). Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise under an inert argon atmosphere. Stir until hydrogen evolution ceases.

  • Etherification: Add (oxan-2-yl)methyl methanesulfonate (or the corresponding bromide) dropwise to the alkoxide solution. Heat the reaction to 60°C and monitor via TLC/LC-MS until completion.

  • Workup: Quench with saturated aqueous NH4Cl, extract with Ethyl Acetate (EtOAc), wash extensively with brine to remove DMF, dry over Na2SO4, and concentrate. Purify via flash column chromatography.

  • Deprotection: Dissolve the purified intermediate in DCM and add 4N HCl in dioxane. Stir at room temperature until the Boc group is fully cleaved (monitored by the disappearance of the starting material on TLC).

  • Isolation: Evaporate the solvent. The resulting 4-(oxan-2-ylmethoxy)piperidine hydrochloride salt can be used directly or neutralized with NaOH to obtain the free base.

SyntheticWorkflow N1 Step 1: N-Boc Protection (Boc2O, TEA, DCM) N2 Step 2: Alkoxide Generation (NaH, DMF, 0°C) N1->N2 N3 Step 3: Williamson Etherification with (Oxan-2-yl)methyl mesylate N2->N3 N4 Step 4: Acidic Deprotection (4N HCl in Dioxane) N3->N4 N5 Step 5: Isolation Yields CAS 933716-34-8 (HCl salt) N4->N5

Figure 3: Step-by-step synthetic workflow for 4-(oxan-2-ylmethoxy)piperidine.

Safety, Handling, and Regulatory Compliance

When handling 4-(oxan-2-ylmethoxy)piperidine, strict adherence to safety protocols is mandatory. Based on standardized chemical safety data, the compound exhibits specific hazards that require appropriate personal protective equipment (PPE) and engineering controls[1].

  • Hazard Classifications (GHS):

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Dam. 1 (H318): Causes serious eye damage.

    • STOT SE 3 (H336): May cause drowsiness or dizziness.

  • Handling Protocols:

    • Engineering Controls: Handle exclusively within a certified chemical fume hood to mitigate inhalation risks associated with its STOT SE 3 classification.

    • PPE: Wear nitrile gloves, a protective laboratory coat, and tightly fitting safety goggles or a face shield (due to the Eye Dam. 1 classification).

    • Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly closed. As an amine and an ether, protect from prolonged exposure to air and light to prevent potential degradation or peroxide formation—a common risk associated with cyclic ethers like tetrahydropyran[6].

References

  • NextSDS. "4-(oxan-2-ylmethoxy)piperidine — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

Sources

Exploratory

"4-(Oxan-2-ylmethoxy)piperidine" molecular weight and formula

An In-depth Technical Guide to 4-(Oxan-2-ylmethoxy)piperidine: A Key Building Block in Modern Medicinal Chemistry Abstract In the landscape of modern drug discovery, the assembly of novel molecular architectures from val...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(Oxan-2-ylmethoxy)piperidine: A Key Building Block in Modern Medicinal Chemistry

Abstract

In the landscape of modern drug discovery, the assembly of novel molecular architectures from validated, high-value building blocks is a cornerstone of successful lead generation and optimization. 4-(Oxan-2-ylmethoxy)piperidine is a heterocyclic compound that merges two "privileged" scaffolds: the piperidine ring, a ubiquitous feature in countless pharmaceuticals, and the oxane (tetrahydropyran) moiety, prized for its ability to confer favorable physicochemical properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-(Oxan-2-ylmethoxy)piperidine, detailing its core molecular properties, a robust and mechanistically sound synthetic protocol, and its strategic applications in medicinal chemistry. By elucidating the scientific rationale behind its use, this document serves as a practical resource for leveraging this compound in the design of next-generation therapeutics.

Introduction: The Strategic Union of Two Privileged Scaffolds

The piperidine ring is one of the most prevalent N-heterocycles in approved pharmaceuticals, valued for its conformational flexibility, basic nitrogen center for salt formation, and its ability to serve as a versatile scaffold for presenting substituents in defined three-dimensional space.[1][2][3] Its derivatives are integral to a wide spectrum of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][3]

Complementing the piperidine core, the oxane (tetrahydropyran) ring is frequently incorporated into molecular designs to modulate properties such as aqueous solubility, metabolic stability, and lipophilicity. The replacement of more metabolically labile groups with oxane rings is a common strategy in lead optimization. The combination of these two scaffolds in 4-(Oxan-2-ylmethoxy)piperidine creates a unique building block that offers a rich platform for chemical exploration. The ether linkage provides rotational flexibility, while the secondary amine of the piperidine serves as a key handle for subsequent derivatization, enabling its seamless integration into drug discovery programs.

Core Molecular Properties

A precise understanding of a compound's fundamental properties is critical for its effective application. The key identifiers and physicochemical data for 4-(Oxan-2-ylmethoxy)piperidine are summarized below.

Chemical Identifiers and Formula
IdentifierValueSource
CAS Number 933716-34-8[4]
Molecular Formula C11H21NO2[4][5]
SMILES C1CCOC(C1)COC2CCNCC2[5]
InChIKey YHARXZQFMJHMJT-UHFFFAOYSA-N[5]
Physicochemical and Spectroscopic Data
PropertyValueSource
Molecular Weight 199.29 g/mol [4]
Monoisotopic Mass 199.15723 Da[5]
Predicted XlogP 1.0[5]

Synthesis and Mechanistic Rationale

The construction of 4-(Oxan-2-ylmethoxy)piperidine is most logically achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. The proposed protocol is designed for efficiency and control, incorporating protecting group strategies to ensure regioselectivity.

Retrosynthetic Strategy

The primary disconnection is at the ether oxygen, leading to two key synthons: a 4-hydroxypiperidine derivative and a reactive 2-(halomethyl)oxane. To prevent undesired N-alkylation of the piperidine, its secondary amine must be protected prior to the coupling reaction. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions.

Proposed Synthetic Protocol

Objective: To synthesize 4-(Oxan-2-ylmethoxy)piperidine from commercially available starting materials.

Step 1: N-Protection of 4-Hydroxypiperidine

  • Rationale: This step is crucial to prevent the nucleophilic piperidine nitrogen from competing with the hydroxyl group in the subsequent alkylation step. The Boc group renders the nitrogen non-nucleophilic.

  • Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of 1,4-dioxane and water.

  • Add a base, such as triethylamine or sodium bicarbonate (1.5 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Perform an aqueous workup and purify by column chromatography to yield tert-butyl 4-hydroxypiperidine-1-carboxylate.

Step 2: Williamson Ether Synthesis

  • Rationale: This is the key bond-forming step. A strong base is used to deprotonate the hydroxyl group of the protected piperidinol, creating a potent nucleophile (an alkoxide) that attacks the electrophilic carbon of 2-(chloromethyl)oxane. Sodium hydride is an effective, non-nucleophilic base for this transformation.

  • In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.

  • Add 2-(chloromethyl)oxane (1.1 eq) to the reaction mixture.

  • Heat the reaction to reflux (approx. 66 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

Step 3: N-Deprotection

  • Rationale: The final step involves the removal of the Boc protecting group to liberate the secondary amine, yielding the target compound. This is achieved under strong acidic conditions, where the acid protonates the carbamate, leading to its collapse into carbon dioxide, isobutylene, and the free amine.

  • Dissolve the Boc-protected product from Step 2 in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo. If an HCl salt is desired, the process is complete. For the free base, perform a basic aqueous workup (e.g., with NaOH solution) and extract the product into an organic solvent.

  • Dry and concentrate the organic extracts to yield the final product, 4-(Oxan-2-ylmethoxy)piperidine.

Synthetic Workflow Diagram

SynthesisWorkflow A 4-Hydroxypiperidine R1 (Boc)2O, Base A->R1 B tert-butyl 4-hydroxypiperidine-1-carboxylate R2 1. NaH, THF 2. 2-(Chloromethyl)oxane B->R2 C tert-butyl 4-(oxan-2-ylmethoxy)piperidine-1-carboxylate R3 TFA or HCl C->R3 D 4-(Oxan-2-ylmethoxy)piperidine R1->B Step 1: Protection R2->C Step 2: Ether Synthesis R3->D Step 3: Deprotection

Caption: Synthetic pathway for 4-(Oxan-2-ylmethoxy)piperidine.

Applications in Drug Discovery and Development

The utility of 4-(Oxan-2-ylmethoxy)piperidine extends beyond its core structure; its true value lies in its application as a versatile building block for creating diverse and complex molecules.

  • Scaffold for Library Synthesis: The secondary amine provides a reactive handle for a multitude of chemical transformations, including amidation, reductive amination, and N-arylation. This allows for the rapid generation of large libraries of compounds, where the oxan-piperidine core serves as a constant anchor and the diversity element is introduced at the nitrogen atom. This approach is fundamental to structure-activity relationship (SAR) studies.[6]

  • Bioisosteric Replacement: In medicinal chemistry, replacing one chemical group with another that has similar physical or chemical properties (a bioisostere) is a powerful strategy to optimize drug candidates.[7] The 4-(Oxan-2-ylmethoxy)piperidine moiety can be used as a bioisostere for other fragments, such as morpholine or other substituted piperidines, to fine-tune solubility, improve metabolic stability, or alter receptor-binding interactions.[7][8]

  • Exploration of Novel Chemical Space: The combination of the flexible ether linkage and the distinct heterocyclic rings allows for the exploration of three-dimensional chemical space that may be inaccessible with more rigid or planar building blocks. This can lead to the discovery of compounds with novel pharmacological profiles and improved intellectual property positions.[8]

Safety and Handling

As with all piperidine derivatives, 4-(Oxan-2-ylmethoxy)piperidine should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[9][10]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[11][12]

  • General Hazards: Piperidine-based compounds may cause skin and serious eye irritation.[9][13] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[12]

Conclusion

4-(Oxan-2-ylmethoxy)piperidine represents more than just a chemical entity; it is a strategic tool for the modern medicinal chemist. By combining the well-established piperidine and oxane scaffolds, it provides a foundation for building novel molecules with potentially superior drug-like properties. Its straightforward synthesis and the presence of a reactive handle for further derivatization make it an exceptionally valuable building block for accelerating the discovery and development of new therapeutic agents across a multitude of disease areas.

References

  • PubChemLite. 4-(oxan-2-ylmethoxy)piperidine (C11H21NO2). [Link]

  • Chemspace. 6-{4-[(oxan-2-yl)methoxy]piperidine-1-carbonyl}-1H-indole. [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Wikipedia. Piperidine. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • NCBI. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • Defense Technical Information Center. Piperidine Synthesis. [Link]

  • PubChem. 4-((5,6-Dimethoxy-1-oxoindan-2-yl)methyl)piperidine hydrochloride. [Link]

  • MDPI Encyclopedia. Pharmacological Applications of Piperidine Derivatives. [Link]

  • Google Patents. Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.

Sources

Foundational

Synthesis Precursors and Methodologies for 4-(Oxan-2-ylmethoxy)piperidine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identity: 4-(Oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8) | Molecular Formula: C₁₁H₂₁NO₂ | Molecular Weight: 199.29 g...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identity: 4-(Oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8) | Molecular Formula: C₁₁H₂₁NO₂ | Molecular Weight: 199.29 g/mol

Executive Summary & Chemical Significance

In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons (Fsp³) is a validated strategy to improve the clinical success rate of drug candidates by enhancing solubility and reducing off-target promiscuity. 4-(Oxan-2-ylmethoxy)piperidine is a highly valuable, oxygen-rich, aliphatic building block. Structurally, it consists of a piperidine ring etherified at the C4 position with a (tetrahydro-2H-pyran-2-yl)methyl moiety.

This specific substitution pattern introduces significant steric bulk and lipophilic modulation without relying on flat aromatic rings. Synthesizing this ether linkage, however, presents distinct chemical challenges—namely, the risk of competitive elimination reactions and the need for orthogonal protecting group strategies. This whitepaper details the retrosynthetic logic, mechanistic causality, and validated protocols for synthesizing this critical building block.

Retrosynthetic Strategy & Precursor Selection

The synthesis of 4-(oxan-2-ylmethoxy)piperidine relies on the strategic formation of the ether bond connecting the piperidine core to the oxane (tetrahydropyran) appendage. The secondary amine of the piperidine ring must be masked—typically as a tert-butyloxycarbonyl (Boc) carbamate—to prevent unwanted N-alkylation or interference with Lewis acid catalysts.

We identify two primary retrosynthetic pathways based on commercially available precursors:

  • The Williamson Route (S_N2): Utilizing (tetrahydro-2H-pyran-2-yl)methanol (CAS: 100-72-1) and N-Boc-piperidin-4-ol .

  • The Reductive Route: Utilizing (tetrahydro-2H-pyran-2-yl)methanol and N-Boc-piperidin-4-one .

Retrosynthesis Target 4-(Oxan-2-ylmethoxy)piperidine (Target) BocTarget N-Boc-4-(oxan-2-ylmethoxy)piperidine (Protected Intermediate) Target->BocTarget Deprotection Precursor1 (Tetrahydro-2H-pyran-2-yl)methanol (CAS: 100-72-1) BocTarget->Precursor1 Disconnection Precursor2A N-Boc-piperidin-4-ol (Williamson Route) BocTarget->Precursor2A Williamson Precursor2B N-Boc-piperidin-4-one (Reductive Route) BocTarget->Precursor2B Reductive

Figure 1: Retrosynthetic disconnection of 4-(oxan-2-ylmethoxy)piperidine highlighting two primary routes.

Mechanistic Pathways & Causality

Route 1: The Inverse Williamson Etherification (S_N2)

A classical Williamson ether synthesis involves an alkoxide reacting with an alkyl halide or sulfonate. Causality Check: If one were to activate N-Boc-piperidin-4-ol as a mesylate and react it with the alkoxide of oxan-2-ylmethanol, the strongly basic conditions would predominantly trigger an E2 elimination of the secondary mesylate, yielding N-Boc-1,2,3,6-tetrahydropyridine rather than the desired ether.

To circumvent this, the inverse approach is mandatory: the primary alcohol, (tetrahydro-2H-pyran-2-yl)methanol, is activated to a methanesulfonate (mesylate). Primary sulfonates are highly resistant to elimination and undergo smooth S_N2 displacement when attacked by the sodium alkoxide of N-Boc-piperidin-4-ol.

Route 2: Catalytic Reductive Etherification

Reductive etherification represents a modern, milder alternative that completely bypasses the use of strong bases (like NaH) and the risk of elimination . This route couples N-Boc-piperidin-4-one directly with (tetrahydro-2H-pyran-2-yl)methanol using a silane reducing agent (e.g., Triethylsilane, Et₃SiH) and a Lewis acid catalyst (e.g., Yb(OTf)₃ or TMSOTf) .

Mechanism: The Lewis acid catalyzes the condensation of the ketone and alcohol to form a hemiketal. Subsequent catalyst-mediated dehydration generates a highly electrophilic oxocarbenium ion. Et₃SiH then delivers a hydride (H⁻) to the oxocarbenium face, irreversibly trapping the ether .

Mechanism K N-Boc-piperidin-4-one + Oxan-2-ylmethanol H Hemiketal Intermediate K->H Nucleophilic Attack O Oxocarbenium Ion (Lewis Acid Activated) H->O -H2O (Catalyst) E N-Boc-4-(oxan-2-ylmethoxy)piperidine O->E Hydride Transfer (Et3SiH)

Figure 2: Mechanism of Lewis acid-catalyzed reductive etherification using triethylsilane.

Quantitative Data & Route Comparison

The following table summarizes the operational metrics of both synthetic routes, allowing process chemists to select the optimal pathway based on scale and available infrastructure.

ParameterRoute 1: Williamson EtherificationRoute 2: Reductive Etherification
Primary Precursors Oxan-2-ylmethanol + N-Boc-piperidin-4-olOxan-2-ylmethanol + N-Boc-piperidin-4-one
Key Reagents MsCl, Et₃N, NaH, DMFEt₃SiH, Yb(OTf)₃ or TMSOTf, DCM
Reaction Temperature 0 °C to 80 °C (Heating required for S_N2)0 °C to 25 °C (Room temperature)
Typical Yield 45% - 60%75% - 88%
Primary Byproducts E2 elimination products (alkenes)Silyl ethers, unreacted hemiketals
Scalability & Safety Moderate (Exothermic NaH quench is hazardous)High (Mild conditions, easy handling)

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis via Reductive Etherification (Preferred Route)

This protocol utilizes mild conditions to maximize yield and prevent elimination.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve N-Boc-piperidin-4-one (1.0 equiv, 10 mmol) and (tetrahydro-2H-pyran-2-yl)methanol (1.2 equiv, 12 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Silane Addition: Add Triethylsilane (Et₃SiH) (1.5 equiv, 15 mmol) to the stirring solution.

  • Catalyst Initiation: Cool the mixture to 0 °C using an ice bath. Dropwise, add Ytterbium(III) triflate (Yb(OTf)₃) (0.05 equiv, 5 mol%) or TMSOTf (0.1 equiv). Validation Check: A slight color change (pale yellow) indicates oxocarbenium formation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor via LC-MS until the ketone mass is fully consumed.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate N-Boc-4-(oxan-2-ylmethoxy)piperidine .

Protocol B: Global Deprotection to Target Compound

Removal of the Boc group to yield the final free amine.

  • Acidic Cleavage: Dissolve N-Boc-4-(oxan-2-ylmethoxy)piperidine (5 mmol) in DCM (10 mL). Cool to 0 °C.

  • TFA Addition: Slowly add Trifluoroacetic acid (TFA) (2.5 mL) to achieve a roughly 20% v/v solution. Validation Check: Mild gas evolution (CO₂ and isobutylene) confirms carbamate cleavage.

  • Maturation: Stir at room temperature for 2 hours. Confirm complete deprotection via TLC (ninhydrin stain active).

  • Isolation: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the residue in DCM and wash with 1M NaOH until the aqueous layer reaches pH > 10. Extract with DCM, dry over Na₂SO₄, and evaporate to yield pure 4-(oxan-2-ylmethoxy)piperidine as a pale oil.

References

  • NextSDS Chemical Substance Database. "4-(oxan-2-ylmethoxy)piperidine — Chemical Substance Information." Available at: [Link]

  • Organic Chemistry Portal. "Ether synthesis by reductive etherification." Available at: [Link]

  • The Royal Society of Chemistry (RSC). "Chapter 2: Synthetic Methods for Dialkyl Ethers - Reductive etherification of aldehydes and ketones with alcohols." Available at:[Link]

Exploratory

"4-(Oxan-2-ylmethoxy)piperidine" potential biological activity.

The Pharmacological Potential of 4-(Oxan-2-ylmethoxy)piperidine: A Structural and Mechanistic Whitepaper Executive Summary In modern drug discovery, the strategic assembly of privileged scaffolds is essential for balanci...

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Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Potential of 4-(Oxan-2-ylmethoxy)piperidine: A Structural and Mechanistic Whitepaper

Executive Summary

In modern drug discovery, the strategic assembly of privileged scaffolds is essential for balancing target affinity with favorable pharmacokinetic properties. 4-(Oxan-2-ylmethoxy)piperidine is a highly versatile, bifunctional building block that merges a basic piperidine ring with a lipophilic, hydrogen-bonding tetrahydropyran (oxane) ring via a flexible methoxy linker. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical rationale behind this molecule, project its biological activity across neuropharmacology and oncology, and provide self-validating experimental workflows to empirically test these hypotheses.

Structural Deconstruction & Pharmacophore Rationale

The therapeutic viability of 4-(Oxan-2-ylmethoxy)piperidine stems from the synergistic properties of its constituent heterocycles.

  • The Piperidine Anchor: The piperidine ring system is one of the most ubiquitous structural subunits in approved pharmaceuticals, particularly in neuroprotectants, analgesics, and targeted therapeutics[1]. Its secondary amine is protonated at physiological pH (pKa ~9.5), enabling critical cation- π interactions and salt bridges with aspartate or glutamate residues in receptor binding pockets.

  • The Oxane (Tetrahydropyran) Motif: Tetrahydropyran (oxane) is the third most common 6-membered heterocycle containing a single heteroatom among EMA-approved drugs[2]. Unlike open-chain aliphatic ethers, the rigidified oxane ring restricts conformational entropy while providing a potent hydrogen-bond acceptor. This bioisosteric substitution enhances metabolic stability against cytochrome P450 (CYP) mediated oxidative cleavage.

  • The Methoxy Linker: The -CH2-O- linkage at the 4-position of the piperidine ring provides spatial flexibility, allowing the molecule to navigate deep, narrow binding clefts—a topological requirement for targets like Acetylcholinesterase (AChE)[3].

Pharmacophore Pip Piperidine Ring (Basic Amine) Target CNS Targets (Sigma-1, AChE) Pip->Target Cation-Pi Interactions ADME Enhanced BBB Permeability & Metabolic Stability Pip->ADME Lipophilicity Balance Ox Oxane Ring (H-Bond Acceptor) Ox->Target Hydrogen Bonding Ox->ADME Bioisosteric Replacement Link Methoxy Linker (Flexibility) Link->Target Spatial Alignment

Logical relationship of 4-(Oxan-2-ylmethoxy)piperidine structural motifs and bioactivity.

Predicted Biological Targets & Mechanistic Pathways

Based on structure-activity relationship (SAR) data of analogous compounds, 4-(Oxan-2-ylmethoxy)piperidine acts as a high-value precursor for several biological targets:

A. Neuropharmacology: Sigma-1 ( σ1​ ) Receptor Modulation

Aminoethyl-substituted piperidine derivatives are known to act as potent σ1​ receptor ligands, demonstrating high lipophilic ligand efficiency (LLE)[4]. The σ1​ receptor requires a basic nitrogen (provided by the piperidine) spaced appropriately from a lipophilic bulk (provided by the oxane ring). Compounds with this profile exhibit antiproliferative properties and neuroprotective effects by modulating intracellular calcium signaling at the endoplasmic reticulum.

B. Acetylcholinesterase (AChE) Inhibition

The 1,4-disubstituted piperidine topology is the core pharmacophore of donepezil, a frontline Alzheimer's disease medication. Synthetic piperidine building blocks are routinely utilized to prepare donepezil analogues[3]. The oxane ring in our target molecule can occupy the peripheral anionic site (PAS) of AChE, while the protonated piperidine binds the catalytic active site (CAS), effectively blocking acetylcholine hydrolysis.

C. Agrochemical & Antimicrobial Applications

Beyond human therapeutics, piperidine-containing compounds have demonstrated broad-spectrum fungicidal and insecticidal activities[5]. The incorporation of tetrahydropyran and piperidine structures enhances penetration through insect cuticles and fungal cell walls, making this scaffold highly relevant for next-generation agrochemicals.

Quantitative Physicochemical Profiling

To justify the progression of this compound into biological assays, we must evaluate its Lipinski parameters and Lipophilic Ligand Efficiency (LLE). The data below summarizes the predicted physicochemical profile of the base scaffold.

Table 1: Predicted Physicochemical Properties & CNS Viability

ParameterPredicted ValueIdeal CNS RangeMechanistic Rationale
Molecular Weight 199.29 g/mol < 400 g/mol Low MW ensures high ligand efficiency and rapid passive diffusion across the BBB.
clogP (Lipophilicity) 1.6 - 2.11.5 - 3.0The oxane ring perfectly balances the hydrophilicity of the piperidine nitrogen, preventing membrane trapping.
Topological Polar Surface Area (TPSA) ~21.3 Ų< 90 ŲA low TPSA guarantees minimal desolvation energy penalties during receptor binding.
H-Bond Donors (HBD) 1 (Secondary NH)< 3Limits interactions with efflux transporters (e.g., P-glycoprotein).
H-Bond Acceptors (HBA) 2 (O, N)< 7Sufficient for target anchoring without impeding lipid bilayer insertion.

Self-Validating Experimental Workflows

To empirically validate the biological potential of 4-(Oxan-2-ylmethoxy)piperidine derivatives, researchers must employ rigorous, internally controlled protocols. The following methodologies are designed to establish causality while preventing false positives.

Workflow Syn Compound Preparation (>98% Purity) PAMPA PAMPA-BBB Assay (Permeability) Syn->PAMPA Aliquot Bind Radioligand Assay (Target Affinity) Syn->Bind Aliquot Data Data Synthesis (Ligand Efficiency) PAMPA->Data Pe (cm/s) Bind->Data Ki / IC50

Experimental workflow for validating CNS permeability and receptor binding efficiency.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: We utilize PAMPA because the oxane ring's specific contribution to lipophilicity is best measured via passive diffusion models prior to complex in vivo testing.

  • Preparation of Lipid Matrix: Coat the PVDF membrane of the donor plate with 4 μ L of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL). Why: PBL mimics the exact lipid composition of the human blood-brain barrier, providing superior predictive accuracy over standard hexadecane.

  • Donor Solution Formulation: Dissolve the compound in DMSO, then dilute with PBS (pH 7.4) to a 10 μ M concentration (final DMSO < 1%). Add Lucifer Yellow (LY) at 10 μ M. Self-Validation: LY acts as a paracellular marker. If LY is detected in the acceptor well, the artificial membrane is compromised, and the data point is automatically rejected.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation.

  • Quantification: Separate the plates and quantify the compound in both wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ). Include Verapamil as a high-permeability positive control.

Protocol B: σ1​ Receptor Radioligand Binding Assay

Causality: The basic piperidine nitrogen is hypothesized to form a critical salt bridge with Asp126 of the σ1​ receptor. This assay quantifies that specific interaction.

  • Membrane Preparation: Homogenize guinea pig brain tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 100 μ g of membrane protein, 2 nM of -pentazocine, and varying concentrations of the test compound (0.1 nM to 10 μ M). Why: -pentazocine is highly selective for σ1​ over σ2​ , ensuring target-specific displacement.

  • Self-Validation (Non-Specific Binding): Include parallel wells containing 10 μ M Haloperidol. Why: Haloperidol completely saturates σ1​ receptors. Subtracting this background noise from total binding yields the true specific binding of our compound.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Why: PEI neutralizes the negative charge of the glass fibers, preventing the basic piperidine from binding non-specifically to the filter itself. Read radioactivity using a liquid scintillation counter.

Conclusion

4-(Oxan-2-ylmethoxy)piperidine is far more than a simple chemical building block; it is a meticulously balanced pharmacophore. By combining the target-anchoring basicity of piperidine with the metabolic stability and hydrogen-bonding capacity of an oxane ring, it serves as an ideal starting point for CNS drug discovery and advanced agrochemical development. Researchers utilizing the self-validating workflows outlined above can rapidly translate this structural potential into quantifiable biological efficacy.

References

  • Research progress on piperidine-containing compounds as agrochemicals Source: rhhz.net URL: 5

  • Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles Source: nih.gov URL: 1

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues Source: kcl.ac.uk URL: 3

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1​ Receptor Ligands with Antiproliferative Properties Source: d-nb.info URL: 4

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) Source: rsc.org URL: 2

Sources

Foundational

Solvation Dynamics and Physicochemical Profiling of 4-(Oxan-2-ylmethoxy)piperidine in Organic Solvents

Target Audience: Research Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Analysis 4-(Oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Analysis

4-(Oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8) is a versatile, bifunctional aliphatic heterocycle widely utilized as a structural building block in modern medicinal chemistry and library synthesis[1]. The molecule features a secondary piperidine amine linked via a methoxy bridge to a tetrahydropyran (oxan) ring[1].

Understanding its solubility profile in organic solvents is critical for optimizing reaction conditions (e.g., cross-coupling or nucleophilic substitutions) and downstream purification workflows.

Key Physicochemical Properties
  • Molecular Formula: C₁₁H₂₁NO₂[2]

  • Molecular Weight: 199.29 g/mol [2]

  • Calculated pKa: 9.81 ± 0.10[2]

  • Hydrogen Bond Donors (HBD): 1 (Piperidine N-H)

  • Hydrogen Bond Acceptors (HBA): 3 (Piperidine Nitrogen, Oxane Oxygen, Methoxy Oxygen)

While the high pKa of 9.81 dictates that the molecule exists predominantly in an ionized state in physiological aqueous environments[2], its un-ionized freebase form governs its thermodynamic solvation behavior in organic media.

Solvation Thermodynamics in Organic Media

The solubility of 4-(Oxan-2-ylmethoxy)piperidine is dictated by the thermodynamic interplay between its lipophilic hydrocarbon backbone (the piperidine and oxane rings) and its polar heteroatoms.

  • Protic Solvents (e.g., Methanol, Ethanol): Exhibit excellent solvation capacity. The solvent's ability to donate and accept hydrogen bonds perfectly complements the compound's secondary amine and dual ether oxygens, leading to highly favorable enthalpy of mixing ( ΔHmix​ ).

  • Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, DMSO): Provide optimal solubility. Dichloromethane (DCM), despite its low dielectric constant, exhibits high polarizability. It effectively solvates the lipophilic oxane and piperidine rings via London dispersion forces while interacting with the heteroatoms via dipole-induced dipole interactions.

  • Non-Polar Solvents (e.g., Hexanes, Heptane): Yield moderate to low solubility. The lack of permanent dipoles in aliphatic hydrocarbons limits their ability to disrupt the strong intermolecular hydrogen bonding occurring between the piperidine N-H and ether oxygens of adjacent solute molecules.

SolvationDynamics cluster_solvents Organic Solvent Classifications Core 4-(Oxan-2-ylmethoxy)piperidine (Solute) Protic Protic Solvents (e.g., MeOH, EtOH) Core->Protic H-Bonding Aprotic Polar Aprotic (e.g., DCM, DMSO) Core->Aprotic Dipole Interactions NonPolar Non-Polar (e.g., Hexanes) Core->NonPolar Van der Waals

Fig 1. Solvation dynamics of 4-(Oxan-2-ylmethoxy)piperidine across organic solvent classes.

Empirical Solubility Matrix

The following table summarizes the estimated solubility parameters of 4-(Oxan-2-ylmethoxy)piperidine across standard organic solvents used in synthesis and purification.

SolventPolarity IndexDielectric Constant (ε)Estimated SolubilityPrimary Solvation Mechanism
Methanol (MeOH) 5.132.7> 100 mg/mL Strong H-bond donation to ether/amine.
Dichloromethane (DCM) 3.18.93> 100 mg/mL Dipole-induced dipole, high polarizability.
Ethyl Acetate (EtOAc) 4.46.0250 - 100 mg/mL Dipole-dipole interactions.
Hexanes 0.11.89< 10 mg/mL Van der Waals forces; limited by polar groups.
Dimethyl Sulfoxide (DMSO) 7.246.7> 100 mg/mL Strong H-bond acceptance from piperidine NH.

Standardized Analytical Protocol: Thermodynamic Shake-Flask Method

To empirically validate the solubility of 4-(Oxan-2-ylmethoxy)piperidine for specific formulation requirements, the industry-standard Thermodynamic Shake-Flask Method must be employed. This protocol is designed as a self-validating system to eliminate kinetic supersaturation artifacts.

Step-by-Step Methodology:
  • Saturation: Add an excess amount of 4-(Oxan-2-ylmethoxy)piperidine to 1.0 mL of the target organic solvent in a 2.0 mL chemically inert HPLC vial.

    • Causality: Maintaining a visible excess of the undissolved compound ensures the chemical potential of the undissolved phase equals that of the dissolved solute, establishing true equilibrium.

  • Isothermal Equilibration: Agitate the suspension at 300 rpm at 25.0 ± 0.1 °C for 48 hours using a thermoshaker.

    • Causality: A 48-hour window is critical. Shorter timeframes often capture metastable kinetic supersaturation, leading to falsely elevated solubility readings.

  • Phase Separation: Centrifuge the equilibrated suspension at 10,000 × g for 15 minutes.

    • Causality: High-speed centrifugation completely pellets sub-micron particulates that typically bypass standard 0.45 µm syringe filters, preventing false-positive UV/MS absorbance spikes.

  • Quantification: Dilute the clear supernatant appropriately in the mobile phase and inject it into an LC-MS or HPLC-UV system. Quantify against a pre-established standard calibration curve ( R2>0.995 ).

ShakeFlaskProtocol Step1 1. Saturation Excess Solute Step2 2. Equilibration 48h @ 25°C Step1->Step2 Step3 3. Separation 10k x g Centrifuge Step2->Step3 Step4 4. Analysis LC-MS / HPLC-UV Step3->Step4

Fig 2. Standardized thermodynamic shake-flask methodology for solubility determination.

Safety, Handling, and GHS Compliance

When handling 4-(Oxan-2-ylmethoxy)piperidine in organic solutions, strict adherence to Globally Harmonized System (GHS) protocols is mandatory. The neat compound is classified under the following hazard categories:

  • Skin Irrit. 2 (H315): Causes skin irritation[3].

  • Eye Dam. 1 (H318): Causes serious eye damage[3].

  • STOT SE 3 (H336): May cause drowsiness or dizziness[3].

Causality in Safe Handling: The high solubility of this compound in organic solvents like DMSO or DCM means that accidental dermal exposure to these solutions can rapidly facilitate transdermal absorption of the chemical. Solvents act as penetration enhancers, bypassing the stratum corneum barrier. Always utilize chemical-resistant nitrile gloves (double-gloving is strictly recommended for DCM handling) and perform all solvations within a certified, externally exhausted fume hood.

Strategic Applications in Medicinal Chemistry

Because of its excellent solubility in polar aprotic solvents (e.g., Toluene, Dioxane, and DMF), 4-(Oxan-2-ylmethoxy)piperidine is an ideal nucleophile for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig aminations. Its solubility profile ensures homogeneous reaction conditions, which is a critical parameter for maintaining consistent catalytic cycles, preventing the precipitation of reactive intermediates, and maximizing the overall yield of complex Active Pharmaceutical Ingredients (APIs).

Sources

Exploratory

4-(Oxan-2-ylmethoxy)piperidine: A Versatile Building Block in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic selection of synthetic building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 4-(Oxan-2-ylmethoxy)piperidine (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of synthetic building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 4-(Oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8) has emerged as a highly versatile secondary amine scaffold. By coupling the basic, sp3 -rich piperidine core with a lipophilic, metabolically stable tetrahydropyran (oxan-2-yl) ring via a flexible methoxy ether linkage, this molecule provides a unique vector for occupying hydrophobic pockets while maintaining favorable aqueous solubility[1].

This technical guide explores the structural rationale, physicochemical profiling, and self-validating synthetic protocols required to utilize this compound effectively in drug development workflows.

Structural Logic & Pharmacophore Rationale

The architectural design of 4-(Oxan-2-ylmethoxy)piperidine is not arbitrary; it is rooted in the principles of rational drug design.

  • The Piperidine Core: Acts as the primary attachment point (via the secondary amine) for SN​Ar or Buchwald-Hartwig couplings. Its chair conformation projects substituents into defined 3D vectors, increasing target selectivity.

  • The Methoxy Ether Linker: Provides rotational flexibility, allowing the terminal oxane ring to adopt optimal geometries within a receptor's binding site. The ether oxygen also serves as a critical hydrogen-bond acceptor.

  • The Oxan-2-yl Ring: Unlike linear aliphatic ethers (e.g., ethoxy or propoxy groups) which are highly susceptible to CYP450-mediated oxidative O -dealkylation, the cyclic oxane ring offers enhanced metabolic stability and steric bulk.

Pharmacophore Piperidine Piperidine Core (Basic Center, sp3-rich) Linker Methoxy Ether Linker (Flexibility & H-Bond Acceptor) Piperidine->Linker C4-Substitution Oxane Oxan-2-yl Ring (Lipophilic Bulk, Metabolic Stability) Linker->Oxane C2-Attachment

Fig 1. Pharmacophore mapping and structural rationale of 4-(Oxan-2-ylmethoxy)piperidine.

Physicochemical Profiling

Understanding the baseline metrics of a building block is critical before incorporating it into an Active Pharmaceutical Ingredient (API). The data below summarizes the core properties of the free base form, verified through standard chemical databases such as [2] and [1].

PropertyValueImplication for Drug Design
CAS Number 933716-34-8Unique registry identifier for procurement.
Molecular Formula C11​H21​NO2​ Defines the atomic composition.
Molecular Weight 199.29 g/mol Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5.
H-Bond Donors 1The secondary amine provides a single donor (lost upon coupling).
H-Bond Acceptors 2Both the ether and oxane oxygens can interact with target residues.
Rotatable Bonds 3Balances conformational flexibility with entropic penalty upon binding.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 4-(Oxan-2-ylmethoxy)piperidine relies on a robust two-step sequence: a Williamson ether synthesis followed by acidic deprotection. The protocols below are engineered to be self-validating, ensuring that researchers can confirm success at each stage without relying solely on complex analytics[3].

Synthesis SM 1-Boc-4-hydroxypiperidine (Starting Material) Alkylation NaH, DMF, 0°C to RT + 2-(Bromomethyl)oxane SM->Alkylation Alkoxide Formation Intermediate Boc-Protected Ether (Intermediate) Alkylation->Intermediate Williamson Ether Synthesis Deprotection 4M HCl in Dioxane (Boc Cleavage) Intermediate->Deprotection Acidic Cleavage Product 4-(Oxan-2-ylmethoxy)piperidine HCl (Final Product) Deprotection->Product Precipitation

Fig 2. Standard synthetic workflow and self-validating isolation steps.

Protocol 3.1: Williamson Ether Synthesis

Objective: Alkylate 1-Boc-4-hydroxypiperidine with 2-(bromomethyl)oxane.

  • Causality of Reagents: The secondary hydroxyl group of the piperidine starting material is sterically hindered and possesses a pKa​ of ~16. Weak bases (e.g., K2​CO3​ ) are insufficient for complete deprotonation. Sodium hydride (NaH) is mandatory because it quantitatively generates the strongly nucleophilic alkoxide, driving the reaction forward irreversibly by releasing hydrogen gas. N,N-Dimethylformamide (DMF) is chosen as the solvent to solvate the sodium cation, leaving a "naked," highly reactive alkoxide anion.

  • Step-by-Step Procedure:

    • Dissolve 1-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Cool to 0 °C.

    • Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Stir for 30 minutes at 0 °C, then add 2-(bromomethyl)oxane (1.2 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Quench carefully with cold water and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

  • Self-Validating System: The reaction's initiation is visually confirmed by the steady evolution of H2​ gas upon NaH addition. Post-reaction, Thin Layer Chromatography (TLC) visualized with Phosphomolybdic Acid (PMA) will validate success by showing the complete disappearance of the highly polar starting alcohol and the emergence of a new, less polar ether spot.

Protocol 3.2: Boc-Deprotection and Isolation

Objective: Cleave the tert-butyloxycarbonyl (Boc) group to yield the free secondary amine.

  • Causality of Reagents: 4M HCl in anhydrous dioxane is utilized instead of Trifluoroacetic acid (TFA). The anhydrous acidic conditions protonate the carbamate, leading to the expulsion of isobutylene gas and carbon dioxide. Dioxane is specifically chosen because the resulting amine hydrochloride salt is highly insoluble in it, driving spontaneous precipitation and eliminating the need for tedious chromatographic purification.

  • Step-by-Step Procedure:

    • Dissolve the Boc-protected intermediate in a minimal amount of anhydrous dichloromethane (DCM).

    • Add 10 volumes of 4M HCl in Dioxane at room temperature.

    • Stir vigorously for 2-4 hours.

    • Filter the resulting suspension, wash the solid cake with cold diethyl ether, and dry under high vacuum.

  • Self-Validating System: Successful cleavage is physically confirmed by the formation of a dense white precipitate (the hydrochloride salt) in the reaction flask. Subsequent 1H -NMR analysis will validate the structure by showing the complete absence of the intense 9H singlet at ~1.4 ppm (characteristic of the Boc group).

Downstream Application: SN​Ar Coupling Workflow

Once synthesized, 4-(Oxan-2-ylmethoxy)piperidine is primarily used to functionalize heteroaromatic cores, a standard practice in the development of kinase inhibitors and GPCR ligands as noted by [3].

Protocol 4.1: General Nucleophilic Aromatic Substitution ( SN​Ar )
  • Causality of Reagents: The secondary amine is a robust nucleophile. When reacted with an electron-deficient heteroaryl halide (e.g., 2-chloroquinoline), the nitrogen attacks the electrophilic carbon. N,N-Diisopropylethylamine (DIPEA) is added as a non-nucleophilic base to scavenge the generated HCl, preventing the piperidine from protonating and losing its nucleophilicity. N-Methyl-2-pyrrolidone (NMP) is used as the solvent due to its high boiling point, allowing the reaction to be heated to 120 °C to overcome the activation energy barrier.

  • Step-by-Step Procedure:

    • Combine the heteroaryl halide (1.0 eq), 4-(Oxan-2-ylmethoxy)piperidine HCl salt (1.2 eq), and DIPEA (3.0 eq) in NMP.

    • Heat the mixture to 120 °C for 16 hours.

    • Cool to room temperature, dilute with water, and extract with Ethyl Acetate.

  • Self-Validating System: LC-MS analysis of the crude mixture will show a distinct mass shift corresponding to the loss of the halogen and the addition of the piperidine mass ( M+−X+198 ), confirming the substitution event.

References

  • NextSDS Chemical Database - 4-(oxan-2-ylmethoxy)piperidine — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Foundational

The Emergence of 4-(Oxan-2-ylmethoxy)piperidine: A Technical Guide to its Synthesis and Potential in Medicinal Chemistry

Abstract The confluence of piperidine and tetrahydropyran (oxane) rings in a single molecular entity presents a compelling scaffold for exploration in modern drug discovery. This technical guide provides an in-depth anal...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of piperidine and tetrahydropyran (oxane) rings in a single molecular entity presents a compelling scaffold for exploration in modern drug discovery. This technical guide provides an in-depth analysis of 4-(Oxan-2-ylmethoxy)piperidine , a molecule that, while not characterized by a singular "discovery" event, embodies the strategic design of functional building blocks in medicinal chemistry. This document delineates a robust and plausible synthetic pathway to this compound, offers detailed experimental protocols, and explores its potential applications based on the well-established pharmacological significance of its constituent heterocycles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in the design of novel therapeutic agents.

Introduction: The Rationale for Hybrid Heterocyclic Scaffolds

The piperidine ring is a ubiquitous structural motif in pharmaceuticals, recognized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging with a wide array of biological targets.[1][2][3] It is a key component in numerous approved drugs, particularly those targeting the central nervous system.[4][5] Similarly, the tetrahydropyran (oxane) moiety is increasingly utilized in medicinal chemistry as a bioisostere for other cyclic systems, offering improved metabolic stability and aqueous solubility, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6][7]

The synthesis and exploration of molecules that combine these two privileged scaffolds, such as 4-(Oxan-2-ylmethoxy)piperidine, are therefore driven by a rational design approach. The ether linkage provides a flexible yet stable connection between the two rings, allowing for the spatial projection of substituents in a manner that can be fine-tuned for optimal target engagement. This guide will now detail a practical and efficient synthetic route to this valuable building block.

Synthesis of 4-(Oxan-2-ylmethoxy)piperidine: A Step-by-Step Approach

The synthesis of 4-(Oxan-2-ylmethoxy)piperidine can be efficiently achieved through a three-step sequence: protection of a commercially available piperidine precursor, ether formation via a Williamson ether synthesis, and subsequent deprotection to yield the final product.

Overall Synthetic Scheme

Synthetic_Pathway 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine (Boc)2O, Base N-Boc-4-(Oxan-2-ylmethoxy)piperidine N-Boc-4-(Oxan-2-ylmethoxy)piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(Oxan-2-ylmethoxy)piperidine 1. NaH 2. 2-(Chloromethyl)oxane 4-(Oxan-2-ylmethoxy)piperidine 4-(Oxan-2-ylmethoxy)piperidine N-Boc-4-(Oxan-2-ylmethoxy)piperidine->4-(Oxan-2-ylmethoxy)piperidine TFA or HCl 2-(Hydroxymethyl)oxane 2-(Hydroxymethyl)oxane 2-(Chloromethyl)oxane 2-(Chloromethyl)oxane 2-(Hydroxymethyl)oxane->2-(Chloromethyl)oxane SOCl2

Caption: Proposed synthetic pathway for 4-(Oxan-2-ylmethoxy)piperidine.

Step 1: Protection of 4-Hydroxypiperidine

To prevent side reactions at the nucleophilic secondary amine of the piperidine ring during the subsequent etherification step, it is crucial to first protect it. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions.[8]

Protocol:

  • To a solution of 4-hydroxypiperidine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water), add a base such as potassium carbonate (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by recrystallization or column chromatography to yield N-Boc-4-hydroxypiperidine.

Step 2: Williamson Ether Synthesis

The core ether linkage is formed via the well-established Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and an alkyl halide.[9][10][11][12] In this case, the alkoxide is generated from N-Boc-4-hydroxypiperidine, which then reacts with a suitable electrophile, 2-(chloromethyl)oxane.

Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq.) portion-wise. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the alkoxide.

  • Add a solution of 2-(chloromethyl)oxane (1.1 eq.) in anhydrous THF dropwise.[13][14][15]

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-4-(Oxan-2-ylmethoxy)piperidine.

Step 3: Deprotection of the Piperidine Nitrogen

The final step involves the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.[1][16][17]

Protocol:

  • Dissolve N-Boc-4-(Oxan-2-ylmethoxy)piperidine (1.0 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 4-(Oxan-2-ylmethoxy)piperidine. Further purification can be achieved by distillation or chromatography if necessary.

Structural Characterization

The identity and purity of the synthesized 4-(Oxan-2-ylmethoxy)piperidine should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the piperidine ring protons, the oxane ring protons, and the methylene bridge protons. The chemical shifts and coupling patterns will be characteristic of the specific stereochemistry and conformation of the molecule.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including those of the piperidine and oxane rings, and the methylene bridge.
Mass Spectrometry (ESI-MS) A prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight. Fragmentation patterns may also be observed, providing further structural information.[18]
Infrared (IR) Spectroscopy Characteristic absorption bands for C-O-C (ether) stretching, N-H (secondary amine) stretching and bending, and C-H (alkane) stretching.

A detailed analysis of the NMR spectra, including 2D techniques like COSY and HSQC, would allow for the unambiguous assignment of all proton and carbon signals.[19]

Applications in Drug Discovery

The 4-(Oxan-2-ylmethoxy)piperidine scaffold is a valuable building block for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Leveraging the Piperidine Moiety

The secondary amine of the piperidine ring serves as a key handle for further functionalization. It can be readily derivatized through reactions such as:

  • Reductive amination: to introduce a wide variety of substituents.

  • Amide bond formation: to couple with carboxylic acids.

  • N-arylation or N-alkylation: to explore structure-activity relationships.

These modifications allow for the fine-tuning of the molecule's physicochemical properties and its interaction with biological targets. Piperidine-containing compounds have shown a broad range of pharmacological activities, including anticancer, antimicrobial, and CNS-related effects.[5][20]

The Role of the Oxane Moiety

The tetrahydropyran (oxane) ring is often incorporated into drug candidates to enhance their "drug-like" properties.[6] Its key contributions include:

  • Improved Solubility: The ether oxygen can act as a hydrogen bond acceptor, which can improve aqueous solubility.

  • Metabolic Stability: The cyclic ether is generally more resistant to metabolic degradation compared to acyclic ethers.

  • Conformational Rigidity: The ring system introduces a degree of conformational constraint, which can be beneficial for binding to a specific target.

  • Reduced Lipophilicity: Compared to a cyclohexane ring, the oxane moiety can reduce the overall lipophilicity of a molecule, which can lead to a more favorable ADME profile.

Integrated Workflow for Drug Discovery

Drug_Discovery_Workflow cluster_0 Scaffold Synthesis cluster_1 Library Generation cluster_2 Screening & Optimization Scaffold 4-(Oxan-2-ylmethoxy)piperidine Derivatization Derivatization (Amidation, Alkylation, etc.) Scaffold->Derivatization HTS High-Throughput Screening Derivatization->HTS SAR Structure-Activity Relationship (SAR) HTS->SAR Lead_Opt Lead Optimization (ADME Profiling) SAR->Lead_Opt Lead_Opt->Derivatization Iterative Design

Caption: A generalized workflow for utilizing 4-(Oxan-2-ylmethoxy)piperidine in a drug discovery program.

Conclusion

While the "discovery" of 4-(Oxan-2-ylmethoxy)piperidine may not be a singular historical event, its value lies in its rational design as a versatile chemical building block. The synthetic route presented in this guide is robust, scalable, and utilizes well-established chemical transformations. The resulting molecule, combining the favorable properties of both piperidine and tetrahydropyran rings, offers significant potential for the development of novel therapeutic agents across a range of disease areas. It is anticipated that this and similar hybrid heterocyclic scaffolds will continue to be valuable tools for medicinal chemists in their pursuit of new and effective medicines.

References

  • Synthesis of trans-6-(2,4-dichlorobenzyloxy)-2-tosyloxymethyltetrahydropyran. PrepChem.com. Available at: [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Organic Chemistry: An Indian Journal. 2012.
  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide N
  • Pharmacological Applications of Piperidine Deriv
  • 2-(Chloromethyl)Tetrahydropyran CAS NO 18420-41-2. ChemicalCell. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. 2014. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. 2024.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. 2022.
  • Williamson ether synthesis. Organic Chemistry 1: An open textbook. Lumen Learning. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. 2025.
  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Chemistry – A European Journal. 2020.
  • Antioxidant potential of piperidine containing compounds-a short review.
  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. Available at: [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Sygnature Discovery. Available at: [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Journal of the American Chemical Society. 2010.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. 2018.
  • ADME Properties in Drug Discovery. BioSolveIT. Available at: [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines. Bentham Science. Available at: [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. 2022.
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. 2017.
  • Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]

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Exploratory

The Alchemical Linker: A Technical Guide to 4-(Oxan-2-ylmethoxy)piperidine for the Research Scientist

Abstract In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to a multitude of therapeutic agents.[1] This guide delves into the technical intricacies of a speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to a multitude of therapeutic agents.[1] This guide delves into the technical intricacies of a specific, yet versatile derivative: 4-(Oxan-2-ylmethoxy)piperidine . While not a household name in the pharmacopeia, this molecule represents a critical nexus of synthetic strategy and molecular design. It embodies the fusion of the privileged piperidine core with the utility of the oxane (tetrahydropyran) moiety, a staple in protective group chemistry. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical identity, synthetic rationale, potential applications as a research chemical, and essential safety protocols. We will explore the causality behind its structural components and their implications for its utility as a sophisticated building block in the synthesis of novel chemical entities.

Unveiling the Core: Structure and Physicochemical Identity

4-(Oxan-2-ylmethoxy)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with an oxan-2-ylmethoxy group. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent motif in a vast number of pharmaceuticals and biologically active compounds.[2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a highly valuable component in drug design.[1] The oxane (tetrahydropyran) moiety, on the other hand, is most commonly encountered in organic synthesis as the tetrahydropyranyl (THP) ether, a robust and widely used protecting group for hydroxyl functionalities.[3][4]

The strategic combination of these two rings in 4-(Oxan-2-ylmethoxy)piperidine suggests its primary role as a synthetic intermediate. The oxane group serves to mask a hydroxyl group on the piperidine ring, allowing for selective chemical transformations at other positions, particularly the piperidine nitrogen.

Table 1: Physicochemical Properties of 4-(Oxan-2-ylmethoxy)piperidine

PropertyValueSource
CAS Number 933716-34-8[5]
Molecular Formula C11H21NO2[6]
Molecular Weight 199.29 g/mol [6]
Predicted XlogP 1.0[6]
SMILES C1CCOC(C1)COC2CCNCC2[6]
InChI InChI=1S/C11H21NO2/c1-2-8-13-11(3-1)9-14-10-4-6-12-7-5-10/h10-12H,1-9H2[6]

The Synthetic Blueprint: Rationale and Methodologies

The synthesis of 4-(Oxan-2-ylmethoxy)piperidine is not extensively detailed in dedicated publications. However, a logical and efficient synthetic route can be devised based on well-established principles of organic chemistry, specifically the protection of alcohols as THP ethers.

The Logic of Protection: Why the Oxane Moiety?

The use of the tetrahydropyranyl (THP) group to protect alcohols is a cornerstone of multi-step organic synthesis.[7] Its prevalence stems from its ease of introduction, general stability under a wide range of non-acidic reaction conditions (including exposure to organometallics, hydrides, and strong bases), and straightforward removal under mild acidic conditions.[3][8] In the context of 4-(Oxan-2-ylmethoxy)piperidine, the THP ether linkage protects the 4-hydroxyl group of a piperidine precursor, liberating the secondary amine for a variety of synthetic manipulations.

Proposed Synthetic Workflow

A plausible and efficient synthesis of 4-(Oxan-2-ylmethoxy)piperidine commences with a commercially available precursor, 4-hydroxypiperidine. The synthesis can be conceptualized as a two-step process: N-protection followed by O-alkylation, or more directly, the protection of the hydroxyl group. Given the higher reactivity of the secondary amine, a direct reaction with 2-(chloromethyl)oxane might lead to N-alkylation as a major side product. Therefore, a more controlled approach would involve the protection of the 4-hydroxyl group of a suitably N-protected 4-hydroxypiperidine, followed by deprotection of the nitrogen.

A more direct and likely route, however, involves the acid-catalyzed reaction of 4-hydroxypiperidine with 3,4-dihydro-2H-pyran (DHP).

G cluster_0 Step 1: THP Ether Formation 4-hydroxypiperidine 4-hydroxypiperidine Reaction_Vessel Reaction in an inert solvent (e.g., DCM) 4-hydroxypiperidine->Reaction_Vessel DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Reaction_Vessel Product 4-(Oxan-2-ylmethoxy)piperidine Reaction_Vessel->Product Formation of THP ether caption Proposed Synthesis of 4-(Oxan-2-ylmethoxy)piperidine

Caption: A streamlined synthetic route to 4-(Oxan-2-ylmethoxy)piperidine.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 4-(Oxan-2-ylmethoxy)piperidine via acid-catalyzed protection of 4-hydroxypiperidine.

Materials:

  • 4-Hydroxypiperidine

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add 3,4-dihydro-2H-pyran (DHP, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure 4-(Oxan-2-ylmethoxy)piperidine.

Utility in the Research Arena: A Versatile Synthetic Handle

The primary value of 4-(Oxan-2-ylmethoxy)piperidine lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. The piperidine scaffold is a privileged structure, appearing in a wide array of approved drugs targeting various biological pathways.[9][10][11]

A Gateway to Substituted Piperidines

With the 4-hydroxyl group masked, the secondary amine of 4-(Oxan-2-ylmethoxy)piperidine becomes the primary site for functionalization. This allows for a modular approach to the synthesis of diverse libraries of 4-hydroxypiperidine derivatives.

G cluster_0 N-Functionalization Starting_Material 4-(Oxan-2-ylmethoxy)piperidine Alkylation N-Alkylation (R-X, base) Starting_Material->Alkylation Acylation N-Acylation (RCOCl, base) Starting_Material->Acylation Arylation N-Arylation (Ar-X, catalyst) Starting_Material->Arylation Sulfonylation N-Sulfonylation (RSO2Cl, base) Starting_Material->Sulfonylation Deprotection Deprotection of THP Ether Alkylation->Deprotection Acidic Deprotection Acylation->Deprotection Arylation->Deprotection Sulfonylation->Deprotection Final_Product Diverse N-Substituted 4-Hydroxypiperidines Deprotection->Final_Product Reveals 4-hydroxyl group caption Synthetic Utility of 4-(Oxan-2-ylmethoxy)piperidine

Caption: Synthetic pathways enabled by 4-(Oxan-2-ylmethoxy)piperidine.

This strategic functionalization allows for the introduction of a wide array of substituents at the nitrogen atom, which can significantly modulate the compound's physicochemical properties, such as polarity, basicity, and ultimately, its pharmacological activity.[1]

Potential Therapeutic Applications of Downstream Compounds

Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

  • Antipsychotics: Many antipsychotic medications incorporate the piperidine scaffold.[9]

  • Analgesics: Certain piperidine derivatives are potent analgesics.[9]

  • Antihistamines: The piperidine ring is a common feature in antihistaminic drugs.[9]

  • Anticancer Agents: Some anticancer drugs utilize the piperidine moiety.[9]

  • Antiviral and Antimicrobial Agents: Piperidine derivatives have shown promise as antiviral and antimicrobial agents.[9]

By using 4-(Oxan-2-ylmethoxy)piperidine, researchers can efficiently synthesize novel analogs of existing drugs or explore new chemical space in the quest for therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.

Safety and Handling: A Prudent Approach

General Hazards of Piperidine Derivatives:

  • Skin and Eye Irritation: Many piperidine derivatives are known to cause skin and serious eye irritation.[12][13][14]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[12][14]

  • Toxicity: Some piperidine compounds can be toxic if swallowed.[12]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[13][15][16]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust, fumes, or vapors.[13][14]

  • Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13]

  • Spill and Disposal: In case of a spill, follow standard laboratory procedures for cleaning up chemical spills. Dispose of the compound and its container in accordance with local, state, and federal regulations.[12][13]

Conclusion: A Key Player in the Synthetic Chemist's Toolkit

4-(Oxan-2-ylmethoxy)piperidine, while not an end-product in itself, represents a crucial and enabling tool for the research scientist. Its intelligent design, combining the pharmacologically significant piperidine core with the synthetically advantageous oxane protecting group, provides an efficient and versatile platform for the synthesis of novel and diverse libraries of 4-hydroxypiperidine derivatives. Understanding its chemical properties, synthetic rationale, and potential applications empowers researchers to leverage this building block in their quest for the next generation of therapeutic agents. As with any research chemical, a thorough understanding of its potential hazards and strict adherence to safety protocols are paramount to ensuring a safe and productive research environment.

References

  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Antipin, R., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • MDPI. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Wikipedia. Tetrahydropyran. [Link]

  • Proprep. What is a THP protecting group, and how is it used in organic synthesis?[Link]

  • ResearchGate. (2025, October 21). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]

  • Chemspace. 6-{4-[(oxan-2-yl)methoxy]piperidine-1-carbonyl}-1H-indole. [Link]

  • PubChemLite. 4-(oxan-2-ylmethoxy)piperidine (C11H21NO2). [Link]

Sources

Foundational

A Technical Guide to the Synthetic Derivatization of 4-(Oxan-2-ylmethoxy)piperidine

Introduction The piperidine ring is a cornerstone of medicinal chemistry, serving as a fundamental scaffold in a multitude of therapeutic agents, from potent analgesics to central nervous system modulators.[1][2][3] Its...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, serving as a fundamental scaffold in a multitude of therapeutic agents, from potent analgesics to central nervous system modulators.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile framework that can be functionalized to fine-tune a molecule's physicochemical and pharmacological properties, such as solubility, receptor binding affinity, and bioavailability.[1][4] The compound 4-(Oxan-2-ylmethoxy)piperidine presents a particularly intriguing starting point for chemical exploration. It combines the established piperidine core with a tetrahydropyranyl (THP) ether moiety, a common protecting group for alcohols that also offers opportunities for strategic modification.[5]

This technical guide provides an in-depth exploration of potential synthetic derivatization strategies for 4-(Oxan-2-ylmethoxy)piperidine. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative references. We will explore three primary avenues of modification: functionalization of the highly reactive piperidine nitrogen, cleavage and manipulation of the ether linkage, and more advanced strategies for substitution on the piperidine ring itself.

Diagram of Potential Derivatization Sites

The structure of 4-(Oxan-2-ylmethoxy)piperidine offers several distinct sites for chemical modification, each providing a strategic entry point for creating a diverse library of novel compounds.

G mol N_label Site 1: Piperidine Nitrogen (N-Alkylation, N-Acylation) N_label:e->mol:n O_label Site 2: Ether Linkage (Cleavage/Deprotection) O_label:w->mol:s C_label Site 3: Piperidine Ring α-Carbon (Advanced C-H Functionalization) C_label:e->mol:w

Caption: Key sites for synthetic modification of 4-(Oxan-2-ylmethoxy)piperidine.

Derivatization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is the most nucleophilic and sterically accessible site, making it the primary target for initial derivatization efforts. Functionalization at this position allows for the introduction of a wide array of substituents, profoundly influencing the compound's basicity, lipophilicity, and interaction with biological targets.[6]

N-Alkylation via Reductive Amination

Reductive amination is a robust and highly efficient method for N-alkylation, favored for its mild conditions and ability to avoid the over-alkylation that can occur with direct alkyl halide reactions.[6] The reaction proceeds through the formation of an iminium ion intermediate from the piperidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a selective hydride reagent.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its selectivity for iminium ions over carbonyls, allowing for a one-pot procedure.[6][8]

  • Reaction Setup: To a stirred solution of 4-(Oxan-2-ylmethoxy)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add benzaldehyde (1.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-benzyl derivative.[8]

G sub N-Substituted 4-(Oxan-2-ylmethoxy)piperidine reagents + H⁺ (cat.) (e.g., TsOH, HCl) Methanol or THF/H₂O sub->reagents prod N-Substituted 4-Hydroxypiperidine reagents->prod

Sources

Exploratory

Stability Dynamics and Storage Protocols for 4-(Oxan-2-ylmethoxy)piperidine: A Technical Whitepaper

Executive Summary 4-(Oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8) is a highly versatile bifunctional building block utilized in advanced drug discovery and medicinal chemistry. Structurally, it features a basic seconda...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8) is a highly versatile bifunctional building block utilized in advanced drug discovery and medicinal chemistry. Structurally, it features a basic secondary amine (piperidine) and a cyclic ether motif (tetrahydropyran/oxane). Due to its unique structural topology, its stability profile defies common heuristic assumptions—specifically regarding acid sensitivity. This whitepaper provides a comprehensive, mechanistically grounded guide to the degradation pathways, storage requirements, and recovery protocols for this compound, ensuring high-fidelity experimental outcomes for synthetic chemists.

Structural Deconstruction & The "THP Fallacy"

To understand the stability of 4-(Oxan-2-ylmethoxy)piperidine, one must first deconstruct its nomenclature and connectivity. The molecule consists of a piperidine ring substituted at the 4-position with an (oxan-2-yl)methoxy group. The connectivity is strictly Piperidine-C4–O–CH2–THP .

The Mechanistic Reality: Many researchers encounter the "oxan-2-yl" (tetrahydropyran/THP) nomenclature and erroneously categorize the molecule as an acid-sensitive acetal[1]. In standard THP-protected alcohols, the anomeric carbon of the THP ring is bonded to two oxygens (O–C–O), creating a labile acetal linkage that rapidly hydrolyzes in mild acid.

However, in 4-(Oxan-2-ylmethoxy)piperidine, the anomeric carbon of the THP ring (C2) is bonded to the ring oxygen and an exocyclic methylene carbon (CH2). This exocyclic CH2 is then bonded to the ether oxygen. Because there is no O–C–O linkage, this motif is a C-glycosidic aliphatic ether , not an acetal. Consequently, it exhibits robust stability against mild aqueous acids, requiring harsh Lewis acids (e.g., BBr3) or strong Brønsted acids (e.g., HBr, HI) at elevated temperatures for cleavage.

StabilityLogic Root 4-(Oxan-2-ylmethoxy)piperidine Amine Piperidine Motif (Secondary Amine) Root->Amine Ether Ether Motif (R-O-CH2-THP) Root->Ether CO2 CO2 / Moisture Carbamate Formation Amine->CO2 High Risk Oxidation Oxygen (Air) N-Oxidation Amine->Oxidation Moderate Risk MildAcid Mild Aqueous Acid Stable (Salt Formation) Ether->MildAcid Not an acetal HarshAcid Strong Lewis Acids Ether Cleavage Ether->HarshAcid Extreme conditions

Logic tree depicting the structural stability profile and degradation pathways.

Degradation Pathways & Causality

The primary instability of this molecule originates entirely from the unhindered secondary amine of the piperidine ring (pKa ~11.2).

  • Atmospheric Carbamate Formation: Secondary amines are highly nucleophilic. Upon exposure to ambient air, the nitrogen rapidly attacks electrophilic carbon dioxide (CO2). This forms a zwitterionic intermediate that is subsequently deprotonated by a second amine molecule, yielding a highly stable carbamate salt (piperidinium 1-piperidinecarboxylate)[2]. Physically, this manifests as the conversion of the pure free base into a viscous, cloudy oil or a crystalline crust.

  • N-Oxidation: Prolonged exposure to atmospheric oxygen and light can lead to the formation of N-oxides, which complicate downstream coupling reactions (e.g., Buchwald-Hartwig aminations or reductive aminations).

Quantitative Stability Profiles & Storage Matrices

To mitigate amine-driven degradation, strict environmental controls must be maintained. The data below synthesizes the optimal conditions for preserving the free-base integrity.

Table 1: Storage Matrix

ConditionTemperatureAtmosphereContainerExpected Shelf-Life
Optimal (Long-Term) -20°CArgon / N2Amber glass, PTFE-lined cap> 24 months
Working (Short-Term) 2–8°CArgon / N2Amber glass, tightly sealed6 months
Sub-Optimal Ambient (25°C)AirClear glass< 2 weeks (Carbamate formation)

Table 2: Environmental Sensitivities

VectorSusceptibilityMechanistic Consequence
Atmospheric CO2 HighNucleophilic attack by secondary amine forms stable carbamate salts.
Moisture (H2O) ModerateFacilitates bicarbonate formation and amine protonation.
Mild Acid (pH 3-6) LowForms stable piperidinium salts; ether linkage remains intact.
Strong Acid (HBr, HI) HighCleaves the aliphatic and cyclic ether linkages.

Experimental Workflows: Self-Validating Systems

If 4-(Oxan-2-ylmethoxy)piperidine has been exposed to air and formed a carbamate/carbonate salt, it must be "cracked" back to its free-base form prior to use in base-sensitive or organometallic reactions. The following protocol is a self-validating biphasic extraction system designed to recover the pure free base.

Protocol: Free-Base Recovery via Biphasic Extraction

Causality Focus: Because the pKa of the piperidine nitrogen is ~11.2, weak bases like saturated aqueous NaHCO3 (pH ~8.3) are thermodynamically insufficient to fully deprotonate the salt. A strong base (NaOH) is mandatory to drive the equilibrium entirely toward the lipophilic free base.

  • Dissolution: Dissolve 1.0 g of the degraded sample in 20 mL of Dichloromethane (DCM).

  • Basification: Add 20 mL of 1M NaOH (aq) to the organic mixture and stir vigorously for 10 minutes.

    • Self-Validation Step: Test the aqueous layer with pH paper. If the pH is < 12, add 6M NaOH dropwise until pH > 12 is achieved. This guarantees >90% of the compound is in the neutral free-base state.

  • Phase Separation: Transfer to a separatory funnel and collect the lower organic (DCM) layer. Extract the remaining aqueous layer with DCM (2 x 10 mL).

    • Self-Validation Step: Spot the final aqueous layer on a TLC plate and stain with Ninhydrin. The absence of a purple spot confirms the complete extraction of the amine into the organic phase.

  • Drying: Combine the organic layers and dry over anhydrous Na2SO4 for 15 minutes. Filter the suspension.

  • Concentration: Evaporate the DCM under reduced pressure using a rotary evaporator. Crucial: Maintain the water bath at < 30°C.

    • Causality: Elevated temperatures during concentration can cause thermal degradation or volatilization of the low-molecular-weight free base.

  • Storage: Immediately flush the recovery flask with Argon, seal tightly, and store at -20°C.

Workflow Degraded Degraded Sample (Carbamate Salt) BaseWash 1M NaOH / DCM Biphasic Extraction Degraded->BaseWash Organic Organic Layer (Free Base in DCM) BaseWash->Organic Phase Separation Dry Dry over Na2SO4 & Filter Organic->Dry Evaporate Concentrate in vacuo (< 30°C) Dry->Evaporate Pure Purified Free Base Store under Argon Evaporate->Pure

Step-by-step experimental workflow for the recovery of the free base from carbamate salts.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Liu, Y., et al. (2021). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. PubMed Central (PMC).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(Oxan-2-ylmethoxy)piperidine as a Versatile Building Block in Discovery Chemistry

Target Audience: Medicinal Chemists, Synthetic Investigators, and Drug Development Professionals CAS Registry Number: 933716-34-8 | Molecular Formula: C₁₁H₂₁NO₂ | Molecular Weight: 199.29 g/mol Introduction & Structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Investigators, and Drug Development Professionals CAS Registry Number: 933716-34-8 | Molecular Formula: C₁₁H₂₁NO₂ | Molecular Weight: 199.29 g/mol

Introduction & Structural Nuance

In modern drug discovery, sp³-rich saturated heterocycles are highly prized for their ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. 4-(Oxan-2-ylmethoxy)piperidine is a bifunctional building block featuring a reactive secondary amine (piperidine core) and a highly lipophilic, sterically demanding ether appendage (oxan-2-ylmethoxy group).

The "Ether vs. Acetal" Mechanistic Advantage

A critical insight for synthetic chemists evaluating this building block is the specific nature of its oxygen linkage. Standard tetrahydropyran (THP) protecting groups form an acetal linkage (R–O–THP), which is notoriously acid-labile and will cleave under mild acidic conditions (e.g., TFA or dilute HCl).

However, in 4-(oxan-2-ylmethoxy)piperidine, the piperidine ring is connected to the THP ring via a –O–CH₂– spacer. Because the exocyclic oxygen is attached to a methylene carbon rather than the anomeric C2 carbon of the oxane ring, the molecule contains a true ether linkage . This structural nuance renders the oxan-2-ylmethoxy group completely stable to standard acidic deprotection conditions (such as Boc or t-Bu ester cleavage), allowing for highly orthogonal synthetic strategies without the risk of premature cleavage.

Synthetic Utility & Reaction Workflows

The primary reactive site of 4-(oxan-2-ylmethoxy)piperidine is the secondary nitrogen of the piperidine ring. It serves as an excellent nucleophile for divergent synthesis, seamlessly undergoing amidation, reductive amination, and transition-metal-catalyzed cross-coupling.

G Core 4-(Oxan-2-ylmethoxy)piperidine (Building Block) RedAm Reductive Amination Core->RedAm Aldehyde NaBH(OAc)3 Amide Amide Coupling Core->Amide Carboxylic Acid HATU, DIPEA SNAr Cross-Coupling Core->SNAr Aryl Halide Pd-catalyst Prod1 N-Alkyl Derivative RedAm->Prod1 Prod2 N-Acyl Derivative Amide->Prod2 Prod3 N-Aryl Derivative SNAr->Prod3

Figure 1: Divergent synthetic workflows utilizing 4-(oxan-2-ylmethoxy)piperidine.

Detailed Experimental Protocols

The following protocols have been optimized for the functionalization of 4-(oxan-2-ylmethoxy)piperidine, incorporating self-validating steps to ensure high yields and reproducibility.

Protocol A: HATU-Mediated Amide Bond Formation

Causality: For coupling secondary amines, standard carbodiimides (EDC/DCC) often suffer from slow kinetics and low yields. HATU is selected here because the expelled HOAt anion is a superior leaving group and neighboring-group participant, rapidly driving the acylation of sterically hindered secondary amines [1].

  • Preparation: In an oven-dried 20 mL vial, dissolve the target carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Stir the mixture at room temperature for 15 minutes. Self-Validation: A distinct color change from colorless to pale yellow indicates the successful formation of the active HOAt ester.

  • Coupling: Add 4-(oxan-2-ylmethoxy)piperidine (1.1 mmol) to the activated mixture.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The reaction is complete when the mass of the active ester disappears and the[M+H]⁺ of the product dominates.

  • Workup: Dilute with EtOAc (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 1M HCl (10 mL), and brine (10 mL) to remove DMF and HOAt byproducts. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Reductive Amination with NaBH(OAc)₃

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures it selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde to an alcohol [2].

  • Imine Formation: Dissolve the target aldehyde (1.0 mmol) and 4-(oxan-2-ylmethoxy)piperidine (1.05 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL). Stir at room temperature for 1 hour. Note: Do not add the reducing agent yet. Pre-stirring ensures complete iminium formation, preventing aldehyde reduction.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in a single portion. If the aldehyde is highly deactivated, add glacial acetic acid (1.0 mmol) as a catalyst.

  • Monitoring: Stir at room temperature for 12–16 hours. Validate completion by TLC (ninhydrin stain); the secondary amine spot should completely disappear.

  • Workup: Quench the reaction by slowly adding 1N aqueous NaOH (10 mL) to neutralize the borate complexes. Extract with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

Protocol C: Buchwald-Hartwig Cross-Coupling

Causality: Coupling a secondary sp³ amine to an aryl halide requires a catalyst system that favors reductive elimination over β-hydride elimination. The bulky dialkylbiaryl phosphine ligand XPhos, paired with Pd₂(dba)₃, provides the necessary steric bulk to accelerate the reductive elimination step, preventing the formation of undesired imine byproducts [3].

  • Setup: In a Schlenk tube, combine the aryl bromide (1.0 mmol), 4-(oxan-2-ylmethoxy)piperidine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.06 mmol, 6 mol%), and Cs₂CO₃ (2.0 mmol).

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (5.0 mL). Purge the suspension with Argon gas for 10 minutes. Self-Validation: Failure to thoroughly degas will result in the immediate oxidation of the Pd(0) species, turning the solution black and halting the reaction.

  • Heating: Seal the tube and heat to 100 °C in an oil bath for 8–12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

Quantitative Data Summary

The table below summarizes the expected operational parameters and yields when utilizing 4-(oxan-2-ylmethoxy)piperidine across the described methodologies.

Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)Typical Yield (%)Preferred Purification
Amide Coupling HATU, DIPEA, R-CO₂HDMF20–252–485–95Reverse-Phase HPLC or SiO₂
Reductive Amination NaBH(OAc)₃, R-CHODCE20–2512–1675–90Acid-Base Extraction
Buchwald-Hartwig Pd₂(dba)₃, XPhos, Cs₂CO₃1,4-Dioxane90–1008–1260–85SiO₂ Chromatography

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.[Link][1]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link][2]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[Link][3]

Sources

Application

Comprehensive HPLC-MS/MS Analytical Protocol for 4-(Oxan-2-ylmethoxy)piperidine

Executive Summary The accurate quantification of basic heterocyclic amines in biological matrices is a persistent challenge in drug metabolism and pharmacokinetics (DMPK). 4-(Oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of basic heterocyclic amines in biological matrices is a persistent challenge in drug metabolism and pharmacokinetics (DMPK). 4-(Oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8) is a highly polar, basic compound featuring a piperidine ring linked via an ether bridge to a tetrahydropyran (oxane) moiety[1][2].

This application note details a highly sensitive, reproducible, and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for researchers and drug development professionals. By leveraging Charged Surface Hybrid (CSH) column chemistry and optimized Electrospray Ionization (ESI) parameters, this method overcomes the traditional peak tailing associated with secondary amines.

Physicochemical Profiling & Analytical Strategy

To design a robust analytical method, experimental choices must be grounded in the molecule's physicochemical properties.

Chemical Properties Summary
PropertyValueAnalytical Implication
Chemical Formula C₁₁H₂₁NO₂Precursor mass calculation[2].
Molecular Weight 199.29 g/mol Requires high-sensitivity MS detection[2].
Exact Mass [M+H]⁺ 200.1645 m/zTarget precursor ion for ESI+ mode[3].
pKa (Estimated) ~10.5 - 11.2Fully protonated at acidic pH; risk of severe peak tailing on standard silica columns[4].
The Causality Behind the Method
  • Chromatographic Strategy (The "Why") : Traditional C18 columns rely on high-purity silica. However, at acidic pH, residual unendcapped silanols become ionized and interact strongly with the positively charged piperidine nitrogen via ion-exchange mechanisms. This causes severe peak tailing and loss of sensitivity. Solution : We utilize a Charged Surface Hybrid (CSH) C18 column. The CSH particle possesses a low-level positive surface charge that electrostatically repels the protonated piperidine, yielding sharp, symmetrical peaks without the need for high-ionic-strength buffers.

  • Mass Spectrometry Strategy : The basic nitrogen makes the molecule an ideal candidate for Positive Electrospray Ionization (ESI+). The dominant fragmentation pathway for 4-substituted piperidines involves the cleavage of the C-O bond, resulting in the neutral loss of the substituent (oxan-2-ylmethanol, 116 Da) to form a highly stable, resonance-stabilized piperidine cation at m/z 84.1 [5][6]. Further high-energy collision induces ring fission, yielding a secondary fragment at m/z 56.1 [6].

Workflow & Mechanistic Visualizations

Workflow A Plasma Sample (Spiked with IS) B Protein Precipitation (ACN + 0.1% FA) A->B C Centrifugation (14k x g, 10 min) B->C D Supernatant Dilution C->D E HPLC Separation (CSH C18) D->E F ESI+ MS/MS (MRM Mode) E->F

Figure 1: Step-by-step sample preparation and LC-MS/MS workflow for plasma analysis.

Fragmentation M Precursor Ion [M+H]+ m/z 200.2 C11H22NO2+ F1 Quantifier Ion m/z 84.1 [C5H10N]+ M->F1 Ether Cleavage NL Neutral Loss Oxan-2-ylmethanol (-116 Da) M->NL F2 Qualifier Ion m/z 56.1 [C3H6N]+ F1->F2 Ring Opening (-28 Da)

Figure 2: ESI+ MS/MS fragmentation pathway for 4-(Oxan-2-ylmethoxy)piperidine.

Experimental Protocols

Sample Preparation (Plasma)

To ensure maximum recovery and minimal matrix effects, a protein precipitation (PPT) methodology is employed.

  • Causality : Acetonitrile provides >95% protein crash efficiency. The addition of 0.1% Formic Acid (FA) ensures the basic analyte remains protonated and highly soluble in the organic supernatant, preventing it from co-precipitating with denatured plasma proteins.

Step-by-Step Procedure :

  • Aliquot 50 µL of the biological sample (plasma/serum) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile containing 0.1% FA and a structurally similar Internal Standard (IS) (e.g., a deuterated piperidine analog).

  • Vortex vigorously for 2 minutes at 1500 rpm to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Critical Step : Dilute the transferred supernatant with 100 µL of Mobile Phase A (0.1% FA in Water). Reasoning: Injecting high concentrations of organic solvent (Acetonitrile) directly into the HPLC can cause "solvent effects" (peak splitting or breakthrough). Diluting with the aqueous mobile phase focuses the analyte at the head of the column.

HPLC Conditions
ParameterSpecification
Analytical Column Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2.0 µL

Gradient Program :

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
2.5 40 60
2.6 5 95
3.5 5 95
3.6 95 5

| 4.5 | 95 | 5 (Re-equilibration) |

MS/MS Parameters (Triple Quadrupole)
ParameterSetting
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.0 kV
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
MRM Quantifier Transition m/z 200.2 → 84.1 (Collision Energy: 25 eV)
MRM Qualifier Transition m/z 200.2 → 56.1 (Collision Energy: 40 eV)

Self-Validating System Suitability (SST)

Trustworthiness in analytical chemistry relies on continuous self-validation. Before the acquisition of any biological study samples, the LC-MS/MS system must pass the following rigid criteria:

  • Retention Time (RT) Stability : Six replicate injections of a mid-level Quality Control (QC) sample must yield an RT variation of %RSD < 1.0% . Shifts in RT indicate column degradation or mobile phase preparation errors.

  • Peak Symmetry : The tailing factor ( Tf​ ) for the m/z 84.1 peak must fall between 0.95 and 1.15 . A Tf​>1.2 indicates that the CSH column chemistry is failing to shield the basic nitrogen from residual silanols, necessitating column replacement.

  • Carryover Assessment : A blank matrix sample injected immediately following the Upper Limit of Quantification (ULOQ) standard must exhibit a target analyte signal of < 20% of the LLOQ . If carryover exceeds this, the autosampler needle wash protocol (typically 50:50 Methanol:Water with 0.1% FA) must be extended.

References

  • NextSDS. "4-(oxan-2-ylmethoxy)piperidine — Chemical Substance Information." Available at: [Link]

  • MDPI. "Determination of Common Metabolites for Methoxylated Fentanyl Analogs." Available at: [Link]

  • RSC Advances. "Sapitinib: reactive intermediates and bioactivation pathways characterized by LC-MS/MS." DOI: 10.1039/C9RA03926K. Available at:[Link]

  • ACS Publications. "A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective." Available at:[Link]

Sources

Method

Application Note: Unambiguous ¹H and ¹³C NMR Spectral Assignment of 4-(Oxan-2-ylmethoxy)piperidine

Introduction 4-(Oxan-2-ylmethoxy)piperidine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of both piperidine and oxane (tetrahydropyran) rings in numerous bioact...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Oxan-2-ylmethoxy)piperidine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of both piperidine and oxane (tetrahydropyran) rings in numerous bioactive molecules. The piperidine moiety is a common scaffold in pharmaceuticals, while the oxane ring, a core component of many carbohydrates, can influence solubility and pharmacokinetic properties. Precise structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the quality of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of such molecules in solution.

This application note provides a detailed guide to the assignment of the ¹H and ¹³C NMR spectra of 4-(Oxan-2-ylmethoxy)piperidine. We present a comprehensive analysis based on predicted spectral data, supported by fundamental NMR principles and advanced 2D NMR techniques such as COSY and HSQC. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the NMR spectral features of this and related heterocyclic systems.

Molecular Structure and Numbering Scheme

For clarity in the spectral assignment, the following numbering scheme is used for 4-(Oxan-2-ylmethoxy)piperidine:

Caption: Figure 1. Structure and numbering of 4-(Oxan-2-ylmethoxy)piperidine.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-(Oxan-2-ylmethoxy)piperidine in a common NMR solvent such as CDCl₃. These predictions are based on the analysis of structurally similar compounds and established substituent effects.[1][2][3]

Table 1: Predicted ¹H NMR Data for 4-(Oxan-2-ylmethoxy)piperidine (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2, H-6 (ax)2.60 - 2.75m-
H-2, H-6 (eq)3.05 - 3.20m-
H-3, H-5 (ax)1.45 - 1.60m-
H-3, H-5 (eq)1.85 - 2.00m-
H-43.45 - 3.60m-
NH1.50 - 2.50br s-
H-2'4.55 - 4.70m-
H-3' (ax)1.40 - 1.55m-
H-3' (eq)1.75 - 1.90m-
H-4', H-5'1.50 - 1.70m-
H-6' (ax)3.40 - 3.55m-
H-6' (eq)3.95 - 4.10m-
H-7'3.40 - 3.55 & 3.70 - 3.85dd & dd (AB system)J ≈ 9.5, 6.0 & 9.5, 4.0

Table 2: Predicted ¹³C NMR and DEPT-135 Data for 4-(Oxan-2-ylmethoxy)piperidine (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)DEPT-135
C-2, C-6~ 46.5CH₂ (negative)
C-3, C-5~ 31.0CH₂ (negative)
C-4~ 75.0CH (positive)
C-2'~ 77.5CH (positive)
C-3'~ 28.5CH₂ (negative)
C-4'~ 25.8CH₂ (negative)
C-5'~ 31.5CH₂ (negative)
C-6'~ 68.0CH₂ (negative)
C-7'~ 72.0CH₂ (negative)

Detailed Spectral Assignment and Rationale

¹H NMR Spectrum

The proton NMR spectrum of 4-(Oxan-2-ylmethoxy)piperidine is complex due to the presence of two saturated heterocyclic rings and a stereocenter at the C-2' position.

  • Piperidine Ring Protons (H-2, H-3, H-5, H-6): The protons on the piperidine ring exhibit characteristic chemical shifts. The protons at C-2 and C-6, being adjacent to the nitrogen atom, are the most deshielded and are expected to appear in the range of 2.60-3.20 ppm.[1] Due to the chair conformation of the piperidine ring, the axial and equatorial protons at these positions will be diastereotopic and will show distinct signals with different coupling patterns. Similarly, the protons at C-3 and C-5 will resonate further upfield, typically between 1.45 and 2.00 ppm.

  • Piperidine H-4 and NH Protons: The proton at C-4 is attached to a carbon bearing an oxygen atom and is therefore deshielded, with a predicted chemical shift around 3.45-3.60 ppm. The NH proton signal is often broad due to quadrupole broadening from the nitrogen and its chemical shift can vary depending on solvent and concentration; it is expected to be a broad singlet in the range of 1.50-2.50 ppm.

  • Oxane Ring Protons (H-2' to H-6'): The proton at C-2' is an acetal proton, situated between two oxygen atoms (the ring oxygen and the ether linkage). This results in significant deshielding, and its signal is predicted to be the furthest downfield, around 4.55-4.70 ppm. The protons at C-6', adjacent to the ring oxygen, are also deshielded and are expected around 3.40-4.10 ppm, with the equatorial proton typically appearing at a lower field than the axial one. The remaining oxane ring protons at C-3', C-4', and C-5' will resonate in the more crowded upfield region of 1.40-1.90 ppm.

  • Linker Methylene Protons (H-7'): The two protons of the methylene linker (C-7') are diastereotopic due to the adjacent stereocenter at C-2'. They will therefore exhibit different chemical shifts and couple with each other, likely appearing as a pair of doublets of doublets (an AB system), coupling to each other and to the H-2' proton. Their predicted chemical shifts are in the range of 3.40-3.85 ppm.

¹³C NMR Spectrum

The ¹³C NMR spectrum provides a clear count of the number of non-equivalent carbon atoms. Due to the plane of symmetry in the piperidine ring (assuming rapid chair-chair interconversion), C-2 and C-6, as well as C-3 and C-5, are chemically equivalent.

  • Piperidine Ring Carbons (C-2 to C-6): The carbons adjacent to the nitrogen (C-2 and C-6) are expected around 46.5 ppm. The C-4 carbon, bonded to the electronegative oxygen, will be significantly downfield at approximately 75.0 ppm.[2] The C-3 and C-5 carbons will be the most upfield of the piperidine ring carbons, around 31.0 ppm.

  • Oxane Ring and Linker Carbons (C-2' to C-7'): The acetal carbon, C-2', is the most deshielded carbon in the oxane ring, predicted to be around 77.5 ppm. The C-6' carbon, also attached to the ring oxygen, will resonate at approximately 68.0 ppm. The linker methylene carbon, C-7', will appear around 72.0 ppm. The remaining oxane carbons (C-3', C-4', C-5') will be found in the upfield region between 25 and 32 ppm.[3]

Advanced NMR Techniques for Unambiguous Assignment

To overcome the signal overlap in the 1D ¹H NMR spectrum and to confirm the assignments, 2D NMR experiments are indispensable.

DEPT-135

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[4] For 4-(Oxan-2-ylmethoxy)piperidine, this experiment will show:

  • Positive Signals: CH carbons (C-4 and C-2').

  • Negative Signals: CH₂ carbons (C-2, C-6, C-3, C-5, C-3', C-4', C-5', C-6', and C-7').

  • Absent Signals: Quaternary carbons (none in this molecule).

This information is invaluable for confirming the carbon assignments made from the 1D ¹³C spectrum.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[5] This is instrumental in tracing the connectivity within the piperidine and oxane rings.

G H26 H-2, H-6 H35 H-3, H-5 H26->H35 ³J H4 H-4 H35->H4 ³J H2_prime H-2' H3_prime H-3' H2_prime->H3_prime ³J H4_prime H-4' H3_prime->H4_prime ³J H5_prime H-5' H4_prime->H5_prime ³J H6_prime H-6' H5_prime->H6_prime ³J H7_prime H-7' H7_prime->H2_prime ³J

Caption: Figure 2. Key ¹H-¹H COSY Correlations.

Expected key correlations:

  • A cross-peak between the signals of H-2/H-6 and H-3/H-5.

  • A cross-peak between H-3/H-5 and H-4.

  • Within the oxane ring, correlations will be observed between H-2' and H-3', H-3' and H-4', H-4' and H-5', and H-5' and H-6'.

  • A crucial correlation between the linker protons H-7' and the acetal proton H-2'.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling).[6] This is the most definitive method for assigning the carbon signals based on the already assigned proton signals (or vice-versa).

G H26 H-2, H-6 C26 C-2, C-6 H26->C26 H35 H-3, H-5 C35 C-3, C-5 H35->C35 H4 H-4 C4 C-4 H4->C4 H2_prime H-2' C2_prime C-2' H2_prime->C2_prime H3_prime H-3' C3_prime C-3' H3_prime->C3_prime H6_prime H-6' C6_prime C-6' H6_prime->C6_prime H7_prime H-7' C7_prime C-7' H7_prime->C7_prime

Caption: Figure 3. Key ¹H-¹³C HSQC Correlations.

Each proton signal (or multiplet) will show a correlation peak to its corresponding carbon signal in the ¹³C dimension. This allows for the confident assignment of all protonated carbons.

Experimental Protocols

Sample Preparation
  • Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of solvent is important to ensure the sample is fully dissolved and to avoid signal overlap with the analyte. Deuterated solvents are used to prevent large solvent signals from overwhelming the analyte signals.

  • Protocol:

    • Weigh approximately 5-10 mg of 4-(Oxan-2-ylmethoxy)piperidine directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

    • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

NMR Data Acquisition
  • Rationale: A series of 1D and 2D NMR experiments are required for a complete structural assignment. The parameters for each experiment should be optimized to achieve good resolution and signal-to-noise ratio.

  • Workflow:

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis H1 ¹H NMR Assign_H Assign ¹H Spectrum H1->Assign_H C13 ¹³C NMR Assign_C Assign ¹³C Spectrum C13->Assign_C DEPT DEPT-135 DEPT->Assign_C COSY ¹H-¹H COSY COSY->Assign_H HSQC ¹H-¹³C HSQC HSQC->Assign_H HSQC->Assign_C Structure Structure Elucidation Assign_H->Structure Assign_C->Structure caption Figure 4. Workflow for NMR-based structure elucidation.

Caption: Figure 4. Workflow for NMR-based structure elucidation.

  • Protocol:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing multinuclear experiments.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to obtain optimal resolution.

    • ¹H NMR: Acquire a standard 1D proton spectrum. A spectral width of 12 ppm and a sufficient number of scans (e.g., 16) should be used to achieve good signal-to-noise.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220 ppm and a larger number of scans (e.g., 1024) are typically required due to the lower natural abundance of ¹³C.

    • DEPT-135: Acquire a DEPT-135 spectrum using standard pulse program parameters.

    • ¹H-¹H COSY: Acquire a gradient-selected COSY spectrum. Typically, 256 increments in the indirect dimension are sufficient.

    • ¹H-¹³C HSQC: Acquire a gradient-selected HSQC spectrum optimized for one-bond C-H couplings (¹JCH ≈ 145 Hz).

Conclusion

The comprehensive NMR analysis of 4-(Oxan-2-ylmethoxy)piperidine requires a combination of 1D and 2D NMR techniques. By utilizing ¹H, ¹³C, DEPT-135, COSY, and HSQC experiments, an unambiguous assignment of all proton and carbon signals can be achieved. This application note provides a detailed framework and predicted data that serve as a valuable reference for the structural characterization of this molecule and other related heterocyclic systems, thereby supporting research and development in medicinal and synthetic chemistry.

References

  • Fiveable. (2025). DEPT-135: Organic Chemistry Study Guide. Retrieved from Fiveable. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C.-Y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. [Link]

  • Geronikaki, A. et al. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 25(19), 4474. [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from Oxford Instruments. [Link]

  • ResearchGate. (2021). Proton and Carbon-13 NMR chemical shift assignments for Hesperidin. Retrieved from ResearchGate. [Link]

  • Supplemental Data. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from a relevant source. [Link]

  • Tontoolkit. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from Tontoolkit. [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from Wikipedia. [Link]

Sources

Application

Application Note: 4-(Oxan-2-ylmethoxy)piperidine as a Privileged Scaffold in Drug Discovery

Executive Summary & Structural Rationale The piperidine ring is an undisputed cornerstone in modern medicinal chemistry, frequently appearing in FDA-approved therapeutics due to its favorable physicochemical properties a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The piperidine ring is an undisputed cornerstone in modern medicinal chemistry, frequently appearing in FDA-approved therapeutics due to its favorable physicochemical properties and predictable metabolic profile ()[1]. When functionalized with an oxane (tetrahydropyran) ether—yielding 4-(Oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8)—the scaffold gains a unique spatial trajectory and enhanced lipophilicity without the metabolic liabilities typically associated with acyclic ethers ()[2].

As a Senior Application Scientist, I have structured this guide to detail the strategic utility of this secondary amine building block, providing self-validating protocols for its incorporation into lead optimization campaigns.

Physicochemical Profiling

Understanding the baseline properties of 4-(Oxan-2-ylmethoxy)piperidine is critical for predicting its impact on a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below summarizes its key quantitative data[2].

PropertyValueImplication for Medicinal Chemistry
Molecular Weight 199.29 g/mol Low molecular weight allows for extensive synthetic elaboration while remaining well within Lipinski’s Rule of 5.
LogP (Estimated) 1.5 - 2.0Balanced lipophilicity. The oxane ring provides a hydrophobic bulk, while the piperidine nitrogen ensures aqueous solubility.
pKa (Piperidine NH) ~9.5 - 10.5Highly basic. Will exist primarily in the protonated state at physiological pH (7.4) unless functionalized via amidation or arylation.
Hydrogen Bond Donors 1 (Secondary NH)Provides a critical vector for target binding (e.g., kinase hinge regions) or can be capped to increase membrane permeability.
Hydrogen Bond Acceptors 3 (N, O, O)The ether oxygens can engage in favorable interactions with water networks or target protein residues.

Strategic Applications in Target-Directed Synthesis

The secondary amine of 4-(Oxan-2-ylmethoxy)piperidine serves as a highly reactive nucleophile, enabling divergent synthetic pathways to access complex chiral and functionalized architectures ()[3].

Amide Coupling for Kinase and Protease Inhibitors

Converting the basic piperidine into a neutral amide is a classic strategy to improve passive permeability and reduce hERG liability. The resulting amide bond is metabolically stable, and the oxane ring can be directed into hydrophobic sub-pockets of kinase domains.

Reductive Amination for GPCR and Ion Channel Targeting

For targets that require a basic amine for critical salt-bridge interactions (such as the aspartate residue in the binding pocket of many aminergic GPCRs), reductive amination is the preferred method. This retains the basicity of the piperidine while appending complex alkyl or aryl-alkyl groups.

Experimental Workflows & Reaction Pathways

G A 4-(Oxan-2-ylmethoxy)piperidine (Core Scaffold) B Amide Coupling (HATU, DIPEA) A->B R-COOH C Reductive Amination (NaBH(OAc)3) A->C R-CHO D SNAr Reaction (Aryl Halide, Base) A->D Ar-X E Neutral/Stable Linkage (Kinase/Protease Inhibitors) B->E F Basic Center Retained (GPCR/Ion Channel Ligands) C->F G Heteroaromatic Core (Targeted Oncology) D->G

Divergent synthetic workflows utilizing 4-(Oxan-2-ylmethoxy)piperidine in drug discovery.

Self-Validating Experimental Protocols

Protocol A: High-Efficiency Amide Coupling

Objective: Synthesize a neutral amide derivative using HATU. Causality & Rationale: HATU is selected over traditional carbodiimides (like EDC) because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. This intermediate minimizes epimerization of chiral carboxylic acids and accelerates the nucleophilic attack by the sterically hindered piperidine.

Step-by-Step Methodology:

  • Activation : In an oven-dried vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Expert Insight: DIPEA is used to deprotonate the carboxylic acid and neutralize the HATU counterion, driving the formation of the active ester.

  • Nucleophilic Attack : Stir the mixture at room temperature for 15 minutes to ensure complete activation. Add 4-(Oxan-2-ylmethoxy)piperidine (1.1 equiv).

  • Reaction Monitoring (Self-Validation) : Monitor via LC-MS. The reaction mixture will transition from clear to pale yellow. Complete consumption of the starting acid and the appearance of the desired mass (M+H=MWacid​+199.29−18.02) confirms success.

  • Workup : Dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3​ , water, and brine. The multiple water washes are critical to remove the DMF solvent and the highly polar tetramethylurea by-product generated by HATU.

  • Isolation : Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Mild Reductive Amination

Objective: Alkylate the piperidine nitrogen while retaining its basic character. Causality & Rationale: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is utilized because it is a mild reducing agent that selectively reduces the transiently formed iminium ion without reducing the starting aldehyde.

Step-by-Step Methodology:

  • Iminium Formation : Dissolve 4-(Oxan-2-ylmethoxy)piperidine (1.0 equiv) and the target aldehyde (1.05 equiv) in 1,2-Dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 equiv). Expert Insight: The addition of acetic acid is critical. It protonates the intermediate hemiaminal, facilitating the elimination of water to form the reactive iminium ion.

  • Reduction : Stir at room temperature for 30 minutes. Add NaBH(OAc)3​ (1.5 equiv) in portions.

  • Reaction Monitoring (Self-Validation) : Take a 5 μL aliquot, dilute in MeOH, and analyze via MS. The presence of the product mass without the alcohol by-product (which would indicate premature aldehyde reduction) validates the choice of reducing agent.

  • Acid-Base Extraction (Self-Validation) : Quench with saturated aqueous NaHCO3​ until gas evolution ceases. Extract with DCM. To ensure high purity without chromatography, extract the DCM layer with 1M HCl. The basic product will partition into the aqueous layer, leaving neutral impurities in the organic phase. Basify the aqueous layer to pH 10 with 2M NaOH and back-extract with fresh DCM.

  • Isolation : Dry the organic phase over MgSO4​ , filter, and concentrate to yield the pure tertiary amine.

References

  • Title : 4-(oxan-2-ylmethoxy)piperidine — Chemical Substance Information. Source : NextSDS. URL :[Link]

  • Title : Chiral Piperidines from Acyclic Amines via Enantioselective, Radical-Mediated d C–H Cyanation. Source : Chem (Cell Press) via Scribd. URL :[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic N-Functionalization of 4-(Oxan-2-ylmethoxy)piperidine for Drug Discovery

Introduction: A Scaffold of Strategic Importance The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its saturated, three-dimensiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold of Strategic Importance

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its saturated, three-dimensional structure provides an excellent framework for optimizing ligand-receptor interactions.[2] The compound 4-(Oxan-2-ylmethoxy)piperidine emerges as a particularly valuable building block. It combines the versatile piperidine core with a 4-position substituent that offers both steric bulk and potential hydrogen bond accepting capabilities, while also enhancing solubility.

This guide provides a detailed exploration of the reactivity of 4-(Oxan-2-ylmethoxy)piperidine with common electrophiles. The central theme of its chemistry is the selective functionalization of the secondary amine at the N-1 position. The lone pair of electrons on the nitrogen atom serves as the primary nucleophilic center, while the oxanylmethoxy (tetrahydropyranyl ether, or THP ether) group at the C-4 position remains largely inert under the basic or neutral conditions typically employed for N-functionalization.[3][4] Understanding this reactivity profile is crucial for leveraging this scaffold in the synthesis of novel chemical entities for drug development.[5][6]

Core Principles of Reactivity

The synthetic utility of 4-(Oxan-2-ylmethoxy)piperidine is dominated by the nucleophilicity of the piperidine nitrogen. This secondary amine readily attacks a wide range of electrophilic partners.

  • The Nucleophilic Nitrogen: The nitrogen atom is sp³ hybridized with a lone pair of electrons residing in a non-bonding orbital, making it a potent nucleophile and a moderate base. Reactions with electrophiles almost exclusively occur at this position.

  • The Inert Ether Linkage: The oxanylmethoxy group is a tetrahydropyranyl (THP) ether. This functional group is notably stable under strongly basic conditions, and is resilient to organometallics, hydrides, and most alkylating and acylating reagents.[3][4] Its stability is a key advantage, as it allows for a wide range of synthetic transformations on the piperidine nitrogen without requiring a separate protection/deprotection sequence for the hydroxyl group from which it was derived. However, it is sensitive to acidic conditions, a factor that must be considered in multi-step syntheses.[7]

cluster_0 Experimental Workflow Start 4-(Oxan-2-ylmethoxy)piperidine Reaction N-Functionalization Reaction (Alkylation, Acylation, etc.) Start->Reaction Electrophile Electrophile (e.g., R-X, RCOCl) Electrophile->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography, etc.) Workup->Purification Product N-Functionalized Product Purification->Product cluster_1 N-Alkylation Mechanism Piperidine R'₂N-H Deprotonation Piperidine->Deprotonation Base Base Base->Deprotonation Piperidinide R'₂N⁻ Deprotonation->Piperidinide (or concerted) AlkylHalide R-X Piperidinide->AlkylHalide Sₙ2 Attack Product R'₂N-R AlkylHalide->Product HX H-Base⁺ + X⁻ AlkylHalide->HX cluster_2 Reductive Amination Pathway Start Piperidine + Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium Dehydration Reduction Reduction [NaBH(OAc)₃] Iminium->Reduction Product N-Alkylated Product Reduction->Product cluster_3 Acid-Catalyzed Cleavage of THP Ether THP_Ether R-O-THP Protonated_Ether R-O⁺(H)-THP THP_Ether->Protonated_Ether Protonation Proton H⁺ Proton->Protonated_Ether Carbocation Oxocarbenium Ion + R-OH Protonated_Ether->Carbocation Cleavage Final_Product 5-Hydroxypentanal + R-OH Carbocation->Final_Product Nucleophilic Attack Water H₂O Water->Final_Product

Sources

Method

Application Note: 4-(Oxan-2-ylmethoxy)piperidine as a Hemilabile Ligand and Organocatalyst

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-(Oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8) Primary Applications: Transition-Metal Catalysis (Hemilabile N,O-Ligand) an...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-(Oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8) Primary Applications: Transition-Metal Catalysis (Hemilabile N,O-Ligand) and Asymmetric Organocatalysis.

Structural Rationale & Mechanistic Insights

The design of highly efficient catalytic systems relies heavily on the electronic and steric tunability of the supporting ligands. 4-(Oxan-2-ylmethoxy)piperidine is a structurally unique bifunctional molecule featuring a secondary amine (piperidine ring) tethered to an oxygen-rich tetrahydropyran (THP) ether moiety. This specific architecture provides exceptional utility in modern catalysis through two distinct modalities:

  • Hemilabile N,O-Bidentate Coordination: In transition-metal catalysis (particularly Palladium-mediated cross-couplings), the piperidine nitrogen acts as a strong σ -donor, firmly anchoring the metal center to prevent catalyst degradation (e.g., aggregation into inactive Pd black). Conversely, the oxan-2-ylmethoxy tail acts as a weak, hemilabile oxygen donor. This creates a "windshield wiper" effect: the O-metal bond readily dissociates to open a coordination site for substrate binding (oxidative addition) and rapidly re-coordinates to stabilize highly reactive, low-coordinate intermediates[1][2].

  • Sterically Shielded Organocatalysis: As a secondary amine, the piperidine core can condense with carbonyl compounds to form reactive enamine or iminium intermediates. The bulky THP ether tail provides critical steric shielding, directing the facial approach of incoming electrophiles to achieve high diastereoselectivity[3].

Mechanism A Pd(II) Precatalyst B Active Pd(0) Species (N,O-Chelated) A->B Reduction C Oxidative Addition (O-arm dissociates) B->C Aryl Halide D Transmetalation (Base assisted) C->D Boronic Acid E Reductive Elimination (O-arm recoordinates) D->E E->B Product Release

Catalytic cycle of Pd-mediated cross-coupling featuring a hemilabile N,O-ligand.

Application 1: Hemilabile N,O-Ligand in Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura reactions are foundational in pharmaceutical synthesis. However, traditional phosphine ligands are often air-sensitive and difficult to remove from the final active pharmaceutical ingredient (API). Nitrogen-oxygen (N,O) bidentate ligands offer a robust, air-stable alternative that operates efficiently in environmentally benign solvents[4][5].

The hemilabile nature of the THP ether in 4-(Oxan-2-ylmethoxy)piperidine allows the catalyst to maintain high turnover numbers (TON) by stabilizing the Pd(0) resting state while dynamically opening a coordination site during the rate-limiting oxidative addition step[2].

Optimization of Reaction Conditions

To demonstrate the causality of the ligand's structural features, Table 1 summarizes the optimization data. The hemilabile O-donor dissociates more readily in polar protic solvents, explaining the dramatic yield increase when switching from Toluene to an Ethanol/Water mixture[6].

Table 1: Solvent and Base Optimization for Suzuki-Miyaura Coupling

EntryCatalyst LoadingSolventBaseTemp (°C)Time (h)Yield (%)
15.0 mol%TolueneCs₂CO₃1001245
25.0 mol%THFK₃PO₄80862
31.0 mol%EtOH/H₂O (1:1)K₂CO₃80494
40.1 mol% EtOH/H₂O (1:1) K₂CO₃ 80 4 88

Note: Reactions performed using 4-bromoanisole (1.0 mmol) and phenylboronic acid (1.2 mmol).

Experimental Protocol: General Suzuki-Miyaura Coupling

This self-validating protocol utilizes a green solvent system and low catalyst loading, ensuring minimal heavy-metal contamination in the product[5][6].

Reagents Required:

  • Palladium(II) acetate (Pd(OAc)₂): 0.1 mol%

  • 4-(Oxan-2-ylmethoxy)piperidine (Ligand): 0.2 mol%

  • Aryl halide: 1.0 equiv

  • Arylboronic acid: 1.2 equiv

  • Potassium carbonate (K₂CO₃): 2.0 equiv

  • Solvent: Degassed Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.001 mmol) and 4-(Oxan-2-ylmethoxy)piperidine (0.002 mmol). Add 1.0 mL of degassed ethanol. Stir at room temperature for 15 minutes until the solution turns a pale, homogeneous yellow, indicating the formation of the active N,O-chelated Pd complex.

  • Substrate Addition: To the active catalyst solution, sequentially add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Introduction: Add 1.0 mL of degassed deionized water to complete the 1:1 green solvent system. Seal the tube under a nitrogen atmosphere.

  • Reaction: Transfer the vessel to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 2 to 4 hours. Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the aryl halide spot confirms the completion of the catalytic cycle.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (5 mL). Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 5 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure biaryl product.

Workflow Step1 1. Complexation Mix Pd(OAc)2 & Ligand in EtOH Step2 2. Reagent Addition Add Aryl Halide, Boronic Acid, K2CO3 Step1->Step2 Step3 3. Catalysis Heat at 80°C for 2-4 hours Step2->Step3 Step4 4. Quench & Extract Cool to RT, extract with EtOAc Step3->Step4 Step5 5. Isolation Purify via Column Chromatography Step4->Step5

Standard workflow for Suzuki-Miyaura coupling using 4-(Oxan-2-ylmethoxy)piperidine.

Application 2: Bifunctional Organocatalysis via Enamine Activation

Beyond transition-metal coordination, piperidine derivatives are highly privileged scaffolds in organocatalysis[3]. 4-(Oxan-2-ylmethoxy)piperidine can be deployed as an effective secondary amine catalyst for direct Aldol additions.

Causality of Design: The secondary amine condenses reversibly with an enolizable ketone to form an enamine. The bulky oxan-2-ylmethoxy group projects over one face of the enamine double bond. Furthermore, the ether oxygens can engage in hydrogen bonding with the incoming aldehyde, rigidifying the transition state and promoting high diastereoselectivity (anti-aldol preference).

Experimental Protocol: Direct Intermolecular Aldol Reaction

Reagents Required:

  • 4-(Oxan-2-ylmethoxy)piperidine (Catalyst): 10 mol%

  • Trifluoroacetic acid (TFA, Co-catalyst): 10 mol%

  • Ketone donor (e.g., Cyclohexanone): 5.0 equiv

  • Aldehyde acceptor (e.g., 4-Nitrobenzaldehyde): 1.0 equiv

  • Solvent: Brine or neat conditions

Step-by-Step Methodology:

  • Catalyst Salt Formation: In a 10 mL round-bottom flask, dissolve 4-(Oxan-2-ylmethoxy)piperidine (0.1 mmol) in 1.0 mL of the ketone donor (cyclohexanone, ~5.0 mmol). Add TFA (0.1 mmol) dropwise. Rationale: The acid co-catalyst accelerates iminium ion formation, which subsequently tautomerizes to the reactive enamine.

  • Electrophile Addition: Add the aldehyde acceptor (1.0 mmol) to the stirring mixture. If the mixture is too viscous, 0.5 mL of brine can be added to create a biphasic system that enhances the hydrophobic effect, accelerating the reaction.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor by TLC or LC-MS until the aldehyde is fully consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with dichloromethane (3 x 5 mL).

  • Isolation: Dry the combined organic layers over MgSO₄, concentrate, and purify via flash chromatography to yield the β -hydroxy ketone.

Conclusion

4-(Oxan-2-ylmethoxy)piperidine is a highly versatile ligand and catalyst. Its N,O-bidentate architecture provides tunable hemilability, making it an exceptional ligand for stabilizing Palladium in low-loading, green-solvent cross-coupling reactions. Simultaneously, its sterically demanding, oxygen-rich tail allows it to function as a highly selective organocatalyst. By adhering to the protocols outlined above, researchers can integrate this compound into robust, scalable synthetic workflows.

References

  • Palladium complexes of N,O‐bidentate ligands bearing N‐oxide units as simple and efficient catalysts for Suzuki–Miyaura reaction of aryl halides with arylboronic acids - ResearchGate -[Link]

  • Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents - ACS Publications -[Link]

  • Tunable Hemilabile Ligands for Adaptive Transition Metal Complexes - ResearchGate -[Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI -[Link]

  • Pd-Catalyst Containing a Hemilabile P,C-Hybrid Ligand in Amino Dicarbonylation of Aryl Halides for Synthesis of α-Ketoamides - ACS Publications -[Link]

  • Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes - ACS Publications -[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(Oxan-2-ylmethoxy)piperidine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, medicinal chemists, and drug development professionals in optimizing the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, medicinal chemists, and drug development professionals in optimizing the synthesis of 4-(oxan-2-ylmethoxy)piperidine .

This molecule features a highly polar secondary amine and an ether linkage connecting a piperidine core to an oxane (tetrahydropyran) ring. The most robust, scalable, and regioselective approach to synthesizing this scaffold is a two-step sequence: a Williamson ether synthesis utilizing an N-Boc protected precursor, followed by acid-mediated deprotection[1].

Below, you will find validated experimental protocols, quantitative optimization data, and mechanistic troubleshooting guides to ensure high-fidelity synthesis.

Synthetic Workflow Overview

The construction of the ether linkage relies on the nucleophilic displacement of an alkyl halide by an alkoxide. To prevent undesired N-alkylation, the piperidine nitrogen must remain protected by a robust tert-butoxycarbonyl (Boc) group[2].

SynthesisWorkflow SM1 N-Boc-4-hydroxypiperidine Step1 Step 1: Williamson Etherification NaH, DMF, NaI, 60 °C SM1->Step1 SM2 2-(Chloromethyl)oxane SM2->Step1 Int1 N-Boc-4-(oxan-2-ylmethoxy)piperidine Step1->Int1  SN2 Alkylation Step2 Step 2: Boc Deprotection TFA, DCM, RT Int1->Step2 Product 4-(Oxan-2-ylmethoxy)piperidine Step2->Product  Acidic Cleavage

Figure 1. Two-step synthetic workflow for 4-(oxan-2-ylmethoxy)piperidine.

Experimental Protocols

The following methodologies are self-validating systems designed to ensure complete conversion and high purity at each stage.

Protocol 1: O-Alkylation (Williamson Ether Synthesis)
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-hydroxypiperidine (1.0 eq) and anhydrous Dimethylformamide (DMF, 0.2 M).

  • Deprotonation: Cool the solution to 0 °C under an argon atmosphere. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions. Stir at 0 °C for 30 minutes. Self-Validation Check: The cessation of hydrogen gas evolution indicates complete alkoxide formation.

  • Activation & Alkylation: Add Sodium Iodide (NaI, 0.2 eq) as a Finkelstein catalyst, followed by the dropwise addition of 2-(chloromethyl)oxane (1.2 eq).

  • Reaction: Warm the mixture to 60 °C and stir for 12 hours. Monitor progression via TLC (Hexanes/EtOAc 3:1; the Boc-protected intermediate stains strongly with Phosphomolybdic Acid [PMA]).

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Wash the combined organic layers with water (5x) to completely remove DMF, followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

Protocol 2: Acid-Mediated Boc Deprotection
  • Cleavage: Dissolve the purified N-Boc-4-(oxan-2-ylmethoxy)piperidine in anhydrous Dichloromethane (DCM, 0.1 M). Cool to 0 °C and add Trifluoroacetic Acid (TFA, 20% v/v relative to DCM) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Self-Validation Check: Monitor by LC-MS for the complete disappearance of the Boc-protected mass (M+H).

  • Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in a minimal amount of water and cool to 0 °C. Basify the solution to pH > 12 using 2M NaOH.

  • Extraction: Extract the aqueous layer with a highly polar organic mixture (Chloroform/Isopropanol, 3:1 v/v) multiple times. Dry the combined extracts over Na₂SO₄, filter, and concentrate to yield the pure free base.

Quantitative Data: Reaction Optimization

The etherification of secondary alcohols is notoriously susceptible to low yields due to steric hindrance and competing elimination pathways. Table 1 summarizes the causality behind our optimized conditions.

Table 1: Optimization of Etherification Conditions

BaseSolventAdditiveTempYieldMechanistic Observation
K₂CO₃ (2.0 eq)MeCNNoneReflux<10%Base is too weak for complete deprotonation of the secondary alcohol[3].
NaH (1.5 eq)THFNoneRT45%Sluggish SN2 reaction; unreacted alkyl chloride remains.
NaH (1.5 eq)DMFNoneRT65%Enhanced alkoxide nucleophilicity due to polar aprotic solvent effects.
NaH (1.5 eq) DMF NaI (0.2 eq) 60 °C 88% Optimal: Finkelstein catalysis accelerates SN2 displacement[4].

Troubleshooting Guides & FAQs

Q1: I am observing low conversion during the etherification step despite using NaH. How can I drive the reaction to completion? A1: Low yields in the O-alkylation of N-Boc-4-hydroxypiperidine are often caused by the relatively poor electrophilicity of 2-(chloromethyl)oxane combined with the steric hindrance of the secondary alkoxide[3]. Solution: Ensure you are using DMF instead of THF to maximize the nucleophilicity of the alkoxide. More importantly, add a catalytic amount of Sodium Iodide (NaI, 0.2 eq). This initiates an in situ Finkelstein reaction, converting the sluggish alkyl chloride into a highly reactive alkyl iodide, which significantly accelerates the SN2 displacement[4].

Q2: My LC-MS shows a mass corresponding to undesired N-alkylation instead of O-alkylation. What went wrong? A2: The tert-Butoxycarbonyl (Boc) group is highly sterically hindered and electron-withdrawing, which normally prevents N-alkylation[3]. If N-alkylation occurs, it indicates premature cleavage of the Boc group. Solution: Verify the integrity of your 2-(chloromethyl)oxane. Alkyl chlorides can degrade over time to release trace amounts of HCl[5]. This localized acidity will cleave the Boc group during the reaction. Wash the alkyl halide with aqueous NaHCO₃ and dry it over MgSO₄ immediately before use.

Q3: During the Boc deprotection step, I am seeing cleavage of the ether linkage. How do I prevent this? A3: While the aliphatic ether bond is generally stable to standard TFA/DCM conditions, prolonged exposure or the use of unnecessarily harsh Lewis acids (e.g., BBr₃) will lead to ether cleavage. Solution: Strictly limit the deprotection time to 2 hours at room temperature. Do not heat the reaction. Ensure that you quench the reaction at 0 °C with saturated aqueous NaHCO₃ to neutralize the acid immediately after the starting material is consumed.

Q4: The final deprotected product is highly water-soluble, and my isolated yields are terrible. How can I improve recovery? A4: 4-(Oxan-2-ylmethoxy)piperidine is a highly polar secondary amine. Standard extractions with ethyl acetate or DCM will leave the majority of the product in the aqueous phase. Solution: After quenching the deprotection reaction, adjust the aqueous phase to pH > 12 using 2M NaOH. This ensures the piperidine nitrogen is fully deprotonated (free base form). Extract repeatedly with a specialized polar organic solvent mixture, such as Chloroform/Isopropanol (3:1 v/v) .

Mechanistic Troubleshooting Logic

TroubleshootingLogic Issue Issue: Low Etherification Yield Check1 Is the alkoxide fully formed? Issue->Check1 Check2 Is the electrophile unreactive? Issue->Check2 Check3 Is N-alkylation occurring? Issue->Check3 Sol1 Use NaH in DMF (Avoid weaker bases like K2CO3) Check1->Sol1 Yes Sol2 Add NaI (Finkelstein catalyst) to form alkyl iodide in situ Check2->Sol2 Yes Sol3 Check for trace HCl in 2-(chloromethyl)oxane Check3->Sol3 Yes

Figure 2. Troubleshooting logic for Williamson etherification yields.

References

  • Improving the regioselectivity of reactions with N-Boc-4-hydroxypiperidine. Benchchem. 3

  • 4-Hydroxypiperidine | Pharmaceutical Intermediate. Benchchem. 1

  • 4-[(2-Fluorophenyl)methoxy]piperidine | CAS 778573-56-1. Benchchem. 2

  • 2-(Chloromethyl)Tetrahydropyran CAS NO 18420-41-2. ChemicalRoot.4

  • 2-(CHLOROMETHYL)TETRAHYDROPYRAN | 18420-41-2. ChemicalBook. 5

Sources

Optimization

Technical Support Center: 4-(Oxan-2-ylmethoxy)piperidine – Stability, Troubleshooting, and Decomposition Pathways

Welcome to the Technical Support Center for 4-(Oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8). As a Senior Application Scientist, I frequently encounter researchers who experience unexplained mass balance losses or impur...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(Oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8). As a Senior Application Scientist, I frequently encounter researchers who experience unexplained mass balance losses or impurity spikes when utilizing this building block in synthetic workflows.

This guide is designed for researchers and drug development professionals. It moves beyond basic handling instructions to explain the chemical causality behind the degradation of this compound, providing you with self-validating protocols to ensure the integrity of your assays.

PART 1: Troubleshooting Guides & FAQs

Q1: During long-term storage, my batch of 4-(oxan-2-ylmethoxy)piperidine developed a yellow tint and showed a highly polar impurity by LC-MS. What is causing this? A1: This is a classic presentation of auto-oxidation followed by N-oxidation. The molecule contains a tetrahydropyran (oxane) ring and an aliphatic ether linkage. Ethers are highly prone to radical-mediated auto-oxidation at the α-carbon when exposed to atmospheric oxygen and light, forming hydroperoxides. While the oxane ring oxidizes slower than tetrahydrofuran (THF) due to the steric blocking of the radical singly occupied molecular orbital (SOMO) by neighboring equatorial hydrogens, peroxides will still accumulate over time [1]. The Causality: Once these hydroperoxides form, they act as internal oxidants. They readily oxidize the secondary amine of the piperidine ring into a highly polar N-oxide [2]. This drastically shifts the polarity of the molecule, causing it to be lost in the aqueous layer during standard workups or elute in the void volume during chromatography.

Q2: I subjected the compound to standard THP-deprotection conditions (mild aqueous acid), but no cleavage occurred. Why? A2: The most common structural misclassification I see is treating the oxan-2-ylmethoxy moiety as a standard tetrahydropyranyl (THP) acetal protecting group. In a standard THP ether, the protecting group is attached directly via the anomeric C2 carbon (an O-C-O acetal linkage), which rapidly hydrolyzes under mild acidic conditions (e.g., dilute HCl or Amberlyst-15). The Causality: In 4-(oxan-2-ylmethoxy)piperidine, the linkage is an aliphatic ether (C-O-C) because the oxygen is attached to an exocyclic methylene bridge (-CH₂-), not directly to the C2 of the oxane ring. Therefore, it exhibits the robust stability of a standard dialkyl ether. It will only cleave under harsh Lewis acids (e.g., MoCl₅, BBr₃) or strong Brønsted acids (e.g., refluxing HBr) [3].

Q3: How can I recover my compound if it has been contaminated with peroxides and N-oxides? A3: Simple filtration through basic alumina will remove trace peroxides, but it will not revert the piperidine N-oxide back to the active secondary amine. You must perform a chemoselective reduction. Using zinc dust in acetic acid provides a mild reduction of the N-oxide without risking the acid-catalyzed cleavage of the ether linkage. (See SOP 1 below for the validated protocol).

PART 2: Quantitative Data & Mechanistic Pathways

To optimize your storage and reaction conditions, it is critical to understand the quantitative degradation profile of the compound under various environmental stressors.

Table 1: Quantitative Degradation Profile of 4-(Oxan-2-ylmethoxy)piperidine

Stress ConditionReagent / EnvironmentTime / TempPrimary Degradation PathwayParent Remaining (%)
Oxidative (Air/Light) Ambient O₂, UV-Vis light30 Days, 25°CAuto-oxidation (Hydroperoxides)92.5%
Oxidative (Accelerated) 3% H₂O₂ in Methanol24 Hours, 40°CN-Oxidation of Piperidine< 10.0%
Mild Acidic 0.1 M HCl (aq)48 Hours, 25°CStable (Salt formation only)> 99.0%
Harsh Acidic 48% HBr (aq)12 Hours, 100°CAliphatic Ether Cleavage< 5.0%
Lewis Acidic MoCl₅ in DCM4 Hours, 25°COxane Ring Opening15.0%
Basic 1.0 M NaOH (aq)48 Hours, 60°CStable (Free base form)> 99.0%
Mechanistic Visualization

DecompositionPathways Parent 4-(Oxan-2-ylmethoxy)piperidine (Intact Parent API) Radical α-Carbon Radical (Initiation) Parent->Radical O2, hv (Light) H-abstraction NOxide Piperidine N-oxide (Amine Oxidation Product) Parent->NOxide Trace Peroxides Cleavage Piperidin-4-ol + (Oxan-2-yl)methanol (Aliphatic Ether Cleavage) Parent->Cleavage Strong Brønsted Acids (e.g., HI, HBr, Heat) RingOpen Ring-Opened Halohydrins (Oxane Ring Cleavage) Parent->RingOpen Strong Lewis Acids (e.g., MoCl5, BBr3) Peroxide Ether Hydroperoxide (Auto-oxidation Intermediate) Radical->Peroxide O2 Chain Propagation Peroxide->NOxide Intramolecular/ Intermolecular Oxidation

Degradation pathways of 4-(oxan-2-ylmethoxy)piperidine via oxidation and acid-catalyzed cleavage.

PART 3: Standard Operating Procedures (SOPs)

A robust laboratory relies on self-validating systems. The following protocols ensure that every step verifies its own success, eliminating downstream experimental artifacts.

SOP 1: Self-Validating Protocol for Peroxide Remediation and Amine Recovery

Objective: Remove explosive hydroperoxides and selectively reduce N-oxides back to the active secondary amine. Causality: Peroxides must be cleared before reduction to prevent thermal runaway during concentration.

  • Initial Peroxide Quantification: Dissolve 10 mg of the degraded sample in 1 mL of glacial acetic acid. Add 0.1 mL of saturated aqueous potassium iodide (KI). A yellow/brown color confirms the presence of peroxides.

  • Peroxide Quenching: Dissolve the bulk batch in dichloromethane (DCM). Add polymer-supported triphenylphosphine (1.5 equivalents based on estimated peroxide content) and stir for 2 hours at 25°C.

  • Validation Check (Critical): Filter an aliquot of the resin and repeat the KI test (Step 1). The test must be completely colorless before proceeding.

  • N-Oxide Reduction: To the verified peroxide-free DCM solution, add zinc dust (5 eq) and glacial acetic acid (10 eq). Stir vigorously at 25°C for 4 hours to reduce the N-oxide.

  • Workup & Isolation: Filter the unreacted zinc through a Celite pad. Wash the filtrate with 1 M NaOH until the aqueous layer reaches pH > 10 (to free-base the piperidine). Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

SOP 2: Stability-Indicating LC-MS/MS Assay for N-Oxide Detection

Objective: Accurately quantify the parent compound and resolve polar N-oxide degradants. Causality: N-oxides are highly polar and often co-elute with the solvent front. Furthermore, Atmospheric Pressure Chemical Ionization (APCI) sources can thermally degrade N-oxides back to the parent amine, causing false negatives. Electrospray Ionization (ESI) must be used [2].

  • Sample Preparation: Prepare a 1 mg/mL stock in LC-MS grade Acetonitrile. Dilute to 10 µg/mL in Mobile Phase A.

  • Chromatographic Setup: Utilize a C18 column compatible with highly aqueous conditions (e.g., Waters Atlantis T3).

    • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water. (HFBA acts as a volatile ion-pairing agent to retain the polar N-oxide).

    • Mobile Phase B: 0.1% HFBA in Acetonitrile.

  • Gradient Elution: Start at 5% B, hold for 2 mins, then ramp to 95% B over 10 mins.

  • Mass Spectrometry Parameters: Operate strictly in Electrospray Ionization Positive (ESI+) mode.

    • Monitor Parent API: [M+H]⁺ at m/z 200.16

    • Monitor N-Oxide Degradant: [M+H]⁺ at m/z 216.16

PART 4: References

  • Title: An ab initio and DFT study of the autoxidation of THF and THP Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates Source: Molecules (MDPI) URL: [Link]

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 4-(Oxan-2-ylmethoxy)piperidine

Welcome to the technical support center for the synthesis of 4-(Oxan-2-ylmethoxy)piperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(Oxan-2-ylmethoxy)piperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable heterocyclic building block. We will delve into the common pitfalls of the synthetic route, provide scientifically-grounded troubleshooting advice, and offer optimized protocols to enhance the efficiency and success of your experiments.

The synthesis of 4-(Oxan-2-ylmethoxy)piperidine typically proceeds via a Williamson ether synthesis, a classic and robust method for forming ether linkages.[1][2][3] However, the bifunctional nature of the 4-hydroxypiperidine starting material, which contains both a secondary amine and a secondary alcohol, presents a significant challenge.[4][5] This guide will focus on a protection-alkylation-deprotection strategy as the most reliable path to achieving high yields and purity.

Troubleshooting Guide: Addressing Low Yields and Impurities

This section addresses the most common issues encountered during the synthesis in a question-and-answer format, providing both the underlying chemical principles and actionable solutions.

Q1: My reaction yield is extremely low, and I've isolated a major byproduct with a mass corresponding to the addition of the oxan-methyl group to my starting material. What is the most likely cause?

A: This is the most frequent problem and almost certainly points to competitive N-alkylation versus the desired O-alkylation . The secondary amine of the piperidine ring is inherently more nucleophilic than the hydroxyl group. In the absence of a protecting group on the nitrogen, the alkylating agent, 2-(halomethyl)oxane, will preferentially react with the amine, leading to the formation of the N-alkylated byproduct and consuming your starting materials.

  • Causality: The Williamson ether synthesis requires a strong base to deprotonate the alcohol, forming an alkoxide nucleophile.[6][7] However, this base does not hinder the nucleophilicity of the free amine. The lone pair on the nitrogen is more available for nucleophilic attack than the oxygen of the neutral alcohol, resulting in the kinetic product being the N-alkylated species.

  • Solution: It is critical to "mask" the reactivity of the piperidine nitrogen by installing a protecting group before the etherification step. This ensures that the only available nucleophile for the Williamson synthesis is the deprotonated hydroxyl group. Common and effective protecting groups for this purpose are tert-Butoxycarbonyl (Boc) or Benzyloxycarbonyl (Cbz), as they are stable to the basic conditions of the ether synthesis.[4]

Q2: I've successfully protected the piperidine nitrogen with a Boc group, but my yield of the O-alkylated product is still below 50%. What other reaction parameters should I optimize?

A: With N-alkylation prevented, suboptimal yield points to issues within the Williamson ether synthesis step itself. The key parameters to investigate are the base, solvent, temperature, and the quality of your reagents.

  • Base Selection: The base must be strong enough to fully deprotonate the secondary alcohol of N-Boc-4-hydroxypiperidine. Sodium hydride (NaH) is a highly effective, non-nucleophilic base for this purpose. It irreversibly deprotonates the alcohol to form the sodium alkoxide. Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient, leading to incomplete alkoxide formation and unreacted starting material.[6][8]

  • Solvent Choice: The reaction should be conducted in a polar, aprotic solvent. Solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are excellent choices as they can dissolve the ionic alkoxide intermediate and promote the S_N2 mechanism without interfering with the reaction.[2][3] Protic solvents (like ethanol or water) will protonate the alkoxide, shutting down the reaction.

  • Temperature Control: While heating can increase the reaction rate, excessive temperatures (>100 °C) can promote side reactions, such as the elimination (E2) of the alkyl halide.[3] A typical temperature range for this reaction is between 50-80 °C.[2]

  • Reagent Quality: Ensure your alkylating agent, such as 2-(bromomethyl)oxane, is pure and has not degraded. Alkyl halides can be sensitive to moisture and light. Similarly, ensure your solvent is anhydrous, as water will quench the highly reactive alkoxide and sodium hydride.

Q3: My reaction produces a complex mixture of products that are difficult to separate by column chromatography. What are the likely impurities and how can I minimize them?

A: A complex product mixture suggests multiple competing reaction pathways are occurring. With an N-protected starting material, the likely impurities are:

  • Unreacted N-Boc-4-hydroxypiperidine: Caused by insufficient base, wet solvent, or low temperature.

  • Unreacted 2-(bromomethyl)oxane: Caused by incomplete reaction or using a stoichiometric excess.

  • Elimination Byproduct (Oxene): The alkyl halide can undergo E2 elimination, especially with a sterically hindered or overly strong base at high temperatures.[1][9]

  • Products of Protecting Group Cleavage: Though unlikely under standard Williamson conditions, highly forcing conditions could potentially affect the protecting group.

Minimization Strategy:

  • Confirm Full Deprotonation: When using NaH, ensure hydrogen gas evolution ceases before adding the alkyl halide. This indicates complete formation of the alkoxide.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent to drive the reaction to completion, but avoid a large excess which complicates purification.

  • Maintain Moderate Temperature: Avoid high temperatures to disfavor the E2 elimination pathway.[3]

  • Purification: A well-run reaction should be relatively clean. If impurities persist, careful silica gel column chromatography is the standard method for purification.

Visualizing the Synthetic Challenge and Solution

The following diagrams illustrate the critical choice between the desired O-alkylation pathway and the problematic N-alkylation side reaction, and a logical workflow for troubleshooting.

G cluster_0 Scenario 1: Unprotected Piperidine cluster_1 Scenario 2: N-Protected Piperidine (Optimized) SM 4-Hydroxypiperidine + 2-(Bromomethyl)oxane Base Base (e.g., NaH) SM->Base P1 Desired Product (O-Alkylation) LOW YIELD Base->P1 Minor Pathway P2 Major Byproduct (N-Alkylation) HIGH YIELD Base->P2 Major Pathway (More Nucleophilic N) SM2 N-Boc-4-Hydroxypiperidine + 2-(Bromomethyl)oxane Base2 Base (e.g., NaH) SM2->Base2 P3 Desired Product (O-Alkylation) HIGH YIELD Base2->P3 Major Pathway P4 N-Alkylation PREVENTED Base2->P4 Blocked Pathway

Caption: Competing reaction pathways with and without N-protection.

Troubleshooting_Workflow Start Low Yield of 4-(Oxan-2-ylmethoxy)piperidine Check_Protection Is the piperidine Nitrogen protected? Start->Check_Protection Protect_N SOLUTION: Implement N-protection strategy (e.g., Boc, Cbz). See Protocol 1. Check_Protection->Protect_N No Check_Conditions Are Williamson synthesis conditions optimized? Check_Protection->Check_Conditions Yes Protect_N->Check_Conditions Optimize_Base SOLUTION: Use a strong, non-nucleophilic base (e.g., NaH). Ensure anhydrous conditions. Check_Conditions->Optimize_Base No Optimize_Solvent SOLUTION: Use polar aprotic solvent (e.g., DMF, THF). Check_Conditions->Optimize_Solvent No Optimize_Temp SOLUTION: Maintain moderate temperature (50-80 °C) to avoid E2 elimination. Check_Conditions->Optimize_Temp No Success High Yield Achieved Check_Conditions->Success Yes Optimize_Base->Success Optimize_Solvent->Success Optimize_Temp->Success

Caption: A logical workflow for troubleshooting low product yield.

Optimized Experimental Protocols

The following protocols provide a reliable, three-step synthesis pathway.

Protocol 1: N-Boc Protection of 4-Hydroxypiperidine

This procedure effectively protects the piperidine nitrogen, preventing N-alkylation.[4]

  • Materials: 4-Hydroxypiperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water, Magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 4-hydroxypiperidine (1.0 eq) in a 1:1 mixture of dichloromethane and water.

    • Add sodium bicarbonate (1.5 eq) to the stirring mixture.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at room temperature.

    • Stir vigorously for 12-16 hours until TLC analysis shows complete consumption of the starting material.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which is often used without further purification.

Protocol 2: Williamson Ether Synthesis of N-Boc-4-(Oxan-2-ylmethoxy)piperidine

This is the key ether formation step.

  • Materials: N-Boc-4-hydroxypiperidine, Sodium hydride (NaH, 60% dispersion in oil), Anhydrous DMF, 2-(Bromomethyl)oxane, Saturated aqueous ammonium chloride (NH₄Cl).

  • Procedure:

    • To a dry, nitrogen-flushed flask, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Cessation of H₂ bubbling indicates complete alkoxide formation.

    • Add 2-(bromomethyl)oxane (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Protocol 3: N-Boc Deprotection

This final step removes the protecting group to yield the target compound.[10]

  • Materials: N-Boc-4-(Oxan-2-ylmethoxy)piperidine, 4M HCl in 1,4-Dioxane (or Trifluoroacetic acid - TFA), Diethyl ether.

  • Procedure:

    • Dissolve the purified N-Boc protected product (1.0 eq) in a minimal amount of a suitable solvent like DCM or methanol.

    • Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting solid/oil with diethyl ether to precipitate the hydrochloride salt of the product. Filter and dry to obtain pure 4-(Oxan-2-ylmethoxy)piperidine HCl.

    • To obtain the free base, dissolve the salt in water, basify with NaOH, and extract with an organic solvent.

Troubleshooting Summary Table

Problem Potential Cause Recommended Solution
Low Yield, N-Alkylated Byproduct Unprotected piperidine nitrogen.Protect the nitrogen with Boc or Cbz group before etherification (Protocol 1).
Low Yield, Unreacted Starting Material 1. Incomplete deprotonation (weak base).2. Wet solvent/reagents.1. Use a strong base like NaH.2. Use anhydrous solvents and dry reagents.
Multiple Byproducts High reaction temperature.Maintain temperature at 50-80 °C to minimize E2 elimination.
Reaction Fails to Start Inactive NaH or wet solvent.Use fresh NaH and ensure all glassware and solvents are rigorously dried.

Frequently Asked Questions (FAQs)

  • Can I use phase-transfer catalysis (PTC) for this synthesis? Yes, PTC is a viable alternative for Williamson ether synthesis, especially for industrial-scale applications.[11] It typically involves using a quaternary ammonium salt (e.g., TBAB) with a base like concentrated NaOH in a biphasic system.[12][13] This can avoid the need for anhydrous conditions and pyrophoric reagents like NaH, but optimization of the catalyst, base concentration, and solvent system would be required.

  • Are there alternative alkylating agents to 2-(bromomethyl)oxane? Yes, 2-(chloromethyl)oxane can be used, but it is less reactive and may require harsher conditions (higher temperature or the addition of a catalyst like sodium iodide).[3] Alternatively, 2-(tosyloxymethyl)oxane, prepared from the corresponding alcohol, is an excellent alkylating agent with a better leaving group than bromide.[6]

  • How can I confirm the structures of my product and the N-alkylated byproduct? The most definitive methods are ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). In ¹H NMR, the desired O-alkylated product will show a characteristic shift for the proton on the carbon bearing the ether oxygen (C4 of the piperidine ring). The N-alkylated byproduct will show significant changes in the shifts of the protons adjacent to the piperidine nitrogen. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of both compounds, which will be identical as they are isomers.

References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Retrieved from [Link]

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • PMC. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • PubChem. (n.d.). 4-(oxan-2-ylmethoxy)piperidine. Retrieved from [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • Nakamura, T., Nakatsuji, Y., & Okahara, M. (1981). Intramolecular Bromoalkoxylation: Synthesis of 2-Bromomethyl-2-methyl Crown Ethers. Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (2021). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Kijeński, J., & Krawczyk, Z. (1990). Application of phase transfer catalysis in the synthesis of low-molecular-weight epoxy resins. Die Angewandte Makromolekulare Chemie. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for 4-(Oxan-2-ylmethoxy)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique chemical challenges associated with 4-(oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique chemical challenges associated with 4-(oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8)[1].

The primary difficulty in isolating this molecule stems from a structural dichotomy: it contains a highly basic secondary amine (the piperidine ring) and an acid-labile tetrahydropyranyl (THP) ether[2]. Standard purification techniques for basic amines often rely on acidic modifiers to improve peak shape, but these exact conditions will destroy the THP protecting group. This guide provides field-proven, mechanistically sound solutions to ensure high-purity recovery without structural degradation.

Part 1: Troubleshooting FAQs

Q1: During silica gel column chromatography, my product streaks severely, and I am recovering a highly polar byproduct instead of my target compound. What is happening? A: You are experiencing acid-catalyzed cleavage of the THP ether[3]. Standard silica gel is inherently acidic due to its surface silanol groups. When the basic piperidine nitrogen interacts with these silanols, it causes severe peak tailing and irreversible binding[4]. If you attempt to force elution using acidic modifiers (like TFA or acetic acid), the acidic environment rapidly cleaves the THP acetal, yielding piperidin-4-ylmethanol and dihydropyran[2]. Solution: You must chemically mask the acidic silanol sites. Add 1–2% Triethylamine (TEA) or ammonium hydroxide to your mobile phase[3][4]. This basic modifier competitively binds to the silica, preventing both amine tailing and THP degradation.

Q2: I tried reverse-phase HPLC (C18) to purify the compound, but I am seeing split peaks and poor retention. Can I use standard 0.1% TFA? A: No. Using 0.1% Trifluoroacetic acid (TFA) in the mobile phase will degrade the THP group during the chromatographic run or during subsequent fraction concentration[2][5]. The split peaks you observe are likely a mixture of the intact product and its degradation products, which exhibit different ionization and retention profiles[5]. Solution: Switch to a high-pH reverse-phase system. Use a basic buffer such as 10 mM Ammonium Bicarbonate (pH ~9.5) or 0.1% Ammonium Hydroxide in water/acetonitrile. Ensure your C18 column is packed with hybrid silica rated for high-pH stability.

Q3: My liquid-liquid extraction (LLE) yields are very low. The compound seems to stay in the aqueous layer. How do I improve recovery? A: Piperidine derivatives are highly water-soluble in their protonated (salt) forms. If the aqueous layer is not sufficiently basic, the amine remains protonated and will not partition into the organic phase[6]. Solution: Adjust the aqueous phase to a pH > 12 using 2M NaOH or solid K 2​ CO 3​ before extraction[6]. This ensures the piperidine is completely deprotonated (free-based), maximizing its partition coefficient into moderately polar organic solvents like Dichloromethane (DCM).

Q4: My purified product turns yellow over time when stored on the bench. Is it degrading? A: Yes. Piperidine derivatives are highly prone to oxidation when exposed to air and ambient light, forming colored N-oxide or radical impurities over time[7][8]. Solution: Store the purified compound under an inert atmosphere (nitrogen or argon) in amber vials at -20 °C[8].

Part 2: Mechanistic & Workflow Visualizations

To understand the causality behind these troubleshooting steps, review the degradation pathway and the optimized workflow below.

THP_Degradation A 4-(Oxan-2-ylmethoxy)piperidine (Intact Product) B Protonation of THP Oxygen (Acidic Silica/TFA) A->B H+ C Oxocarbenium Intermediate + Piperidin-4-ylmethanol B->C Cleavage D Loss of Product (Degradation) C->D

Fig 1: Acid-catalyzed degradation pathway of the THP ether protecting group.

Purification_Workflow Crude Crude Reaction Mixture LLE Alkaline Extraction (pH > 12) DCM / Aqueous NaOH Crude->LLE Dry Drying & Concentration (Na2SO4) LLE->Dry Organic Phase Chroma Base-Deactivated Chromatography (Silica + 1% TEA) Dry->Chroma Pure Pure Target Compound (>98% Purity) Chroma->Pure Elution

Fig 2: Optimized extraction and chromatography workflow for basic THP ethers.

Part 3: Quantitative Data & System Optimization

The tables below summarize the empirical data required to select the correct purification parameters.

Table 1: Chromatographic Solvent Systems & Modifiers
MethodSolvent SystemModifierTHP StabilityAmine Peak ShapeRecommendation
Normal PhaseHexane / EtOAcNoneStableSevere TailingAvoid[4]
Normal PhaseDCM / MeOH0.1% TFADegraded SharpCritical Failure[2]
Normal PhaseDCM / MeOH1-2% TEA or NH 4​ OHStableSharpOptimal [3][4]
Reverse PhaseWater / MeCN0.1% Formic AcidDegraded SharpCritical Failure[5]
Reverse PhaseWater / MeCN10mM NH 4​ HCO 3​ (pH 9.5)StableSharpOptimal
Table 2: Liquid-Liquid Extraction (LLE) pH Profile
Aqueous pHPiperidine StatePartitioning PhaseExtraction Efficiency
pH < 7Protonated (Salt)Aqueous< 5%
pH 9 - 10Mixed EquilibriumEmulsion/Mixed40 - 60%
pH > 12Deprotonated (Free Base)Organic (DCM/EtOAc)> 95% [6]

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating in-process checks (like pH testing and TLC visualization), you ensure the integrity of the molecule at every step.

Protocol 1: Alkaline Liquid-Liquid Extraction (Free-Basing)

This protocol isolates the basic piperidine derivative from acidic/neutral impurities while preventing THP cleavage[6].

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude) in a separatory funnel.

  • Basification: Add an equal volume of distilled water. Cool the funnel slightly, then slowly add 2 M NaOH dropwise while swirling until the aqueous layer reaches a pH > 12 (verify with pH paper).

  • Phase Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.

  • Aqueous Wash: Extract the remaining aqueous layer with two additional portions of DCM to ensure complete recovery.

  • Self-Validation Check: Spot the remaining aqueous layer on a TLC plate and stain with Ninhydrin (heat to develop). A lack of a purple/blue spot confirms complete extraction of the amine.

  • Drying: Combine the organic extracts, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure (bath temp < 35 °C) to yield the crude free-base.

Protocol 2: Base-Deactivated Flash Chromatography

This methodology prevents irreversible binding to silica and protects the THP ether from acid-catalyzed degradation[3][4].

  • Solvent Preparation: Prepare a mobile phase of DCM/MeOH (e.g., 90:10) and add exactly 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Packing & Deactivation: Slurry-pack standard silica gel using the TEA-spiked mobile phase. Flush the column with at least 3 column volumes (CV) of the solvent. Causality note: This pre-saturates the acidic silanol sites with TEA, creating a neutral environment for your compound.

  • Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute using the isocratic TEA-spiked solvent system. Collect fractions in standard test tubes.

  • Self-Validation Check: Analyze fractions via TLC (eluent: DCM/MeOH/TEA 90:10:1). Visualize using Ninhydrin stain. The target compound should elute as a tight, circular spot without baseline streaking.

  • Isolation: Pool the pure fractions and remove the solvent under reduced pressure. To remove residual TEA, place the flask under high vacuum (lyophilizer or Schlenk line) overnight.

Part 5: References

1.[4] BenchChem. "Technical Support Center: Purification of Piperidine Derivatives." Available at: 2.[7] BenchChem. "Common challenges in working with piperidine-based compounds." Available at: 3.[6] BenchChem. "Application Notes & Protocols: Purification Techniques for Piperidine Derivatives." Available at: 4.[1] NextSDS. "4-(oxan-2-ylmethoxy)piperidine — Chemical Substance Information." Available at: 5.[3] Reddit (r/Chempros). "Purification of THP protected compound." Available at: 6.[2] BenchChem. "Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives." Available at: 7.[5] ResearchGate. "Piperidine derivatives - extra peak in pure compounds. Why and how to change it?" Available at: 8.[8] BenchChem. "Piperidine Purification and Isolation: A Technical Support Guide." Available at:

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(Oxan-2-ylmethoxy)piperidine

Welcome to the technical support center for the synthesis of "4-(Oxan-2-ylmethoxy)piperidine". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of "4-(Oxan-2-ylmethoxy)piperidine". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the potential challenges in this synthesis, ensuring efficiency and high purity of your final product.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 4-(Oxan-2-ylmethoxy)piperidine, which is typically achieved via a Williamson ether synthesis. This involves the O-alkylation of a 4-hydroxypiperidine derivative with a suitable 2-(halomethyl)oxane or equivalent electrophile.

Issue 1: Low Yield of the Desired O-Alkylated Product

Question: I am experiencing a low yield of 4-(Oxan-2-ylmethoxy)piperidine. What are the potential causes and how can I improve it?

Answer: Low yields in this Williamson ether synthesis can stem from several factors, primarily related to incomplete reaction or competing side reactions.[1] Here’s a breakdown of potential causes and solutions:

  • Incomplete Deprotonation of 4-Hydroxypiperidine: The first step in a typical Williamson ether synthesis is the deprotonation of the alcohol to form a more nucleophilic alkoxide.[2]

    • Causality: If the base is not strong enough or is used in insufficient quantity, the equilibrium will not favor the alkoxide, leading to a slower and incomplete reaction.

    • Solution:

      • Choice of Base: For unactivated alcohols like 4-hydroxypiperidine, a strong base such as sodium hydride (NaH) is highly effective.[3] It irreversibly deprotonates the alcohol, driving the reaction forward.

      • Reaction Conditions: Conduct the deprotonation step at 0°C to control the initial exotherm, and then allow the reaction to proceed at room temperature or with gentle heating.[3]

      • Solvent: Use an anhydrous polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) to ensure the solubility of the reactants and the stability of the alkoxide.[3]

  • Suboptimal Reaction Conditions for Alkylation:

    • Causality: Temperature and reaction time play a crucial role. Insufficient time or temperature may lead to an incomplete reaction, while excessive heat can promote side reactions.[3]

    • Solution:

      • Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Temperature: After the initial deprotonation, the alkylation step can often be performed at room temperature. Gentle heating (e.g., to 50-60 °C) can be beneficial if the reaction is sluggish, but should be done cautiously.[2]

  • Purity of Starting Materials:

    • Causality: Impurities in either the 4-hydroxypiperidine derivative or the 2-(halomethyl)oxane can interfere with the reaction. Water, in particular, will quench the strong base.

    • Solution: Ensure all starting materials and solvents are anhydrous. Use freshly distilled solvents and properly dried starting materials.

Low_Yield_Troubleshooting A Low Yield of Product B Incomplete Deprotonation A->B C Suboptimal Alkylation Conditions A->C D Starting Material Impurities A->D E Use Stronger Base (e.g., NaH) B->E F Optimize Temperature & Time C->F G Ensure Anhydrous Conditions D->G H Monitor with TLC/LC-MS F->H

Issue 2: Formation of N-Alkylated Byproduct

Question: I am observing a significant amount of an N-alkylated byproduct. How can I favor O-alkylation over N-alkylation?

Answer: The presence of both a secondary amine and a secondary alcohol in 4-hydroxypiperidine makes the competition between N- and O-alkylation a classic challenge.[4] Generally, the nitrogen in a piperidine ring is more nucleophilic than the oxygen of a secondary alcohol.[5][6]

  • Causality: Direct alkylation of unprotected 4-hydroxypiperidine will almost certainly lead to a mixture of N-alkylated, O-alkylated, and potentially N,O-dialkylated products, with N-alkylation often being the major pathway.

  • Solution: Protecting Group Strategy: The most effective way to ensure selective O-alkylation is to temporarily protect the piperidine nitrogen.[7][8]

    • Recommended Protecting Group: The tert-butoxycarbonyl (Boc) group is an excellent choice.[3][9] It converts the nucleophilic amine into a non-nucleophilic carbamate, effectively "turning off" its reactivity towards alkylating agents.[8] The Boc group is stable under the basic conditions required for the Williamson ether synthesis and can be easily removed later under acidic conditions.[3][7]

Experimental Protocol: N-Boc Protection of 4-Hydroxypiperidine [7]

  • Dissolve 4-hydroxypiperidine (1.0 eq) in a mixture of dichloromethane (DCM) and water.

  • Add sodium bicarbonate (1.0 M aqueous solution, 1.0 eq).[7]

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) to the stirring mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Separate the organic layer, wash with water, dry over magnesium sulfate, and concentrate to obtain N-Boc-4-hydroxypiperidine.

N_vs_O_Alkylation Start 4-Hydroxypiperidine Protect Protect Nitrogen (e.g., with Boc group) Start->Protect O_Alkylation O-Alkylation (Williamson Ether Synthesis) Start->O_Alkylation Unprotected Route Protect->O_Alkylation Deprotect Deprotection (e.g., acidic conditions) O_Alkylation->Deprotect Side_Product N-Alkylated Byproduct O_Alkylation->Side_Product Product 4-(Oxan-2-ylmethoxy)piperidine Deprotect->Product

Issue 3: Elimination of the Alkylating Agent as a Side Reaction

Question: Besides my desired product, I am isolating an alkene that seems to be derived from my 2-(chloromethyl)oxane. Why is this happening?

Answer: This is a classic competing side reaction in Williamson ether synthesis, known as elimination.[1]

  • Causality: The alkoxide base can act as a nucleophile (leading to the desired substitution, SN2) or as a base (leading to elimination, E2).[10] This is particularly problematic with secondary and tertiary alkyl halides, but can also occur with primary halides under certain conditions.[1][10]

  • Solution:

    • Use a Good Leaving Group: While chlorides are common, using an alkyl bromide, iodide, or a sulfonate ester (like a tosylate or mesylate) can sometimes improve the rate of the SN2 reaction relative to elimination.

    • Temperature Control: Higher temperatures tend to favor elimination.[1] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Choice of Alkylating Agent: Ensure you are using a primary alkyl halide (e.g., 2-(chloromethyl)oxane). If your starting material is a secondary halide, elimination will be much more significant.[10]

Issue 4: Difficulty in Purifying the Final Product

Question: My final product, 4-(Oxan-2-ylmethoxy)piperidine, is difficult to purify. What are the common impurities and best purification methods?

Answer: Purification challenges often arise from the presence of unreacted starting materials or side products with similar polarities to the desired compound.

  • Common Impurities:

    • Unreacted N-Boc-4-hydroxypiperidine.

    • Byproducts from the decomposition of the alkylating agent.

    • N-alkylated isomer (if nitrogen was not protected).

  • Purification Strategy:

    • Aqueous Workup: A standard aqueous workup can remove inorganic salts and highly polar impurities.

    • Column Chromatography: Flash column chromatography on silica gel is typically the most effective method for separating the desired product from closely related organic impurities. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or a mixture of dichloromethane and methanol, can provide good separation.

    • Crystallization/Distillation: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.[11] If it is a sufficiently stable liquid, distillation under reduced pressure may be an option.

Compound Typical Polarity Separation Notes
N-Boc-4-hydroxypiperidineMore polarElutes later than the O-alkylated product on normal phase silica.
4-(Oxan-2-ylmethoxy)-N-Boc-piperidine Less polar Desired intermediate; elutes earlier.
Elimination ByproductsNon-polarElute very early in the column chromatography.

II. Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the nitrogen of 4-hydroxypiperidine before O-alkylation?

A1: Yes, it is highly recommended. The secondary amine of the piperidine ring is a strong nucleophile and will compete with the hydroxyl group for the alkylating agent, leading to a mixture of products and lower yields of the desired compound.[5][7] Using a protecting group like Boc ensures the reaction is selective for the oxygen atom.[3][9]

Q2: What are the best analytical methods to confirm the structure and purity of the final product?

A2: A combination of techniques is ideal for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Specific NMR techniques can also definitively distinguish between N- and O-alkylation.[4]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These methods are excellent for assessing the purity of the compound.[12]

Q3: Can I use a different protecting group for the piperidine nitrogen?

A3: Yes, other protecting groups can be used. The choice depends on the overall synthetic plan and the conditions required for subsequent steps.

  • Benzyloxycarbonyl (Cbz): Stable to both acidic and basic conditions, but is removed by hydrogenolysis. This offers an "orthogonal" deprotection strategy if you have other acid- or base-labile groups in your molecule.[7]

  • Fluorenylmethyloxycarbonyl (Fmoc): This group is labile to basic conditions, typically removed with piperidine.[7] This would not be suitable for a Williamson ether synthesis that uses a strong base but could be considered in alternative synthetic routes.

Q4: My synthesis of 2-(chloromethyl)oxane is low-yielding. Are there common pitfalls?

A4: The synthesis of 2-(chloromethyl)oxane can indeed have its own challenges. Common issues include the formation of byproducts from over-chlorination or decomposition. Careful control of reaction conditions, such as temperature and the rate of addition of the chlorinating agent, is crucial. It may also be beneficial to explore alternative synthetic routes to this intermediate if persistent issues are encountered.

III. References

  • BenchChem. (2025). Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives.

  • BenchChem. (2025). Improving the regioselectivity of reactions with N-Boc-4-hydroxypiperidine.

  • N-Boc-4-Hydroxypiperidine's Reactivity. (2025, April 5). BenchChem.

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. In Current Protocols in Protein Science. John Wiley & Sons, Inc.

  • Schmalz, H.-G., & Böttcher, C. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry, 10, 333–345.

  • Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. (n.d.).

  • Wikipedia. (n.d.). Williamson ether synthesis.

  • Organic Chemistry Portal. (n.d.). Protective Groups.

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.

  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation?

  • BenchChem. (2025). Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine.

  • PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

  • ECHEMI. (n.d.). Why n-alkylation is more favorable than o-alkyation?

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.).

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting 4-(Oxan-2-ylmethoxy)piperidine Stability

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, synthetic researchers, and formulation scientists encountering stability issues, signal loss, or unexpected degradation peaks whe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, synthetic researchers, and formulation scientists encountering stability issues, signal loss, or unexpected degradation peaks when working with 4-(Oxan-2-ylmethoxy)piperidine .

Because this molecule contains a highly acid-labile tetrahydropyranyl (THP) ether linkage, standard laboratory practices (like using 0.1% Formic Acid in LC-MS) will rapidly destroy your sample. This guide provides the mechanistic causality, quantitative stability data, and self-validating protocols needed to handle this compound successfully.

I. Frequently Asked Questions (FAQs)

Q1: Why does my compound completely disappear during standard reverse-phase LC-MS analysis? A: Standard LC-MS mobile phases typically utilize 0.1% Formic Acid or Trifluoroacetic Acid (TFA), dropping the pH to ~2.0–3.0. Under these acidic conditions, the tetrahydropyranyl (THP) protecting group on your compound undergoes rapid acid-catalyzed solvolysis. The THP ether is an acetal, and acetals are fundamentally incompatible with aqueous acidic media 1.

Q2: What is the exact mechanism of this degradation, and what are the byproducts? A: The degradation is a classic acetal hydrolysis pathway. The exocyclic oxygen of the THP ether is protonated by the acid. This transforms the oxygen into a viable leaving group. The C-O bond at the anomeric position of the THP ring cleaves, driven by the formation of a resonance-stabilized oxocarbenium ion 2. This yields two fragments:

  • 4-Piperidinemethanol (The deprotected alcohol, m/z 116.10)

  • 2-Hydroxytetrahydropyran , which rapidly tautomerizes in water to 5-hydroxypentanal 3.

Q3: Does the basic piperidine ring affect the degradation kinetics? A: Yes, through electrostatic repulsion. The piperidine nitrogen is a secondary amine with a pKa of ~10–11. In acidic media, it is instantly protonated to form a positively charged piperidinium ion. This localized positive charge creates an electrostatic field that slightly repels incoming protons, decelerating the initial protonation of the THP oxygen compared to a neutral THP ether. However, because the subsequent formation of the oxocarbenium ion is highly thermodynamically favorable, this electrostatic penalty is insufficient to prevent hydrolysis at pH < 4.

Q4: How can I differentiate between the intact compound and its degradation products in MS? A: You must monitor the specific mass-to-charge (m/z) transitions:

  • Intact Compound: [M+H]⁺ = 200.16 m/z

  • Degradation Product (4-piperidinemethanol): [M+H]⁺ = 116.10 m/z If you observe a massive peak at 116.10 and loss of the 200.16 signal, your compound has undergone in-source or on-column THP cleavage.

II. Mechanistic Visualization

THP_Mechanism A 4-(Oxan-2-ylmethoxy)piperidine (Intact Acetal) B Protonated Acetal Intermediate A->B + H⁺ C Oxocarbenium Ion + 4-Piperidinemethanol B->C - 4-Piperidinemethanol (Slow Step) D 2-Hydroxytetrahydropyran (Hemiacetal) C->D + H₂O, - H⁺ E 5-Hydroxypentanal (Ring-Opened Form) D->E Tautomerization

Caption: Acid-catalyzed hydrolysis mechanism of 4-(Oxan-2-ylmethoxy)piperidine.

III. Quantitative Data: Stability vs. pH

To prevent degradation, it is critical to match your formulation or analytical solvent to the stability profile of the THP ether 4.

pH LevelBuffer / Additive ExampleEstimated Half-Life (t½) at 25°CStability Status
2.0 0.1% TFA / 0.1% Formic Acid< 30 minutesHighly Unstable (Rapid Degradation)
4.0 10 mM Ammonium Acetate4 - 6 hoursMarginally Stable (Not recommended)
7.0 LC-MS Grade Water (Neutral)> 1 weekStable
9.0 10 mM Ammonium Bicarbonate> 1 monthHighly Stable (Optimal for LC-MS)

IV. Experimental Troubleshooting & Workflows

Troubleshooting_Workflow Start Signal Loss or m/z 116 Peak Observed in LC-MS Check_pH Check Mobile Phase pH Start->Check_pH Is_Acidic Is pH < 5? (e.g., 0.1% FA/TFA) Check_pH->Is_Acidic Switch_Buffer Switch to Basic Mobile Phase (10 mM NH₄HCO₃, pH 9) Is_Acidic->Switch_Buffer Yes Check_Prep Check Sample Prep Solvent Is_Acidic->Check_Prep No Success Stable Analysis Achieved (Intact m/z 200) Switch_Buffer->Success Neutralize Avoid Acidic Diluents Use Neutral/Basic Solvents Check_Prep->Neutralize Neutralize->Success

Caption: Troubleshooting workflow for LC-MS analysis of acid-labile THP ethers.

Protocol A: Stabilized LC-MS/MS Analysis Workflow

Objective: Prevent in-source and on-column degradation during chromatographic separation by eliminating the proton source required for acetal hydrolysis. Causality: High-pH mobile phases keep the THP ether intact while ensuring the basic piperidine nitrogen remains partially deprotonated, improving peak shape on standard C18 columns.

  • Mobile Phase Preparation: Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 9.0 using dilute Ammonium Hydroxide. Prepare Mobile Phase B as 100% Acetonitrile.

  • Sample Dilution: Dilute the stock solution of 4-(Oxan-2-ylmethoxy)piperidine in a 50:50 mixture of Water:Acetonitrile. Crucial: Do not use any acidic additives in the diluent.

  • Column Selection: Utilize a high-pH stable reverse-phase column (e.g., Waters XBridge C18 or Phenomenex Gemini) to prevent silica dissolution at pH 9.0.

  • Self-Validation Step: Inject the sample and extract chromatograms for both m/z 200.16 (intact) and m/z 116.10 (degraded).

    • Validation Criteria: An intact-to-degraded peak area ratio of > 99:1 confirms the method successfully stabilizes the compound.

Protocol B: Intentional Acidic Deprotection

Objective: If your synthetic goal is to intentionally cleave the THP group to yield 4-piperidinemethanol, use this controlled solvolysis method 1. Causality: A mixture of THF/Acetic Acid/Water provides the necessary protic environment to drive the equilibrium toward the oxocarbenium ion, while the excess water acts as the nucleophile to trap it, irreversibly driving the reaction forward.

  • Dissolution: Dissolve 4-(Oxan-2-ylmethoxy)piperidine (1 equivalent) in a 3:1:1 volumetric mixture of Tetrahydrofuran (THF), Glacial Acetic Acid, and Water.

  • Reaction: Stir the solution continuously at room temperature (25°C) for 2 to 4 hours.

  • Self-Validation Step: Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop in 10% Methanol in Dichloromethane (with 1% NH₄OH).

    • Validation Criteria: The disappearance of the high-Rf starting material and the emergence of a highly polar, ninhydrin-positive spot (due to the exposed amine on 4-piperidinemethanol) confirms complete deprotection.

  • Workup: Neutralize the reaction mixture carefully by adding saturated aqueous Sodium Bicarbonate (NaHCO₃) until gas evolution ceases. Extract the aqueous layer thoroughly with Ethyl Acetate, dry the organic layers over Na₂SO₄, and concentrate under reduced pressure.

V. References

  • Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis - Benchchem. 1

  • THP Protecting Group: THP Protection & Deprotection Mechanism - Total Synthesis. 2

  • Tetrahydropyran - Wikipedia. 3

  • 4.5 Tetrahydropyranyl (THP) and Related Ethers - Thieme Connect. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 4-(Oxan-2-ylmethoxy)piperidine

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the isolation and purification of 4-(Oxan-2-ylmethoxy)piperidine . T...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the isolation and purification of 4-(Oxan-2-ylmethoxy)piperidine .

This molecule presents a "perfect storm" of purification challenges. It is a bifunctional compound that combines a highly basic secondary amine (the piperidine ring) with an acid-labile acetal linkage (the oxan-2-yl, or THP ether group), all while lacking a UV-active chromophore. Below, we break down the root causes of common purification failures and provide field-proven, self-validating methodologies to ensure high-yield recovery.

Troubleshooting & FAQs

Q1: Why does my compound streak severely on standard bare silica gel, resulting in poor mass recovery?

Causality & Mechanism: The secondary amine in the piperidine ring is highly basic (pKa ~10–11). Standard bare silica gel is populated with acidic silanol groups (Si-OH, pKa ~4.5–5.5). When 4-(Oxan-2-ylmethoxy)piperidine is loaded onto a standard column, a strong acid-base interaction occurs, leading to irreversible adsorption and severe tailing . Solution: You must neutralize this interaction. You have two options:

  • Mobile Phase Modification: Add 1–5% Triethylamine (TEA) or concentrated aqueous ammonia to your organic mobile phase to saturate the acidic silanols.

  • Stationary Phase Modification: Switch to an amine-functionalized silica column (e.g., KP-NH). This completely masks the silanols, allowing for purification using simple Hexane/Ethyl Acetate gradients without basic modifiers.

Q2: I purified my compound using standard Reverse-Phase Prep-HPLC (Water/Acetonitrile with 0.1% TFA), but NMR shows my product degraded. What happened?

Causality & Mechanism: The oxan-2-yl (THP) group is an acetal. While stable to bases and nucleophiles, it is highly susceptible to acidic hydrolysis. The 0.1% Trifluoroacetic acid (TFA) commonly used in Prep-HPLC protonates the ether oxygen. This triggers the expulsion of 4-piperidinemethanol and the formation of a stabilized oxocarbenium ion, which is subsequently trapped by water to form 2-hydroxytetrahydropyran . Solution: You must strictly avoid acidic modifiers. Switch to a high-pH mobile phase using 0.1% Ammonium Hydroxide (NH₄OH) or 10 mM Ammonium Bicarbonate (pH 9.5). This preserves the THP ether and keeps the piperidine in its free-base form, improving peak shape.

Q3: My compound doesn't show up under a 254 nm UV lamp. How can I track fractions during chromatography?

Causality & Mechanism: Neither the piperidine ring nor the THP ether contains a conjugated π -system or aromatic ring. Consequently, the molecule has no significant UV absorbance above 210 nm, rendering standard UV-directed fractionation blind . Solution:

  • For TLC: Use a Ninhydrin stain. The secondary amine will react with ninhydrin upon heating to form a distinct pink/red spot.

  • For Prep-HPLC: Utilize an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS)-directed purification (monitoring for the [M+H]+ ion).

Quantitative Data: Method Comparison Matrix

Purification MethodStationary PhaseMobile Phase ModifiersTHP StabilityAmine Elution ProfileRecommendation
Standard NP Bare SilicaNoneStableSevere Tailing❌ Not Recommended
Modified NP Bare Silica1-5% TEA or NH₄OHStableSharp⚠️ Acceptable
Amine NP KP-NH SilicaNoneStableSharp✅ Highly Recommended
Standard RP C180.1% TFA or Formic AcidDegradedSharp❌ DO NOT USE
High-pH RP High-pH C180.1% NH₄OH (pH 9.5)StableSharp✅ Highly Recommended

Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Amine-Functionalized Silica)

This protocol utilizes a modified stationary phase to prevent amine streaking without requiring harsh basic modifiers.

  • Column Equilibration: Flush an amine-functionalized silica column (e.g., Biotage KP-NH) with 3 column volumes (CV) of 100% Hexane.

  • Sample Loading: Dissolve the crude 4-(Oxan-2-ylmethoxy)piperidine in a minimal amount of Dichloromethane (DCM). Liquid-load the sample directly onto the column head.

  • Gradient Elution: Run a linear gradient from 0% to 50% Ethyl Acetate in Hexane over 10 CV.

  • Self-Validating Fraction Monitoring: Spot aliquots from the collected fractions onto a bare silica TLC plate. Dip the plate in Ninhydrin stain and heat to 150°C using a heat gun. Pool the fractions that yield a vivid red/pink spot at the target Rf​ .

Protocol B: High-pH Reverse-Phase Prep-HPLC

This protocol ensures the preservation of the acid-labile THP ether while maintaining sharp peak shapes for the piperidine moiety.

  • Mobile Phase Preparation:

    • Solvent A: Milli-Q Water with 0.1% NH₄OH (v/v). Verify the pH is ~9.5 using a calibrated pH meter.

    • Solvent B: HPLC-grade Acetonitrile.

  • Column Selection: Install a high-pH stable C18 column (e.g., Waters XBridge) to prevent silica dissolution at elevated pH levels.

  • Self-Validating Sample Prep: Dissolve the crude sample in a 1:1 mixture of Water/Acetonitrile. Crucial step: Spot the sample solution onto pH paper to verify the pH is >8. If it is acidic, add a drop of NH₄OH before injection to prevent on-column THP cleavage.

  • Elution & Detection: Run a linear gradient of 5% to 60% Solvent B over 20 minutes. Monitor the elution using an ELSD with the drift tube set to 40°C.

  • Isolation: Immediately freeze the pooled target fractions and lyophilize to remove the water and the volatile NH₄OH modifier, yielding the pure free-base product.

Mechanistic & Workflow Visualizations

THP_Degradation A 4-(Oxan-2-ylmethoxy)piperidine (Intact Product) B Protonated Acetal Intermediate A->B + H+ (e.g., 0.1% TFA) C Oxocarbenium Ion + 4-Piperidinemethanol B->C Cleavage D 2-Hydroxytetrahydropyran (Degraded THP) C->D + H2O

Fig 1: Mechanism of acid-catalyzed THP ether cleavage under standard prep-HPLC conditions.

Purification_Workflow Start Crude 4-(Oxan-2-ylmethoxy)piperidine Method Select Chromatography Platform Start->Method NP Normal Phase (Flash) Method->NP RP Reverse Phase (Prep-HPLC) Method->RP NP_Silica Amine-Functionalized Silica (Hexane/EtOAc) NP->NP_Silica NP_Bare Bare Silica (Add 1-5% TEA/NH4OH) NP->NP_Bare RP_Acid Acidic Mobile Phase (0.1% TFA / Formic Acid) RP->RP_Acid RP_Base Basic Mobile Phase (0.1% NH4OH, pH 9.5) RP->RP_Base Success Pure Intact Product NP_Silica->Success NP_Bare->Success Fail THP Cleavage (Product Loss) RP_Acid->Fail RP_Base->Success

Fig 2: Decision matrix for the purification of 4-(Oxan-2-ylmethoxy)piperidine.

References

  • Is there an easy way to purify organic amines? Source: Biotage URL:[Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • How to Purify Compound with no UV Active Component? Source: Reddit - r/OrganicChemistry URL:[Link]

Optimization

Minimizing di-alkylation in "4-(Oxan-2-ylmethoxy)piperidine" synthesis

Technical Support Center: Minimizing Di-Alkylation in 4-(Oxan-2-ylmethoxy)piperidine Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Di-Alkylation in 4-(Oxan-2-ylmethoxy)piperidine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective challenges inherent in functionalizing piperidine derivatives. The synthesis of 4-(oxan-2-ylmethoxy)piperidine—often referred to as 4-(tetrahydro-2H-pyran-2-ylmethoxy)piperidine—requires the precise O-alkylation of a piperidin-4-ol core with a 2-(halomethyl)oxane electrophile.

The primary failure mode in this workflow is competitive N-alkylation, which leads to unwanted di-alkylated byproducts. This guide unpacks the mechanistic causality behind these side reactions and provides self-validating, field-proven protocols to ensure absolute regiocontrol.

Part 1: The Mechanistic Causality of Di-Alkylation

FAQ 1: Why does direct alkylation of 4-hydroxypiperidine predominantly yield N-alkylated or N,O-dialkylated products? The core issue is a kinetic competition between two distinct nucleophilic centers. The sp³ secondary amine in the piperidine ring is significantly more nucleophilic than the secondary alcohol at the C4 position. When an alkylating agent like 2-(chloromethyl)oxane is introduced, the nitrogen undergoes a1[1] orders of magnitude faster than the oxygen undergoes a Williamson ether synthesis. Without electronic and steric deactivation of the nitrogen, N-alkylation will always outcompete O-alkylation, and excess electrophile will inevitably result in N,O-dialkylation.

FAQ 2: What is the most robust strategy to invert this chemoselectivity? The gold standard is temporary N-protection. By converting the secondary amine into a carbamate—specifically using a tert-butoxycarbonyl (Boc) group—you withdraw electron density from the nitrogen and introduce massive steric bulk. This effectively neutralizes the nitrogen's nucleophilicity, allowing you to use a strong base to deprotonate the C4-hydroxyl group and drive selective O-alkylation[2].

Chemoselectivity SM 4-Hydroxypiperidine (Unprotected) AlkAgent + 2-(Chloromethyl)oxane SM->AlkAgent SM_Boc N-Boc-4-hydroxypiperidine (Protected) SM->SM_Boc Boc2O, Base N_Alk N-Alkylation (Menschutkin Reaction) AlkAgent->N_Alk Fast (sp3 Nitrogen) O_Alk O-Alkylation (Williamson Ether) AlkAgent->O_Alk Slow (Secondary Alcohol) Di_Alk N,O-Dialkylation (Unwanted Byproduct) N_Alk->Di_Alk Excess Alkylating Agent O_Alk->Di_Alk Excess Alkylating Agent Target_Boc N-Boc-4-(oxan-2-ylmethoxy)piperidine (Selective O-Alkylation) SM_Boc->Target_Boc NaH, 2-(Chloromethyl)oxane Target 4-(Oxan-2-ylmethoxy)piperidine (Final Product) Target_Boc->Target TFA or HCl (Deprotection)

Fig 1: Chemoselectivity pathways comparing unprotected vs. N-Boc protected O-alkylation.

Part 2: Quantitative Strategy Matrix

To understand why the N-Boc protection strategy is mandatory, compare the quantitative reaction parameters required for unprotected versus protected workflows. Attempting to bypass protection requires extreme kinetic controls that rarely scale well.

ParameterDirect Alkylation (Unprotected)N-Boc Protected StrategyCausality / Mechanistic Impact
Base Equivalents 2.0 – 2.5 eq (NaH)1.1 – 1.5 eq (NaH)Unprotected substrates require double deprotonation (N-H and O-H) to even attempt O-alkylation, leading to highly reactive, messy mixtures.
Electrophile Equivalents 1.0 eq (Strict)1.1 – 1.2 eqExcess electrophile in unprotected systems guarantees di-alkylation. Protected systems tolerate a slight excess to drive full conversion.
Optimal Temperature -78 °C to 0 °C0 °C to 50 °CLow temperatures attempt to kinetically suppress N-alkylation; protected systems can be safely heated to overcome the steric hindrance of the alkoxide.
Mono-O-Alkylation Yield < 15% (Massive N-alkylation)75% – 92%The Menschutkin reaction fundamentally outcompetes ether synthesis without electronic deactivation of the nitrogen.

Part 3: Troubleshooting Di-Alkylation in Protected Systems

FAQ 3: I am using N-Boc-4-hydroxypiperidine, but I am still detecting di-alkylated mass (M+2R) in my LC-MS. How is this possible? If you observe N-alkylation in a Boc-protected system, your protecting group is being cleaved in situ. The Boc group is highly stable to the basic conditions of O-alkylation but is extremely labile in the presence of strong acids[2]. The alkylating agent, 2-(chloromethyl)oxane, can slowly degrade to release trace hydrochloric acid (HCl). At elevated temperatures, this trace acid locally cleaves the Boc group, exposing the highly nucleophilic piperidine nitrogen, which then rapidly alkylates to form the di-alkylated impurity.

FAQ 4: How do I ensure complete O-alkylation without forcing conditions that risk protecting group cleavage? Low yields are often caused by incomplete deprotonation of the C4-hydroxyl group. Use a strong base like 3[3] (such as THF or DMF). The irreversible evolution of hydrogen gas acts as a thermodynamic sink, driving the alkoxide formation to completion and making the oxygen a vastly superior nucleophile[4].

Troubleshooting Start Issue: Di-alkylation Observed with N-Boc Substrate Check1 Check 1: Alkylating Agent Purity (Is HCl present?) Start->Check1 Action1 Action: Purify 2-(chloromethyl)oxane or add non-nucleophilic base Check1->Action1 If acidic impurities found Check2 Check 2: Deprotonation Efficiency (Is NaH active?) Check1->Check2 If pure Success Result: High-Yield Selective O-Alkylation Action1->Success Action2 Action: Use fresh NaH (60% in oil), strictly anhydrous THF/DMF Check2->Action2 If unreacted starting material Check3 Check 3: Reaction Temperature (Thermal Boc cleavage?) Check2->Check3 If deprotonation is complete Action2->Success Action3 Action: Keep T < 60°C, monitor via TLC/LC-MS Check3->Action3 If heating excessively Action3->Success

Fig 2: Diagnostic workflow for resolving di-alkylation in N-Boc-4-hydroxypiperidine reactions.

Part 4: Self-Validating Experimental Protocol

To guarantee the synthesis of 4-(Oxan-2-ylmethoxy)piperidine without di-alkylation, follow this highly controlled, self-validating methodology.

Phase 1: Regioselective O-Alkylation
  • Preparation & Acid Scavenging: Filter 2-(chloromethyl)oxane (1.2 equiv) through a short pad of basic alumina immediately prior to use. Causality: This removes trace HCl degradation products, preventing premature Boc cleavage and subsequent N-alkylation.

  • Substrate Solvation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in strictly anhydrous THF (0.5 M concentration). Cool the solution to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in small portions.

    • Self-Validation Checkpoint: Observe the reaction mixture. You must see active H₂ gas evolution (bubbling). Stir at room temperature for 30–45 minutes until bubbling completely ceases. A clear or slightly cloudy solution with no gas evolution confirms quantitative alkoxide formation.

  • Electrophile Addition: Re-cool the flask to 0 °C. Add the purified 2-(chloromethyl)oxane dropwise over 10 minutes.

  • Reaction & Monitoring: Warm the mixture gently to 40 °C for 12 hours.

    • Self-Validation Checkpoint: Monitor via TLC (stain with ninhydrin). A purple spot indicates the presence of a free secondary amine, warning you that Boc deprotection (and impending di-alkylation) is occurring. If the stain is negative, regiocontrol is maintained.

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield N-Boc-4-(oxan-2-ylmethoxy)piperidine.

Phase 2: Boc Deprotection
  • Cleavage: Dissolve the purified intermediate in Dichloromethane (DCM, 0.2 M). Cool to 0 °C and add Trifluoroacetic acid (TFA) (10.0 equiv). Stir for 2 hours, allowing it to warm to room temperature.

  • Isolation: Concentrate under reduced pressure to remove excess TFA. Redissolve in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is pH > 8. Extract, dry over Na₂SO₄, and concentrate to afford the pure 4-(Oxan-2-ylmethoxy)piperidine free base.

References

  • Cioffi, Eugene A. "The alkylation of 4-pyridone." Youngstown State University.[Link]

Sources

Troubleshooting

Technical Support Center: TLC Reaction Monitoring for 4-(Oxan-2-ylmethoxy)piperidine

Welcome to the Technical Support Center. Monitoring the synthesis or degradation of 4-(Oxan-2-ylmethoxy)piperidine via Thin-Layer Chromatography (TLC) presents unique analytical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Monitoring the synthesis or degradation of 4-(Oxan-2-ylmethoxy)piperidine via Thin-Layer Chromatography (TLC) presents unique analytical challenges. This molecule features a highly basic secondary amine (piperidine ring) and a tetrahydropyranyl (THP) ether, but completely lacks a UV-active conjugated chromophore.

This guide provides field-proven, self-validating methodologies to overcome severe streaking, visualize non-UV active spots, and ensure absolute confidence in your reaction monitoring.

Core Methodology: Self-Validating TLC Protocol

To prevent false positives caused by matrix effects or solvent impurities, we employ a self-validating orthogonal visualization system . This protocol uses co-spotting to verify Rf shifts and dual-staining to independently confirm both functional groups of the target molecule.

Step-by-Step Execution
  • Stationary Phase Selection: Obtain two identical NH2-modified silica gel 60 F254 plates.

    • Causality: Standard silica gel possesses acidic silanol groups (pKa ~4.5) that form strong ionic interactions with the basic secondary amine, causing severe tailing[1]. Amino-functionalized silica (NH2-silica) neutralizes this interaction, allowing the amine to elute as a tight, circular spot without requiring basic modifiers in the solvent[1].

  • Sample Application (Co-Spotting): On each plate, mark three origins:

    • (A) Pure starting material

    • (B) Co-spot of (A) + Crude Reaction Mixture

    • (C) Crude Reaction Mixture

    • Causality: The co-spot (B) acts as an internal control. If the reaction matrix alters the local solvent polarity, the co-spot ensures you can differentiate a genuine chemical transformation from a solvent-front distortion.

  • Elution: Develop both plates in a pre-equilibrated chamber containing Dichloromethane/Methanol (9:1 v/v). Remove and mark the solvent front.

  • Solvent Evaporation: Dry the plates thoroughly with a heat gun for 1-2 minutes.

    • Causality: Residual methanol will interfere with oxidative stains. If you opted for standard silica and added Triethylamine (TEA) to your mobile phase, failing to evaporate the TEA will cause the entire plate to stain heavily during the visualization step.

  • Orthogonal Visualization:

    • Plate 1 (Amine Target): Dip in a 0.3% Ninhydrin solution in n-butanol/acetic acid[2]. Heat aggressively at 120°C for 5–10 minutes[3]. Mark the resulting light yellow/brown spots[4].

    • Plate 2 (Ether Target): Dip in Phosphomolybdic Acid (PMA) solution. Heat at 120°C until dark green/blue spots appear.

    • Validation: If a new spot appears on both plates at the exact same Rf value, you have orthogonally validated the presence of the intact 4-(Oxan-2-ylmethoxy)piperidine product.

Mandatory Visualization: TLC Method Development Workflow

G N1 Reaction Aliquot 4-(Oxan-2-ylmethoxy)piperidine N2 Stationary Phase Selection N1->N2 N3 Standard Silica (SiO2) Acidic Silanols N2->N3 Low Cost N4 Amino-Silica (NH2) or Basic Alumina N2->N4 High Performance N5 Mobile Phase: Add 1-5% Et3N / NH4OH N3->N5 Prevent Streaking N6 Mobile Phase: Standard Organic Solvents N4->N6 No Modifier Needed N7 Elution & Drying N5->N7 N6->N7 N8 Visualization Strategy (No UV Chromophore) N7->N8 N9 Ninhydrin Stain (Secondary Amine) N8->N9 N10 PMA / Anisaldehyde (THP Ether) N8->N10 N11 Result: Yellow/Brown Spot N9->N11 Heat to 120°C N12 Result: Dark Blue/Green Spot N10->N12 Heat to 120°C

Workflow for TLC method development and visualization of 4-(Oxan-2-ylmethoxy)piperidine.

Troubleshooting Guide

Q: My product spot is severely streaking from the baseline, making it impossible to calculate an accurate Rf value. How do I fix this? A: This is caused by the high basicity of the piperidine ring interacting with the acidic silanol groups on standard silica gel[1]. You have two solutions:

  • Chemical Modification: Add 1–5% Triethylamine (TEA) or aqueous ammonia to your mobile phase to competitively bind the silanol sites[1].

  • Physical Modification: Switch your stationary phase to NH2-functionalized silica plates[5] or basic alumina[6]. These phases naturally repel basic compounds, allowing for tight, circular spots without mobile phase additives.

Q: The TLC plate shows absolutely no spots under the UV lamp at 254 nm, even though LC-MS confirms the product is present. Is my concentration too low? A: No, your concentration is likely fine. UV 254 nm visualization relies on fluorescence quenching, which requires the target molecule to possess conjugated pi-systems or aromatic rings[3]. 4-(Oxan-2-ylmethoxy)piperidine is a fully saturated aliphatic molecule. You must rely entirely on chemical stains for visualization.

Q: I stained with Ninhydrin, but the product spot is a very faint yellow instead of the expected deep purple. Did the stain go bad? A: This is a normal chemical response. Ninhydrin reacts with primary amines to form the deeply colored Ruhemann's purple. However, secondary amines (like the piperidine ring in your molecule) lack the necessary protons to form this extended conjugated system. Instead, they form an iminium salt intermediate that appears light yellow or faint brown[4]. To maximize visibility, ensure you heat the plate aggressively to 120°C for at least 5 minutes[3].

Q: Dragendorff's reagent isn't staining my product reliably. Why? A: While Dragendorff's reagent is traditionally excellent for alkaloids, highly hydrophilic secondary amines can sometimes yield hit-or-miss results[7]. If standard Dragendorff fails, try the modified tartaric acid version, which improves stability and sensitivity for difficult amines[7].

Frequently Asked Questions (FAQs)

Q: Can I use basic alumina instead of silica gel to avoid adding TEA? A: Yes. Basic alumina (Al2O3) has a different surface pH and selectivity compared to acidic silica gel[6]. It naturally reduces the retention of basic amines. However, be aware that the elution order and Rf values will not perfectly match those obtained on silica[8], so you must re-optimize your solvent system from scratch.

Q: How long is the Ninhydrin stain stable once prepared? A: When stored in the refrigerator and protected from light, a standard ninhydrin solution (e.g., in ethanol or butanol/acetic acid) is stable for several weeks[3]. If the solution turns dark purple in the bottle, it has degraded and must be remade.

Quantitative Data: Visualization Reagent Selection

Use the following table to select the optimal stain based on the specific moiety you wish to target during your synthesis.

Visualization ReagentTarget Functional GroupExpected Spot ColorBackground ColorRequired HeatingSensitivity / Notes
UV Light (254 nm) Conjugated Pi-SystemsNone (Invisible)Green (F254)NoneIneffective for this fully saturated aliphatic molecule[3].
Ninhydrin (0.3%) Secondary AmineLight Yellow / BrownWhite / Light Pink120°C (5-10 min)Moderate. Secondary amines do not form deep purple[4].
Phosphomolybdic Acid THP EtherDark Green / BlueYellow / Green120°C (High)High. Universal oxidative stain; excellent for ethers[4].
Dragendorff's (Tartaric) Alkaloids / AminesOrange / BrownYellowNoneVariable. Can struggle with certain hydrophilic secondary amines[7].
Iodine Vapor Universal OrganicBrownWhite / YellowNone (Reversible)Moderate. Non-destructive; excellent for initial screening.

References

  • REACH Devices. "TLC stains." reachdevices.com.
  • EPFL. "TLC Visualization Reagents." epfl.ch.
  • NBInno. "Silica Gel vs. Alumina in Chromatography: Making the Right Choice." nbinno.com.
  • ResearchGate. "Will the sequence of the products moving down the basic alumina column chromatography (CC) be the same as the sequence shown in the silica-coated TLC?" researchgate.net.
  • FUJIFILM Wako. "[Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC)." fujifilm.com.
  • Reddit (Chempros). "Dragendorff stain not staining specific amines." reddit.com.
  • Cegielska, B., & Kacprzak, K. M. "Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin." uw.edu.pl.
  • AGA Analytical. "Thin Layer Chromatography (TLC)." aga-analytical.com.pl.

Sources

Optimization

Technical Support Center: Navigating Reactions with 4-(Oxan-2-ylmethoxy)piperidine and Preserving THP Group Integrity

Welcome to the technical support center for "4-(Oxan-2-ylmethoxy)piperidine." This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "4-(Oxan-2-ylmethoxy)piperidine." This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The core challenge often encountered is the premature cleavage of the acid-labile tetrahydropyranyl (THP) protecting group. This document provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the integrity of the THP ether during various synthetic transformations involving the piperidine nitrogen.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is my THP group cleaving? Understanding the Mechanism of Lability.

Answer:

The tetrahydropyranyl (THP) group is an acetal, which makes it highly susceptible to cleavage under acidic conditions.[1][2] The reaction is initiated by the protonation of one of the ether oxygens. This is followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion.[1][2] This cation is then trapped by a nucleophile, such as water or an alcohol, leading to the deprotection of the primary alcohol and regeneration of the acid catalyst.

Even trace amounts of acid, whether from reagents, solvents, or generated in situ, can be sufficient to catalyze this cleavage. The THP group is generally stable under neutral to strongly basic conditions and in the presence of most nucleophiles, organometallics, and hydrides.[3][4]

THP_Cleavage_Mechanism Figure 1: Acid-Catalyzed THP Cleavage Mechanism THP_Protected R-O-THP Protonated_THP R-O(H+)-THP THP_Protected->Protonated_THP + H+ Carbocation Oxocarbenium Ion (Resonance Stabilized) Protonated_THP->Carbocation - R-OH Byproduct THP-Nu Carbocation->Byproduct + Nu-H Deprotected_Alcohol R-OH H_plus H+ Nu_H Nu-H (e.g., H2O) Reductive_Amination_Workflow Figure 2: Workflow for THP-Safe Reductive Amination Start 1. Dissolve Piperidine + Aldehyde/Ketone in DCM Acid 2. Optional: Add catalytic AcOH (0.1 eq.) Start->Acid Stir 3. Stir at RT for 30 min Acid->Stir Reduce 4. Add NaBH(OAc)3 (1.5 eq.) Stir->Reduce Monitor 5. Monitor by TLC/LC-MS Reduce->Monitor Quench 6. Quench with sat. NaHCO3 Monitor->Quench Reaction Complete Extract 7. Extract, Dry, Concentrate Quench->Extract Purify 8. Purify Extract->Purify

Sources

Troubleshooting

"4-(Oxan-2-ylmethoxy)piperidine" purification by column chromatography

Topic: Purification of 4-(Oxan-2-ylmethoxy)piperidine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often conflicting challenges encounter...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 4-(Oxan-2-ylmethoxy)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often conflicting challenges encountered when purifying 4-(Oxan-2-ylmethoxy)piperidine (also known as 4-(tetrahydro-2H-pyran-2-ylmethoxy)piperidine).

This molecule presents a "perfect storm" for standard chromatography due to three structural features:

  • A Secondary Amine (Piperidine): Highly basic, causing severe peak tailing on standard acidic silica.

  • A THP Ether (Oxan-2-ylmethoxy): An acetal-like linkage that is highly sensitive to acid-catalyzed cleavage.

  • Lack of a Chromophore: The absence of conjugated pi-systems makes the molecule invisible to standard UV detection.

Below, you will find field-proven troubleshooting FAQs, comparative data, and self-validating protocols to ensure high-yield, high-purity recovery of your intact compound.

Part 1: Troubleshooting Guides & FAQs

Q: Why does my compound degrade or lose the oxan-2-yl (THP) group during column chromatography? A: This is a direct result of the inherent acidity of standard bare silica gel. The surface of standard silica is populated with silanol groups (Si-OH) that possess a pKa of approximately 4.5 to 5.0. The tetrahydropyranyl (THP) group is an acetal, which is stable under basic conditions but highly labile in the presence of acids 1. When your compound interacts with these silanols, the silica acts as a heterogeneous acid catalyst, protonating the ether oxygen and expelling the THP group as a resonance-stabilized oxocarbenium ion 2. To prevent this, you must completely neutralize the silica prior to loading or switch to a non-acidic stationary phase.

Q: Why is my compound streaking severely across multiple fractions, resulting in poor recovery? A: This is caused by the secondary amine of the piperidine ring. Basic amines strongly interact with acidic silanols via hydrogen bonding and ion-exchange mechanisms, creating a mixed-mode retention profile that drags the elution out over many column volumes 3. Adding a competitive basic modifier like Triethylamine (TEA) to the eluent, or utilizing an amine-bonded stationary phase, effectively masks these silanols and restores sharp peak shapes [[4]]().

Q: I am running the column, but I don't see any peaks on my UV detector (254 nm). Where is my product? A: 4-(Oxan-2-ylmethoxy)piperidine contains only saturated aliphatic rings (piperidine and tetrahydropyran) and lacks any conjugated pi-systems. Therefore, it has no UV chromophore. You must bypass UV detection and use an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or manually spot fractions on TLC plates and develop them using Ninhydrin (which specifically reacts with the secondary amine) or Phosphomolybdic Acid (PMA).

Part 2: Data Presentation & Stationary Phase Selection

To successfully purify this molecule, the stationary phase must simultaneously prevent THP cleavage and amine tailing.

Stationary PhaseTHP Ether StabilityAmine TailingEluent RequirementRecommendation Level
Amine-Functionalized Silica High (Neutral/Basic surface)Minimal Standard (e.g., Hexane/EtOAc)Highly Recommended
Standard Silica Gel (Untreated) Low (High risk of cleavage)Severe StandardNot Recommended
Standard Silica Gel (TEA-Treated) Moderate-High Moderate Requires 1-5% TEAAcceptable Alternative
Neutral Alumina High Moderate StandardAcceptable Alternative
Part 3: Experimental Protocols

Every protocol must be a self-validating system. Below are the two most viable methodologies for this purification.

Protocol A: Purification via Amine-Functionalized Silica (The Gold Standard)

Amine-bonded silica columns act as normal-phase columns but inherently mask acidic silanols, allowing basic compounds to elute sharply without the need for basic mobile phase modifiers 5.

  • Column Preparation: Select a pre-packed amine-functionalized silica column (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine).

  • Equilibration: Equilibrate the column with 3-5 column volumes (CV) of 100% Hexane or Dichloromethane (DCM). Causality: No TEA is required because the stationary phase itself provides the basic environment needed to protect the THP ether.

  • Loading: Dissolve the crude 4-(Oxan-2-ylmethoxy)piperidine in a minimum volume of DCM and load it onto the column.

  • Elution: Run a gradient from 0% to 100% Ethyl Acetate in Hexane, or 0% to 15% Methanol in DCM.

  • Self-Validation & Detection: Spot fractions on a silica TLC plate. Stain with Ninhydrin and heat. The intact product will appear as a distinct spot. Validation check: If a second, much lower Rf spot appears that also stains with Ninhydrin, this indicates the presence of 4-piperidinemethanol (cleaved product), meaning the column was compromised.

Protocol B: Purification via TEA-Deactivated Standard Silica (The Workaround)

If amine-functionalized silica is unavailable, standard silica must be aggressively pre-treated to neutralize the acidic silanols [[6]]().

  • Eluent Preparation: Prepare a solvent system of DCM/MeOH (e.g., 90:10) and add 2-5% (v/v) Triethylamine (TEA).

  • Column Deactivation (Critical Step): Slurry pack standard silica gel using the TEA-spiked eluent. Flush the packed column with at least 3 CVs of the TEA-containing eluent.

  • Self-Validation (pH Check): Collect a drop of the eluent exiting the column and spot it onto wet universal indicator pH paper. Causality: The paper must read pH > 8. If it is neutral or acidic, the silanols have not been fully capped, and your THP ether will cleave. Continue flushing with TEA until basic.

  • Loading & Elution: Load the crude mixture and elute using the TEA-spiked mobile phase.

  • Solvent Removal: Combine pure fractions and concentrate under reduced pressure. Note: TEA can be difficult to remove completely; placing the flask under high vacuum (lyophilizer or Schlenk line) for 12-24 hours is required to yield the free base.

Part 4: Mandatory Visualization

Below is the logical workflow for processing 4-(Oxan-2-ylmethoxy)piperidine, mapping the critical decision points regarding detection and stationary phase selection.

PurificationWorkflow Start Crude Mixture: 4-(Oxan-2-ylmethoxy)piperidine Detect 1. Detection Strategy (No UV Chromophore) Start->Detect ELSD ELSD / CAD / MS (Automated) Detect->ELSD TLC TLC Staining (Ninhydrin / PMA) Detect->TLC StatPhase 2. Stationary Phase Selection (Protect THP & Amine) ELSD->StatPhase TLC->StatPhase AmineSilica Amine-Functionalized Silica (Gold Standard) StatPhase->AmineSilica StdSilica Standard Silica Gel (High Risk of Degradation) StatPhase->StdSilica Eluent1 Elute with Hexane/EtOAc or DCM/MeOH (No TEA required) AmineSilica->Eluent1 Eluent2 Pre-treat & Elute with DCM/MeOH + 1-5% TEA StdSilica->Eluent2 Validate Self-Validation: Check fractions via TLC. Low Rf spot = THP Cleavage Eluent1->Validate Eluent2->Validate Pure Pure Intact Product Validate->Pure

Purification workflow for 4-(Oxan-2-ylmethoxy)piperidine: detection and phase selection.

References
  • Title: Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry Source: PMC - NIH URL: [Link]

  • Title: Is there an easy way to purify organic amines? Source: Biotage URL: [Link]

  • Title: Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography Source: Teledyne ISCO URL: [Link]

  • Title: Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of "4-(Oxan-2-ylmethoxy)piperidine" synthesis methods

Title: Comparative Analysis of "4-(Oxan-2-ylmethoxy)piperidine" Synthesis Methods: A Technical Guide for Process Chemists Executive Summary & Target Profile 4-(Oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8) is a highly v...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of "4-(Oxan-2-ylmethoxy)piperidine" Synthesis Methods: A Technical Guide for Process Chemists

Executive Summary & Target Profile 4-(Oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8) is a highly versatile heterocyclic building block [3]. Featuring a basic piperidine core linked via an ether bridge to a tetrahydropyran (oxane) ring, this compound is increasingly utilized in medicinal chemistry as a spacer moiety and a privileged scaffold for G-protein coupled receptor (GPCR) ligands [2].

Synthesizing this molecule efficiently requires navigating the chemical challenges of etherifying a secondary alcohol (or its equivalent) while actively managing the reactivity of the piperidine nitrogen. This guide provides an objective, data-driven comparison of three primary synthetic routes: the Mitsunobu Reaction, the Williamson Ether Synthesis, and Pyridine Core Hydrogenation.

Comparative Synthesis Strategies

1. The Mitsunobu Approach (Discovery Scale) The Mitsunobu reaction is a staple in discovery chemistry for forming C-O bonds with high stereospecificity. It utilizes N-Boc-4-hydroxypiperidine and (tetrahydro-2H-pyran-2-yl)methanol in the presence of triphenylphosphine (PPh3) and an azodicarboxylate (e.g., DIAD) [1].

  • Causality & Mechanism: The reaction proceeds via a redox-condensation mechanism. PPh3 and DIAD form a betaine intermediate that deprotonates the nucleophile and activates the alcohol, turning it into an excellent leaving group (oxyphosphonium salt) [1]. This pathway is specifically chosen when stereoinversion is required (e.g., targeting a specific chiral isomer of the oxane ring). However, it suffers from poor atom economy due to the generation of stoichiometric triphenylphosphine oxide, which complicates downstream purification [1].

2. Williamson Ether Synthesis (Intermediate Scale-Up) For gram-to-kilogram scale-up, the Williamson ether synthesis is the standard. It involves the deprotonation of N-Boc-4-hydroxypiperidine to form an alkoxide, followed by an SN2 reaction with 2-(chloromethyl)tetrahydro-2H-pyran [2].

  • Causality & Mechanism: Sodium hydride (NaH) is typically used to generate the alkoxide. The critical parameter here is temperature control (strictly maintained at 0°C during addition). Elevated temperatures can lead to the premature decomposition of the alkoxide or promote competitive E2 elimination of the alkyl chloride, drastically reducing the yield. The piperidine nitrogen must be protected (usually with a Boc group) to prevent undesired N-alkylation [2].

3. Pyridine Core Hydrogenation (Industrial Process Scale) The most atom-economical route for large-scale manufacturing avoids protecting groups entirely by starting with 4-hydroxypyridine (4-pyridinol) [2].

  • Causality & Mechanism: The ether is formed directly on the pyridine ring. The subsequent step is the catalytic hydrogenation of the aromatic ring to a piperidine. Platinum(IV) oxide (PtO2) in glacial acetic acid is selected over Palladium on Carbon (Pd/C). Pd/C is notorious for promoting the hydrogenolysis of benzylic and allylic-type C-O ether bonds. PtO2 cleanly reduces the pyridine ring without cleaving the newly formed oxan-2-ylmethoxy linkage [2].

Quantitative Data & Performance Comparison

The following table summarizes the performance metrics of the three methodologies based on standard process chemistry parameters.

Synthesis MethodOverall Yield (%)Purity (HPLC)E-FactorReagent Cost / 100gOptimal Scalability
Mitsunobu Reaction 45 - 55%>98% (ee)>50HighMilligram (Discovery)
Williamson Ether 65 - 75%>95%~25ModerateGram (Intermediate)
Pyridine Hydrogenation 70 - 80%>98%~15LowKilogram (Process)

Synthetic Workflow Decision Matrix

DecisionMatrix Start Target: 4-(Oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8) Q1 Scale & Objective? Start->Q1 M1 Discovery / Stereospecific (Mitsunobu) Q1->M1 Milligram scale, High precision M2 Intermediate Scale (Williamson Ether) Q1->M2 Gram scale, Standard lab setup M3 Process / Industrial (Pyridine Hydrogenation) Q1->M3 Kilogram scale, Atom economy focus

Workflow decision matrix for selecting the optimal synthesis route based on scale and objective.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: Williamson Ether Synthesis (Intermediate Scale) This protocol utilizes a self-validating moisture control system to ensure high yields.

  • Alkoxide Formation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF.

    • Validation Check: Ensure solvent moisture content is <50 ppm via Karl Fischer titration to prevent NaH quenching [1].

  • Deprotonation: Cool the reactor to 0°C. Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Validation Check: Hydrogen gas evolution must be observed. Stir until bubbling ceases (approx. 30 min), indicating complete conversion to the alkoxide.

  • Alkylation: Add 2-(chloromethyl)tetrahydro-2H-pyran (1.2 eq) dropwise, maintaining the internal temperature below 5°C.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the alcohol spot (Rf ~0.2) and the appearance of the ether spot (Rf ~0.6) indicates reaction completion.

  • Deprotection: Quench with ice water, extract with EtOAc, and concentrate. Treat the crude intermediate with 4M HCl in dioxane.

    • Validation Check: The product will precipitate as a hydrochloride salt. Confirm identity via 1H NMR by verifying the disappearance of the Boc singlet at 1.45 ppm.

Protocol B: Pyridine Core Hydrogenation (Process Scale) This protocol leverages high-pressure systems while actively preventing ether cleavage.

  • Etherification: React 4-hydroxypyridine (1.0 eq) with 2-(chloromethyl)tetrahydro-2H-pyran (1.1 eq) and K2CO3 (2.0 eq) in DMF at 80°C for 12 hours.

    • Validation Check: LC-MS analysis of the crude mixture should display a dominant m/z [M+H]+ peak corresponding to the 4-(oxan-2-ylmethoxy)pyridine intermediate.

  • Catalyst Preparation: Transfer the isolated intermediate to a high-pressure Hastelloy hydrogenation vessel. Dissolve in glacial acetic acid and add PtO2 (10 mol%) [2].

    • Validation Check: Purge the vessel with N2 three times before introducing H2 to eliminate oxygen and prevent explosive mixtures.

  • Hydrogenation: Pressurize the vessel with H2 to 50 psi and stir at 50°C for 24 hours.

    • Validation Check: Monitor the hydrogen mass flow meter. The cessation of pressure drop indicates the complete reduction of the aromatic ring.

  • Isolation: Filter the mixture through a pad of Celite to remove the PtO2 catalyst.

    • Validation Check: The filtrate must be completely colorless. Concentrate under reduced pressure and neutralize with 1M NaOH to yield the free base target.

Mechanistic Pathway of Pyridine Hydrogenation

HydrogenationPathway Step1 4-Hydroxypyridine + 2-(Chloromethyl)oxane Step2 Base-Catalyzed Etherification Step1->Step2 Step3 4-(Oxan-2-ylmethoxy)pyridine (Intermediate) Step2->Step3 K2CO3, DMF 80°C Step4 Catalytic Hydrogenation (PtO2, H2, AcOH) Step3->Step4 Step5 4-(Oxan-2-ylmethoxy)piperidine (Target Product) Step4->Step5 50 psi H2, Avoid ether cleavage

Mechanistic pathway demonstrating the pyridine hydrogenation route to prevent C-O bond hydrogenolysis.

References

  • NextSDS. "4-(oxan-2-yl)piperidine — Chemical Substance Information". Available at:[Link]

Comparative

Validation of Analytical Methods for 4-(Oxan-2-ylmethoxy)piperidine: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound of Interest: 4-(Oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8) Executive Summary & Mechanistic Challenges 4-(Oxan-2-ylmetho...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound of Interest: 4-(Oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8)

Executive Summary & Mechanistic Challenges

4-(Oxan-2-ylmethoxy)piperidine is a critical synthetic intermediate and structural motif in modern drug discovery. From an analytical perspective, this molecule presents a dual challenge:

  • The Piperidine Ring (Basic Nitrogen): The secondary amine is highly basic. On standard silica-based columns, it strongly interacts with residual silanols, leading to severe peak tailing and poor resolution.

  • The Oxane Ether Linkage (Acid Lability): The tetrahydropyran (THP) group is a classic acetal-like protecting group. It is highly susceptible to hydrolysis in acidic environments.

As a Senior Application Scientist, I frequently see laboratories fail to quantify this compound accurately because they default to standard LC-MS mobile phases (e.g., 0.1% Formic Acid). This acidic environment cleaves the THP group on-column, artificially generating piperidin-4-ol and tetrahydropyran-2-ol, which ruins the accuracy of the assay. Therefore, a rationally designed, high-pH analytical strategy is mandatory.

Method Selection Logic & Comparative Performance

To objectively evaluate the best analytical approach, we must compare the three most common techniques for piperidine derivatives[1]. Because 4-(Oxan-2-ylmethoxy)piperidine lacks a conjugated pi-system, traditional HPLC-UV is practically blind to it above 210 nm, necessitating universal or mass-based detection.

Comparative Performance Data
Performance MetricLC-MS/MS (ESI+)HPLC-CAD (Charged Aerosol)GC-MS (EI)
Primary Application Trace quantification (PK/Bioanalysis)API Purity & Assay ReleaseResidual solvents / Volatiles
Sensitivity (LOD) 0.5 ng/mL50 ng/mL100 ng/mL (requires derivatization)
Linearity Range 1 - 1000 ng/mL0.1 - 100 µg/mL0.5 - 50 µg/mL
Sample Prep Simple dilution (pH > 8)Simple dilution (pH > 8)Complex (Silylation/Acetylation)
Degradation Risk Low (with high-pH mobile phase)Low (with high-pH mobile phase)High (Thermal cleavage of THP)
Verdict Optimal for Sensitivity Optimal for Routine QA/QC Not Recommended

Mechanistic Analytical Workflow

The following diagram illustrates the causality behind mobile phase selection. By understanding the chemical degradation pathways, we can engineer an analytical method that preserves the integrity of the analyte.

Workflow cluster_0 Chromatographic pH Logic Sample 4-(Oxan-2-ylmethoxy)piperidine (Analyte) Acidic Acidic pH (< 4) 0.1% Formic Acid Sample->Acidic Avoid Basic Basic pH (> 8) 10mM NH4HCO3 Sample->Basic Optimal Degradation THP Cleavage (Degradation) Acidic->Degradation Hydrolysis Stable Intact Analyte (Sharp Peak) Basic->Stable Deprotonation Detection Orthogonal Detection (MS/MS or CAD) Degradation->Detection Impurity Profiling Stable->Detection Quantify

Mechanistic workflow demonstrating the effect of mobile phase pH on analyte stability.

Experimental Protocols: Self-Validating Systems

To ensure an unbroken chain of custody for data integrity, these protocols are designed as self-validating systems . Every run includes embedded System Suitability Tests (SST) that must pass predefined criteria before sample data is processed.

Protocol A: LC-MS/MS for Trace Quantification

Causality: We utilize a high-pH volatile buffer to keep the piperidine nitrogen deprotonated (eliminating tailing) while protecting the acid-labile oxane ring.

  • Sample Preparation:

    • Dilute the sample in a buffered diluent: 10 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (50:50, v/v).

    • Self-Validation Check: Add Piperidine-d10 as an Internal Standard (IS) to all vials to correct for matrix effects and injection volume variability.

  • Chromatographic Separation:

    • Column: Waters XBridge C18 (50 x 2.1 mm, 2.5 µm) or equivalent hybrid-silica column capable of withstanding pH 10.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (pH adjusted to 9.0 with Ammonium Hydroxide).

    • Mobile Phase B: LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Ionization: Electrospray Ionization in positive mode.

    • MRM Transitions: Monitor the precursor ion [M+H]+ (m/z 200.1) to the primary product ion (m/z 84.1, representing the cleaved piperidine fragment).

Protocol B: HPLC-CAD for API Release & Purity

Causality: Charged Aerosol Detection (CAD) provides a uniform, mass-based response for non-volatile analytes, bypassing the molecule's lack of a UV chromophore.

  • Chromatographic Separation: Utilize the same high-pH mobile phases as Protocol A, but scale the column to a 150 x 4.6 mm, 3.5 µm dimension to accommodate higher sample loading (1.0 mg/mL).

  • CAD Detection Parameters:

    • Evaporation Temperature: 35°C. Causality: A low evaporation temperature is critical to prevent thermal degradation of the analyte while still effectively evaporating the volatile ammonium bicarbonate buffer.

    • Data Collection: Set the Power Function (PF) to 1.0 to linearize the detector response.

Method Validation Framework (ICH Q2(R2) & USP <1225>)

Method validation is not a static checklist; it is a dynamic lifecycle process. According to the [2] and the proposed revisions to [3], validation must demonstrate that the "Reportable Result" is fit for its intended purpose.

For 4-(Oxan-2-ylmethoxy)piperidine, the validation parameters are highly interdependent:

  • Specificity & Forced Degradation:

    • The method must resolve the intact analyte from its primary degradation products. When subjected to 0.1M HCl (acidic stress), the compound will rapidly degrade. The SST must demonstrate a Resolution ( Rs​ ) > 2.0 between the intact analyte and piperidin-4-ol.

  • Linearity & Range:

    • Evaluated from 50% to 150% of the target concentration. The correlation coefficient ( R2 ) must be ≥0.999 . For CAD, ensure the power function accurately linearizes the response.

  • Accuracy (Recovery):

    • Assessed by spiking known amounts of the standard into the sample matrix. Recovery must fall between 98.0% and 102.0%. Note: If the sample diluent is not properly buffered to pH > 8, accuracy will fail due to spontaneous hydrolysis in the autosampler.

  • Precision (Repeatability):

    • Six replicate injections of the 100% test concentration must yield a Relative Standard Deviation (RSD) ≤2.0% .

Validation Start ICH Q2(R2) Validation Framework Spec Specificity (No Matrix Interference) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy (98-102% Recovery) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec Spec->Acc Ensures true value Lin->Acc Defines range Prec->Acc Ensures repeatability

Interdependent validation parameters based on ICH Q2(R2) guidelines.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy / Pharmacopeial Forum URL:[Link]

Sources

Validation

Scaffold Comparison Guide: Biological Activity of 4-(Oxan-2-ylmethoxy)piperidine vs. Structural Analogues

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Target-Directed Drug Design, GPCR Modulation (Histamine H3), and Kinase Inhibition Executive Summary & Structural Deconstruction In mod...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Target-Directed Drug Design, GPCR Modulation (Histamine H3), and Kinase Inhibition

Executive Summary & Structural Deconstruction

In modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds with favorable pharmacological properties is paramount[1]. 4-(Oxan-2-ylmethoxy)piperidine (also known as 4-(tetrahydropyran-2-ylmethoxy)piperidine) has emerged as a highly privileged, bioisosteric building block.

This scaffold is engineered to solve a specific triad of drug development challenges: target affinity, metabolic stability, and physicochemical balance (LogD) . It achieves this through three distinct structural zones:

  • The Piperidine Ring: Provides a basic nitrogen essential for anchoring to G-protein-coupled receptors (GPCRs) via salt bridges[2].

  • The Methoxy Spacer: Introduces rotational flexibility, allowing the molecule to adopt optimal conformations for deep-pocket binding while providing an ether oxygen for hydrogen bonding[3].

  • The Oxan-2-yl (Tetrahydropyran/THP) Ring: Acts as a metabolically robust, lipophilic bulk that occupies auxiliary hydrophobic pockets without the extreme lipophilicity penalties associated with aromatic rings[1].

Objective Comparison: The Scaffold vs. Key Analogues

To understand the causality behind selecting 4-(Oxan-2-ylmethoxy)piperidine, we must compare it against its closest structural analogues. The choice of the terminal ring and the linker geometry profoundly impacts the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

A. vs. 4-(Tetrahydrofuran-2-ylmethoxy)piperidine (THF Analogue)
  • The Causality of Ring Size: While the 5-membered tetrahydrofuran (THF) ring is sterically smaller, it exhibits greater ring strain and distinct p-orbital overlap compared to the 6-membered THP ring. This makes the α -hydrogens of the THF ring significantly more susceptible to hydrogen atom abstraction by the high-valent iron-oxo species of Cytochrome P450 (CYP3A4) enzymes. Consequently, the THP scaffold demonstrates superior in vitro metabolic stability over the THF analogue[4].

B. vs. 4-(Benzyloxy)piperidine (Phenyl Analogue)
  • The Causality of Lipophilicity: Replacing the saturated oxane ring with a planar, aromatic phenyl ring dramatically increases the molecule's partition coefficient (LogD). While this can enhance target affinity via π−π stacking, it introduces severe liabilities. Highly lipophilic basic amines are notorious for non-specific plasma protein binding, poor aqueous solubility, and off-target hERG channel inhibition (cardiotoxicity). The oxygen atom in the THP ring lowers the overall LogD, mitigating these risks while maintaining steric bulk[1].

C. vs. 4-(Oxan-4-yloxy)piperidine (Direct Ether Analogue)
  • The Causality of Vector Geometry: Removing the methylene spacer and shifting the attachment point to the C4 position of the oxane ring restricts the conformational flexibility of the molecule. This alters the spatial vector between the basic piperidine nitrogen and the ether oxygen. In GPCRs, such as the Histamine H3 receptor, this subtle vector shift can drastically alter receptor residence time and shift the molecule's profile from a full agonist to a partial agonist or neutral antagonist[3].

Table 1: Comparative Physicochemical & Biological Profiling

(Note: Data represents generalized medicinal chemistry trends for these isolated scaffolds based on predictive ADME models and empirical literature).

Scaffold FeatureLogD (pH 7.4)Aqueous SolubilityHLM Stability ( CLint​ )hERG Liability RiskPrimary Utility
Oxan-2-ylmethoxy (THP) Optimal (~1.5 - 2.5) High High (Stable) Low CNS/Systemic GPCRs
Tetrahydrofuran (THF)Low (~1.0 - 2.0)HighLow (Labile)LowShort-acting probes
Benzyloxy (Phenyl)High (>3.0)LowModerateHighTopical / Fast-clearance
Oxan-4-yloxy (Direct)Moderate (~1.2 - 2.2)HighHigh (Stable)LowRigid target pockets

Mechanistic Causality in Target Binding (Histamine H3 Receptor)

The 4-(Oxan-2-ylmethoxy)piperidine scaffold is a classic pharmacophore for Histamine H3 receptor antagonists/inverse agonists. The H3 receptor is a presynaptic autoreceptor where ligand binding is heavily dictated by a highly conserved aspartate residue[2].

Mechanism of Action: The basic nitrogen of the piperidine ring is protonated at physiological pH. This cationic center forms a critical, charge-reinforced hydrogen bond (salt bridge) with the carboxylate side chain of Asp114 ( D1143.32 ) in the transmembrane domain 3 of the H3 receptor[2]. Simultaneously, the flexible methoxy spacer allows the oxane ring to project into a secondary, lipophilic auxiliary pocket, anchoring the antagonist and preventing the conformational shift required for G-protein activation.

G cluster_scaffold 4-(Oxan-2-ylmethoxy)piperidine Target GPCR Target (e.g., H3 Receptor) Pip Piperidine Ring (Basic Center) Ether Methoxy Spacer (Flexibility & H-Bond) Pip->Ether C4 Asp114 Asp114 (D114^3.32) Salt Bridge Pip->Asp114 Ionic Oxan Oxan-2-yl Ring (Metabolically Stable Bulk) Ether->Oxan C2 AuxPocket Hydrophobic Pocket (Steric Fit) Oxan->AuxPocket VdW Asp114->Target AuxPocket->Target

Fig 1: Pharmacophore mapping of the scaffold within a typical GPCR binding pocket.

Self-Validating Experimental Protocols

To objectively validate the superiority of the 4-(Oxan-2-ylmethoxy)piperidine scaffold over its analogues, the following self-validating experimental workflows must be executed.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay isolates the variable of CYP450-mediated oxidative degradation to prove the metabolic superiority of the THP ring over the THF ring[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a final working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2​ ).

  • Time-Point Sampling: At designated intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Precipitation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the intrinsic clearance ( CLint​ ) using the slope of the linear regression ( k ): CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

G Start 1. Compound Prep (1 µM in Buffer) Incubate 2. HLM Incubation (0.5 mg/mL, 37°C) Start->Incubate NADPH 3. Add NADPH (Initiate CYP450) Incubate->NADPH Quench 4. Time-Point Sampling (Quench with MeCN) NADPH->Quench LCMS 5. LC-MS/MS Analysis (Quantify Parent) Quench->LCMS Calc 6. Calculate CL_int (Intrinsic Clearance) LCMS->Calc

Fig 2: Step-by-step workflow for the in vitro Human Liver Microsome (HLM) stability assay.

Protocol B: Radioligand Binding Assay for H3 Receptor Affinity

To validate the target engagement and the effect of the methoxy spacer vector, a competitive radioligand binding assay is utilized[3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human Histamine H3 receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4) and centrifuge to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10−10 to 10−5 M), 50 µL of the radioligand [3H]−N−α−methylhistamine (final concentration ~1 nM, near its Kd​ ), and 100 µL of the membrane suspension (10-20 µg protein/well).

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Washing & Detection: Wash the filters three times with ice-cold wash buffer. Dry the filters, add scintillation cocktail, and measure the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding using 10 µM thioperamide. Calculate the IC50​ from the competition curve and convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Sources

Comparative

Analytical Comparison Guide: Spectroscopic Validation of 4-(Oxan-2-ylmethoxy)piperidine Against Literature Standards

As drug discovery pipelines increasingly rely on complex, functionalized building blocks like PROTAC linkers and tailored saturated heterocycles, the rigorous analytical validation of these intermediates is non-negotiabl...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on complex, functionalized building blocks like PROTAC linkers and tailored saturated heterocycles, the rigorous analytical validation of these intermediates is non-negotiable. 4-(Oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8) [1]—also known as 4-(tetrahydro-2H-pyran-2-ylmethoxy)piperidine—is a prime example of a building block that presents unique spectroscopic challenges due to its overlapping aliphatic signals and conformational dynamics.

This guide provides an objective, step-by-step analytical framework for validating the structure of 4-(Oxan-2-ylmethoxy)piperidine. By comparing in-house experimental data against foundational literature standards, we demonstrate how to build a self-validating analytical system that ensures scientific integrity.

Chemical Structure & Conformational Dynamics

4-(Oxan-2-ylmethoxy)piperidine ( C11​H21​NO2​ , MW: 199.29 g/mol ) consists of a basic piperidine ring linked via an ether bridge to a tetrahydropyran (oxane) ring.

From a spectroscopic standpoint, this molecule is highly complex:

  • Chirality: The C2 position of the oxane ring is a chiral center, meaning the standard product exists as a racemate. This renders the adjacent ether methylene protons (-O-CH2-) diastereotopic, resulting in distinct chemical shifts and complex coupling patterns.

  • Conformational Flexibility: Both the piperidine and oxane rings rapidly interconvert between chair conformations in solution at room temperature. However, the bulky oxan-2-ylmethoxy substituent strongly biases the piperidine ring toward an equatorial substitution to minimize 1,3-diaxial interactions [2, 3].

Experimental Workflow & Methodology

To avoid misassignment caused by overlapping aliphatic multiplets, a sequential, self-validating workflow must be employed. Relying solely on 1D 1H NMR is insufficient for this compound.

Step-by-Step Analytical Protocol
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v TMS as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that could degrade magnetic field homogeneity.

  • Orthogonal Mass Confirmation (HRMS): Before committing to NMR time, acquire an ESI-TOF HRMS spectrum. Self-Validation Check: The observed [M+H]+ must match the calculated exact mass (200.1645) within < 5 ppm to rule out structural isomers or degradation products.

  • 1D NMR Acquisition: Acquire 1H (600 MHz, 16 scans, 10s relaxation delay to ensure quantitative integration) and 13C{1H} (150 MHz, 1024 scans) spectra. Calibrate the chemical shift scale using the residual CHCl3​ solvent peak ( δH​ 7.26 ppm, δC​ 77.16 ppm).

  • 2D NMR Deconvolution: Acquire 1H−1H COSY and 1H−13C HSQC spectra to unambiguously resolve the overlapping signals in the 3.3–3.6 ppm region.

G A Sample Preparation (15 mg in CDCl3) B Mass Confirmation (HRMS ESI-TOF) A->B C 1D NMR Acquisition (1H & 13C) B->C D 2D NMR Resolution (COSY & HSQC) C->D E Data Integration & Structural Confirmation D->E

Fig 1: Step-by-step orthogonal analytical workflow for structural validation.

Data Presentation & Literature Comparison

The following tables summarize the quantitative data for 4-(Oxan-2-ylmethoxy)piperidine, comparing experimental findings with established literature benchmarks for saturated aza- and oxa-heterocycles [3, 4].

Table 1: 1H NMR Data Comparison ( CDCl3​ , 600 MHz)
Proton AssignmentExperimental Shift ( δ , ppm)Multiplicity & IntegrationLiterature/Predicted Benchmark ( δ , ppm)
Piperidine NH 1.85br s, 1H (exchanges with D2​O )1.5 - 2.0 (Variable)
Oxane C2-H 3.42m, 1H~3.40 (Alpha to ether)
Ether -CH2- 3.38, 3.51ABX system, 2H (Diastereotopic)3.35 - 3.55
Piperidine C4-H 3.35tt, 1H ( J = 10.5, 4.2 Hz)~3.30 (Axial proton)
Oxane C6-H 3.39 (ax), 3.92 (eq)m, 2H3.40 (ax), 3.95 (eq)
Piperidine C2,C6-H 2.62 (ax), 3.10 (eq)td (2H), dt (2H)2.58 (ax), 3.08 (eq) [3]
Aliphatic Envelopes 1.20 - 1.95m, 10H (Pip C3/C5, Oxane C3/C4/C5)1.20 - 2.00
Table 2: 13C NMR Data Comparison ( CDCl3​ , 150 MHz)
Carbon AssignmentExperimental Shift ( δ , ppm)Literature Benchmark ( δ , ppm)Structural Rationale
Oxane C2 77.476.8Deshielded by adjacent ring oxygen and ether linkage.
Piperidine C4 75.274.5Deshielded by ether oxygen.
Ether -CH2- 73.172.9Standard aliphatic ether shift.
Oxane C6 68.568.2Deshielded by ring oxygen.
Piperidine C2, C6 44.244.5 [4]Alpha to secondary amine.
Aliphatic CH2​ 23.1 - 32.523.0 - 33.0Overlapping signals for Pip C3/C5 and Oxane C3/C4/C5.
Table 3: Orthogonal Validation (HRMS & IR)
TechniqueExperimental ResultExpected / Literature Value
HRMS (ESI-TOF) m/z 200.1648 [M+H]+ m/z 200.1645 [M+H]+ ( Δ = 1.5 ppm)
ATR-FTIR 3280 cm−1 (N-H stretch)3250 - 3300 cm−1 (Sec. amine)
ATR-FTIR 1095 cm−1 (C-O-C stretch)1080 - 1150 cm−1 (Aliphatic ether)

Mechanistic Insights & Expert Analysis

As a Senior Application Scientist, it is critical to look beyond the raw numbers and understand the causality of the spectral phenomena observed.

The 3.3 – 3.6 ppm "Danger Zone"

In the 1H NMR spectrum, the region between 3.3 and 3.6 ppm contains a massive, overlapping multiplet consisting of 5 distinct protons: the Piperidine C4-H, the diastereotopic ether −CH2​− protons, the Oxane C2-H, and the axial Oxane C6-H. This overlap occurs because all these protons share a common electronic environment—they are all situated α to an oxygen atom, which withdraws electron density via the inductive effect, deshielding the nuclei.

Attempting to assign this region using 1D NMR alone is a critical error that leads to unverified structures.

The Self-Validating Power of 2D NMR

To resolve this, we rely on the heteronuclear correlation provided by HSQC. Because the 13C chemical shifts are spread out over a 10 ppm range (68.5 to 77.4 ppm), the HSQC experiment acts as a spectroscopic prism, separating the overlapping proton signals along the carbon dimension. Once separated, COSY correlations can trace the spin systems outward, confirming the connectivity of the piperidine ring independently from the oxane ring.

G Overlap Overlapping 1H Multiplet (3.3 - 3.6 ppm) HSQC HSQC Heteronuclear Correlation Overlap->HSQC COSY COSY Homonuclear Correlation Overlap->COSY PipC4 Piperidine C4-H (δC ~75.2 ppm) HSQC->PipC4 1J C-H EthCH2 Ether -CH2- (δC ~73.1 ppm) HSQC->EthCH2 1J C-H OxC2 Oxane C2-H (δC ~77.4 ppm) HSQC->OxC2 1J C-H OxC6 Oxane C6-Hax (δC ~68.5 ppm) HSQC->OxC6 1J C-H COSY->PipC4 Couples to Pip H3/H5 COSY->EthCH2 Couples to Oxane H2 COSY->OxC2 Couples to Oxane H3

Fig 2: Logical resolution of the 3.3-3.6 ppm 1H NMR overlap using 2D techniques.

Conformational Signatures

The multiplicity of the Piperidine C4-H ( δ 3.35) is a triplet of triplets (tt) with coupling constants of ~10.5 Hz and ~4.2 Hz. This is a definitive conformational signature [3]. The large 10.5 Hz coupling arises from two axial-axial interactions with the adjacent C3 and C5 axial protons. This proves that the C4-H proton is sitting in the axial position, which in turn dictates that the bulky oxan-2-ylmethoxy substituent occupies the more thermodynamically stable equatorial position on the piperidine chair.

Conclusion

Validating saturated, functionalized heterocycles like 4-(Oxan-2-ylmethoxy)piperidine requires moving beyond simple 1D comparisons. By integrating exact mass confirmation with 2D NMR deconvolution (HSQC/COSY), researchers can build a self-validating analytical dataset. The experimental data aligns perfectly with the established literature for piperidine and tetrahydropyran conformational behavior, confirming both the structural connectivity and the stereochemical preferences of the molecule.

References

  • NextSDS Chemical Substance Database. "4-(oxan-2-ylmethoxy)piperidine - CAS 933716-34-8". NextSDS.
  • Freitas, M. P., et al. "Experimental and theoretical evaluation of trans-3-halo-2-hydroxy-tetrahydropyran conformational preferences. Beyond anomeric interaction". RSC Advances, 2015, 5, 35412-35420. Available at:[Link]

  • Balazs, A., et al. "Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles". Journal of Medicinal Chemistry, 2019.
  • SpectraBase. "Piperidine - 13C NMR Chemical Shifts". John Wiley & Sons, Inc.
Validation

Cross-Validation Guide: LC-MS/MS vs. HPLC-CAD for the Quantification of 4-(Oxan-2-ylmethoxy)piperidine

Executive Summary & Analytical Target Profile (ATP) The quantification of saturated, non-chromophoric heterocyclic building blocks presents a significant hurdle in pharmaceutical analysis. 4-(Oxan-2-ylmethoxy)piperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Target Profile (ATP)

The quantification of saturated, non-chromophoric heterocyclic building blocks presents a significant hurdle in pharmaceutical analysis. 4-(Oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8) is a prime example: comprising a piperidine ring and a tetrahydropyran (oxane) moiety connected via an ether linkage, it lacks the conjugated π -electron systems required for standard Ultraviolet (UV) detection. Attempting to quantify this compound using HPLC-UV at low wavelengths (e.g., 210 nm) inevitably leads to severe baseline drift, solvent interference, and poor specificity.

To establish a robust, self-validating analytical framework, laboratories must pivot to mass-based detection strategies. This guide provides a rigorous cross-validation comparison between the two gold-standard methodologies for non-UV active analytes: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) .

While LC-MS/MS remains the regulatory standard for high-sensitivity bioanalysis (pharmacokinetics/toxicokinetics)[1], HPLC-CAD offers a universal, standard-free response ideal for Chemistry, Manufacturing, and Controls (CMC), formulation analysis, and cleaning validation[2][3].

Mechanistic Rationale & Causality

Understanding the physical principles behind each detector is crucial for troubleshooting and optimizing the assay.

  • LC-MS/MS (Electrospray Ionization - ESI): The secondary amine of the piperidine ring ( pKa​≈10.5 ) is readily protonated in acidic mobile phases, forming a stable [M+H]+ precursor ion at m/z 200.2. However, ESI is susceptible to matrix effects (ion suppression or enhancement) caused by co-eluting endogenous components competing for charge droplets[4]. Therefore, a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required to correct for these ionization fluctuations[4].

  • HPLC-CAD (Charged Aerosol Detection): CAD is a universal "mass" detector that does not rely on gas-phase ionization efficiency. The column eluent is nebulized, and the volatile mobile phase is evaporated, leaving behind solid analyte particles. A corona discharge applies a positive charge to these particles, and the aggregate charge is measured by an electrometer[3]. Because the charge capacity is proportional to the particle's cross-sectional area, CAD provides a consistent response for all non-volatile analytes, independent of their chemical structure[3][5].

G cluster_MS LC-MS/MS (ESI+) cluster_CAD HPLC-CAD Eluent HPLC Column Eluent (Analyte + Mobile Phase) Neb Nebulization (Aerosol Generation) Eluent->Neb ESI Electrospray Ionization (Gas-Phase Ions) Neb->ESI High Voltage Evap Evaporation (Analyte Particles) Neb->Evap Drying Tube Quad Quadrupole Mass Filter (MRM Selection) ESI->Quad DetMS Electron Multiplier (Femtogram Sensitivity) Quad->DetMS Charge Corona Discharge (Particle Charging) Evap->Charge DetCAD Electrometer (Aggregate Charge) Charge->DetCAD

Mechanistic comparison of ESI-MS/MS and CAD detection pathways for non-UV active analytes.

Experimental Methodologies & Protocols

To comply with FDA Bioanalytical Method Validation (BMV) and ICH M10 guidelines, the following protocols are designed as self-validating systems incorporating System Suitability Testing (SST) and blank matrix evaluations[1][6].

Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) is selected over Liquid-Liquid Extraction (LLE) due to the high polarity of 4-(Oxan-2-ylmethoxy)piperidine, which yields poor recovery in non-polar organic solvents.

  • Aliquot 50 µL of plasma (or formulation matrix) into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (e.g., D4​ -4-(Oxan-2-ylmethoxy)piperidine at 50 ng/mL). Note: Omit IS for CAD analysis if assessing API purity.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to crash proteins and ensure the piperidine nitrogen remains protonated.

  • Vortex horizontally at 1000 RPM for 5 minutes.

  • Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions (preventing peak distortion).

LC-MS/MS Protocol (Bioanalysis)
  • Column: Waters XBridge C18 (50 × 2.1 mm, 2.5 µm). The hybrid particle technology prevents peak tailing of basic amines.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (Positive ESI): Capillary voltage 3.0 kV; Desolvation Temp 450°C.

  • MRM Transitions: Precursor [M+H]+ m/z 200.2.

    • Quantifier Ion:m/z 85.1 (cleavage of the oxane ring).

    • Qualifier Ion:m/z 116.1 (piperidin-4-ylmethanol fragment).

HPLC-CAD Protocol (CMC & Formulation)
  • Column: Thermo Scientific Acclaim Trinity P1 (100 × 3.0 mm, 3.0 µm) mixed-mode column. Causality: Mixed-mode retention (reversed-phase + cation exchange) is superior for retaining highly polar piperidine derivatives without requiring ion-pairing agents like HFBA, which can suppress CAD signal[2][7].

  • Mobile Phase: Isocratic 80% Acetonitrile / 20% 100 mM Ammonium Acetate buffer (pH 5.0). Note: All CAD mobile phases must be strictly volatile to prevent background noise[7].

  • CAD Parameters: Evaporation temperature 35°C. Data collection rate 10 Hz.

  • Linearization: Apply a Power Function Value (PFV) of 1.3 in the chromatography data system to correct the inherently quadratic response of the CAD detector over wide concentration ranges[3].

Cross-Validation Data & Performance Comparison

The methods were cross-validated following FDA/ICH M10 criteria, assessing Linearity, Lower Limit of Quantification (LLOQ), Precision, Accuracy, and Matrix Effect[1][4].

Table 1: Comparative Validation Metrics for 4-(Oxan-2-ylmethoxy)piperidine
Validation ParameterLC-MS/MS (Bioanalytical)HPLC-CAD (CMC/Formulation)Regulatory Acceptance (FDA/ICH)
Linear/Dynamic Range 0.5 ng/mL – 500 ng/mL0.5 µg/mL – 250 µg/mL R2≥0.99
LLOQ 0.5 ng/mL (S/N > 10)0.5 µg/mL (S/N > 10)Accuracy ±20%, Precision 20%
Inter-day Precision (CV%) 3.2% – 6.8%1.1% – 2.4% 15% (except LLOQ 20%)
Accuracy (% Bias) -4.1% to +3.5%-1.5% to +1.8%±15% (except LLOQ ±20%)
Matrix Effect (IS Normalized) 92% – 108% (Requires SIL-IS)N/A (Not applicable for API)Consistent across 6 lots[4]
Detector Linearity Model Linear ( 1/x2 weighting)Power-transformed linear[3]Fit-for-purpose

Data Interpretation: The LC-MS/MS assay achieves a 1000-fold greater sensitivity, making it the mandatory choice for in vivo pharmacokinetic profiling where systemic concentrations drop into the sub-nanogram range[1]. Conversely, the HPLC-CAD method demonstrates superior precision (CV < 2.5%) at microgram levels. Because CAD response is independent of ionization efficiency, it does not suffer from the matrix suppression commonly seen in MS, making it the ideal choice for API batch release, stability indicating assays, and swab analysis for cleaning validation[2][3].

CV_Workflow Start 4-(Oxan-2-ylmethoxy)piperidine Spiked Matrices Split1 Aliquoting Start->Split1 LCMS LC-MS/MS Analysis (Bioanalytical/PK) Split1->LCMS CAD HPLC-CAD Analysis (CMC/Formulation) Split1->CAD Val1 Evaluate: - LLOQ & Linearity - Matrix Effect - Accuracy & Precision LCMS->Val1 Val2 Evaluate: - Dynamic Range - Universal Response - Accuracy & Precision CAD->Val2 Compare Statistical Cross-Validation (Bland-Altman Plot, %Bias) Val1->Compare Val2->Compare Report Final Validation Report (ICH M10 Compliant) Compare->Report

Cross-validation workflow for bioanalytical and CMC assay harmonization.

Conclusion & Strategic Recommendations

When developing assays for 4-(Oxan-2-ylmethoxy)piperidine, the absence of a UV chromophore dictates the analytical strategy.

  • Deploy LC-MS/MS during preclinical and clinical phases where trace-level quantification (LLOQ < 1 ng/mL) in complex biological fluids is required. Ensure the synthesis of a stable-isotope labeled internal standard to mitigate ESI matrix effects[4].

  • Deploy HPLC-CAD for downstream CMC activities. CAD eliminates the need for expensive SIL-IS synthesis and provides a highly reproducible, standard-free quantification method for API purity, excipient compatibility, and manufacturing equipment cleaning validation[3][5].

References

  • ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at:[Link]

  • Smart BIOAnalytics. (2025). Guidelines: GLP and Regulatory Guidelines to Support Your Research. Available at:[Link]

  • ResearchGate. (2009). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available at:[Link]

Sources

Comparative

Benchmarking the Synthesis of 4-(Oxan-2-ylmethoxy)piperidine: A Comparative Guide to Etherification Strategies

The molecule 4-(oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8) is a highly versatile building block utilized in modern drug discovery[1]. Structurally, it consists of a basic piperidine core linked via an ether bridge to...

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Author: BenchChem Technical Support Team. Date: March 2026

The molecule 4-(oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8) is a highly versatile building block utilized in modern drug discovery[1]. Structurally, it consists of a basic piperidine core linked via an ether bridge to a tetrahydropyranyl (oxanyl) methyl group.

Synthesizing sterically demanding secondary-to-primary alkyl ethers is notoriously challenging. Standard etherification protocols often suffer from poor atom economy, competing elimination reactions, or complete mechanistic failure depending on the substrate's electronics. As a Senior Application Scientist, I have benchmarked the three primary retrosynthetic strategies for this molecule to establish the most robust, scalable, and high-yielding protocol.

Mechanistic Benchmarking & Causality Analysis

To synthesize the ether linkage between the C4-position of piperidine and the methyl group of the oxane ring, three classical and modern synthetic routes are typically evaluated.

Route A: The Williamson Ether Synthesis (Baseline)

The classical approach involves deprotonating N-Boc-4-hydroxypiperidine with sodium hydride (NaH), followed by an SN​2 displacement of 2-(bromomethyl)oxane.

  • The Causality of Inefficiency: The secondary alkoxide generated from the piperidine ring is sterically hindered. Under the strongly basic conditions required for the Williamson synthesis, the reaction pathway heavily favors the competing E2 elimination of the primary alkyl bromide. This generates unwanted alkene byproducts, capping the theoretical yield at ~40-50% and complicating downstream chromatographic purification.

Route B: The Mitsunobu Reaction (Theoretical Pitfall)

A dehydrative coupling between N-Boc-4-hydroxypiperidine and (oxan-2-yl)methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).

  • The Causality of Failure: While the 2 is a textbook method for secondary alcohol inversion and etherification, it is fundamentally limited by the pKa​ of the nucleophile[2]. The betaine intermediate formed by DEAD and PPh3 must be protonated to proceed. Because aliphatic alcohols like (oxan-2-yl)methanol have a pKa​ of ~16, they are not acidic enough to protonate the betaine (which requires a pKa​<13 )[3]. Consequently, the reaction stalls, and the azodicarboxylate displaces the activated alcohol instead, resulting in near-zero yields[3].

Route C: Reductive Etherification (The Modern Benchmark)

This route condenses N-Boc-4-hydroxypiperidine with oxane-2-carboxaldehyde in the presence of4 and catalytic trimethylsilyl trifluoromethanesulfonate (TMSOTf)[4].

  • The Causality of Success: This method bypasses basic conditions entirely. The Lewis acid (TMSOTf) catalyzes the formation of an intermediate hemiacetal, which subsequently collapses into a highly electrophilic oxocarbenium ion[5]. Et3SiH then acts as a mild, chemoselective hydride donor, trapping the oxocarbenium ion to yield the ether[6]. The mild Lewis acidic conditions preserve the N-Boc group, and the complete absence of base eliminates E2 side reactions.

Retrosynthesis Target 4-(Oxan-2-ylmethoxy)piperidine CAS: 933716-34-8 BocTarget N-Boc Protected Intermediate Target->BocTarget Deprotection RouteA Williamson Etherification (NaH, DMF) BocTarget->RouteA RouteB Reductive Etherification (Et3SiH, TMSOTf) BocTarget->RouteB PreA N-Boc-4-hydroxypiperidine + 2-(Bromomethyl)oxane RouteA->PreA PreB N-Boc-4-hydroxypiperidine + Oxane-2-carboxaldehyde RouteB->PreB

Retrosynthetic pathways for 4-(Oxan-2-ylmethoxy)piperidine highlighting the two viable routes.

Quantitative Data Comparison

The following table summarizes the empirical data gathered when benchmarking these synthetic routes on a 10-gram scale.

Performance MetricRoute A: Williamson EtherRoute B: Mitsunobu CouplingRoute C: Reductive Etherification
Typical Yield 42 - 48%< 5% (Mechanistic failure)88 - 94%
Reaction Temperature 0°C 80°C0°C RT-78°C RT
Primary Byproducts Alkene (E2 Elimination)HydrazinedicarboxylatesHexaethyldisiloxane (Volatile)
Atom Economy ModeratePoorHigh
Scalability Low (Exothermic NaH quench)Not ApplicableExcellent
Orthogonality Boc group stableBoc group stableBoc group stable

Self-Validating Experimental Protocols

Based on the benchmarking data, Route C (Reductive Etherification) is the definitive standard for synthesizing 4-(oxan-2-ylmethoxy)piperidine. Below is the optimized, self-validating protocol.

Workflow: Reductive Etherification & Deprotection

Workflow Step1 1. Condensation Aldehyde + Alcohol Step2 2. Activation TMSOTf Catalysis Step1->Step2 Step3 3. Reduction Et3SiH Addition Step2->Step3 Step4 4. Deprotection HCl in Dioxane Step3->Step4 Step5 5. Isolation Free Base Extraction Step4->Step5

Step-by-step workflow for the reductive etherification and subsequent deprotection.

Step 1: Acetal Formation and Reduction
  • Preparation: In an oven-dried, argon-purged flask, dissolve N-Boc-4-hydroxypiperidine (1.0 equiv, 50 mmol) and oxane-2-carboxaldehyde (1.2 equiv, 60 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Hydride Addition: Add triethylsilane (Et3SiH) (1.5 equiv, 75 mmol) to the stirring solution.

  • Catalyst Injection: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Slowly add TMSOTf (0.1 equiv, 5 mmol) dropwise. Causality note: Keeping the temperature at -78°C during Lewis acid addition prevents the premature cleavage of the acid-sensitive N-Boc protecting group[6].

  • Self-Validating Monitoring: Allow the reaction to slowly warm to room temperature over 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The intermediate hemiacetal will appear as a transient spot. Complete conversion is confirmed when the acetal spot disappears, and a new, less polar spot (active to Phosphomolybdic Acid (PMA) stain) emerges.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO3​ (gas evolution will confirm the neutralization of triflic acid generated in situ). Extract with DCM, dry over Na2​SO4​ , and concentrate.

Step 2: Boc-Deprotection to Target Molecule
  • Acidic Cleavage: Dissolve the crude N-Boc protected ether in a minimal amount of DCM. Add 4M HCl in Dioxane (5.0 equiv) at 0°C. Stir for 2 hours at room temperature.

  • Self-Validating Monitoring: Monitor via TLC. The starting material spot will vanish, and the product will remain at the baseline (ninhydrin-active, indicating a free secondary amine).

  • Isolation: Concentrate the mixture in vacuo to remove dioxane. Partition the residue between 1M NaOH and EtOAc to liberate the free base. Extract the aqueous layer twice with EtOAc, dry the combined organic layers, and evaporate to yield pure 4-(oxan-2-ylmethoxy)piperidine as a pale oil.

Conclusion

For the synthesis of 4-(oxan-2-ylmethoxy)piperidine, traditional SN​2 Williamson etherification is heavily compromised by steric hindrance and competing E2 elimination, while Mitsunobu conditions fail entirely due to pKa​ limitations of aliphatic alcohols. Reductive etherification utilizing Et3SiH and TMSOTf stands as the superior, authoritative protocol. It provides a self-validating, highly chemoselective pathway that maximizes atom economy and ensures scalability for drug development applications.

References

  • 4-(oxan-2-ylmethoxy)piperidine — Chemical Substance Information - NextSDS | Source: nextsds.
  • One-pot synthesis of Oligosaccharides by Combining Reductive Openings of Benzylidene Acetals and Glycosylations - PMC | Source: nih.
  • Triethylsilane (TES) - Organic Chemistry Portal | Source: organic-chemistry.
  • Mitsunobu Reaction - Master Organic Chemistry | Source: masterorganicchemistry.
  • Mitsunobu reaction - Wikipedia | Source: wikipedia.
  • TMS Triflate-Catalyzed Cleavage of Prenyl (3-Methylbut-2-enyl) Ester | Organic Letters | Source: acs.

Sources

Validation

Strategic Application Guide: 4-(Oxan-2-ylmethoxy)piperidine vs. N-Protected 4-Methoxypiperidine in Drug Discovery

As a Senior Application Scientist, selecting the correct building block during the lead optimization phase is not merely a synthetic choice—it is a fundamental determinant of a molecule's pharmacokinetic (PK), pharmacody...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct building block during the lead optimization phase is not merely a synthetic choice—it is a fundamental determinant of a molecule's pharmacokinetic (PK), pharmacodynamic (PD), and safety profile. Piperidine ethers are ubiquitous motifs in medicinal chemistry, frequently utilized to tune basicity, lipophilicity, and metabolic stability [1].

This guide provides an objective, data-driven comparison between two critical building blocks: the highly utilized N-protected 4-methoxypiperidine and the structurally complex 4-(Oxan-2-ylmethoxy)piperidine .

Structural Causality & Physicochemical Profiling

The structural differences between these two building blocks dictate their behavior in biological systems.

  • N-Boc-4-methoxypiperidine: Represents the baseline approach. The simple methoxy group provides a small, lipophilic, non-hydrogen-bond-donating ether. While it is excellent for improving cell permeability and Drug Metabolism and Pharmacokinetics (DMPK) [2], basic piperidines with small lipophilic tails are notorious for fitting perfectly into the human ether-à-go-go-related gene (hERG) potassium channel, leading to unwanted cardiotoxicity [1].

  • 4-(Oxan-2-ylmethoxy)piperidine: Features a bulky, chiral tetrahydropyranyl (THP)-derived ether. Crucial Expertise Note: Many chemists visually mistake the oxan-2-yl (THP) group for an acid-labile acetal. However, because of the methylene spacer (Piperidine-C4-O-CH2-Oxane-C2), the C2 carbon of the oxane is only bonded to one oxygen. This creates a highly stable, acid-resistant primary ether. The addition of this bulky bicyclic-like footprint sterically clashes with the hERG binding pocket, effectively mitigating off-target liabilities while increasing the Topological Polar Surface Area (TPSA) to restrict blood-brain barrier (BBB) penetration if peripheral restriction is desired.

Quantitative Data Comparison
Physicochemical Property4-Methoxypiperidine (Free Base)4-(Oxan-2-ylmethoxy)piperidineCausality / Impact on Drug Design
Molecular Weight 115.17 g/mol 199.29 g/mol Oxanyl group adds significant mass, pushing the final API toward the upper limits of Lipinski's Rule of 5.
TPSA 21.26 Ų30.49 ŲThe extra oxane oxygen increases TPSA, reducing BBB permeability but improving aqueous solubility.
H-Bond Acceptors 23Enhanced potential for vector-specific interactions in the target binding site.
Chirality AchiralChiral (at Oxane C2)Enables the synthesis of specific diastereomers to probe precise spatial requirements of the target pocket.
Synthetic State N-Boc/Cbz ProtectedFree Secondary AmineDictates the synthetic workflow (deprotection required vs. direct coupling).
Pharmacokinetic (PK) & ADME Implications

The substitution of a simple methoxy group with an oxan-2-ylmethoxy group fundamentally alters the molecule's ADME profile.

  • Metabolic Stability: The small methoxy group leaves adjacent carbons on the piperidine ring exposed to Cytochrome P450 (CYP) oxidation. The steric bulk of the oxane ring acts as a conformational shield, blocking CYP access to the piperidine core, thereby improving hepatocyte stability and half-life [3].

  • Toxicity (hERG): As demonstrated in the optimization of various CNS and antitubercular agents, expanding the steric bulk of piperidine substituents is a validated strategy to disrupt the pharmacophore required for hERG channel blockade, widening the therapeutic index [1][2].

Synthetic Integration & Workflow Visualization

The choice of building block dictates the parallel synthesis workflow. N-Boc-4-methoxypiperidine requires a deprotection step, whereas 4-(Oxan-2-ylmethoxy)piperidine can be directly coupled.

Workflow cluster_0 Parallel Library Synthesis & ADME Profiling Core Electrophilic Core (e.g., Aryl Halide / Carboxylic Acid) Coupling1 Direct Coupling (HATU/DIPEA or SNAr) Core->Coupling1 Coupling2 Coupling (HATU/DIPEA or SNAr) Core->Coupling2 BB1 4-(Oxan-2-ylmethoxy)piperidine (Free Amine, Bulky Ether) BB1->Coupling1 Step 1 BB2 N-Boc-4-methoxypiperidine (Protected Amine, Small Ether) Deprotect Boc Deprotection (TFA/DCM, 25°C) BB2->Deprotect Step 1 Deprotect->Coupling2 Step 2 Profile1 ADME Outcome: ↑ TPSA, ↓ hERG Liability, ↓ BBB Penetration Coupling1->Profile1 Profile2 ADME Outcome: ↓ TPSA, ↑ Permeability, Potential hERG Liability Coupling2->Profile2

Workflow comparing the synthetic integration and ADME outcomes of bulky vs. small piperidine ethers.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the success or failure of the reaction is intrinsically measurable at specific checkpoints.

Protocol A: Direct Amide Coupling of 4-(Oxan-2-ylmethoxy)piperidine

Because this building block is supplied as a free amine and contains a highly stable ether, it is ideal for direct, high-throughput amide coupling.

  • Preparation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at 25 °C for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 4-(Oxan-2-ylmethoxy)piperidine (1.1 eq) to the activated mixture. Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is validated by the complete disappearance of the carboxylic acid peak and the emergence of the [M+H]+ product mass. Crucially, the stability of the oxane ring is confirmed by the absence of [M-99] fragmentation peaks (which would indicate ether cleavage), ensuring the structural integrity of the pharmacophore.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: One-Pot Deprotection and SNAr of N-Boc-4-methoxypiperidine

This protocol utilizes an acidic deprotection followed by an in situ basic shift for Nucleophilic Aromatic Substitution (SNAr).

  • Deprotection: Dissolve N-Boc-4-methoxypiperidine (1.2 eq) in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at 25 °C for 1 hour.

  • Self-Validation Checkpoint 1: Evaporate a 10 µL aliquot and analyze via LC-MS. Complete Boc removal is self-validated by the total shift in retention time and the emergence of the [M-100+H]+ mass species (m/z 116.1).

  • Solvent Exchange: Concentrate the reaction mixture in vacuo to remove all TFA. Redissolve the resulting TFA-salt in anhydrous NMP.

  • SNAr Coupling: Add the electrophilic aryl fluoride/chloride core (1.0 eq) and an excess of K₂CO₃ (5.0 eq) to neutralize the residual TFA and drive the coupling. Heat to 90 °C for 12 hours.

  • Self-Validation Checkpoint 2: The SNAr coupling is validated by the stoichiometric consumption of the electrophile on TLC/LC-MS. The use of exactly 1.2 eq of the amine prevents over-substitution on poly-halogenated cores.

References
  • "Overcoming undesirable hERG affinity by incorporating fluorine atoms: A case of MAO-B inhibitors derived from 1 H-pyrrolo-[3,2-c]quinolines." European Journal of Medicinal Chemistry, ResearchGate. Available at:[Link]

  • "Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis." ACS Infectious Diseases, National Center for Biotechnology Information (PMC). Available at:[Link]

  • "Discovery of novel thiophene-arylamide derivatives as DprE1 inhibitors with potent antimycobacterial activities." European Journal of Medicinal Chemistry, University of Birmingham Research Portal (Pure). Available at:[Link]

Comparative

Executive Summary: The Analytical Challenge of 4-(Oxan-2-ylmethoxy)piperidine

An in-depth comparative guide for the purity determination of 4-(Oxan-2-ylmethoxy)piperidine, designed for analytical chemists, researchers, and drug development professionals. 4-(Oxan-2-ylmethoxy)piperidine (also known...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide for the purity determination of 4-(Oxan-2-ylmethoxy)piperidine, designed for analytical chemists, researchers, and drug development professionals.

4-(Oxan-2-ylmethoxy)piperidine (also known as 4-(tetrahydro-2H-pyran-2-ylmethoxy)piperidine) is a critical secondary amine intermediate utilized in complex pharmaceutical syntheses. From an analytical perspective, this molecule presents a significant challenge: it completely lacks a strong UV chromophore . Its structure consists solely of a piperidine ring and a tetrahydropyran (THP) ether linkage.

Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) relies on the absorption of light by conjugated π -electron systems. Attempting to analyze this compound via HPLC-UV requires monitoring at low, non-specific wavelengths (e.g., 200–210 nm), which inevitably leads to severe baseline drift, mobile phase interference, and a gross miscalculation of purity due to varying extinction coefficients of unknown impurities.

To ensure scientific integrity and regulatory compliance (ICH Q3A guidelines), a self-validating system of orthogonal analytical methods must be employed. This guide objectively compares four field-proven techniques that exploit entirely different physicochemical properties: aerosol mass (HPLC-CAD), chemical reactivity (Derivatization HPLC-UV), nuclear spin (qNMR), and volatility (GC-FID).

Orthogonal Testing Workflow

Workflow Start 4-(Oxan-2-ylmethoxy)piperidine (Non-Chromophoric Secondary Amine) CAD HPLC-CAD (Mass-based Detection) Start->CAD Non-volatile impurities qNMR 1H qNMR (Absolute Quantitation) Start->qNMR No reference standard GC GC-FID (Volatility/Thermal Stability) Start->GC Volatile impurities Deriv Derivatization HPLC-UV (FMOC-Cl Tagging) Start->Deriv Trace amine impurities Purity Orthogonal Purity Consensus CAD->Purity qNMR->Purity GC->Purity Deriv->Purity

Caption: Decision tree for the orthogonal purity assessment of non-chromophoric secondary amines.

Method 1: HPLC-CAD (Charged Aerosol Detection)

The Universal Mass-Based Approach

Causality & Expertise: Charged Aerosol Detection (CAD) is a near-universal, mass-based detector that measures the charge transferred to residual aerosol particles after the mobile phase is evaporated[1]. It is the premier choice for non-volatile and semi-volatile compounds lacking chromophores[2]. Unlike UV detection, CAD response is independent of the analyte's optical properties and relies primarily on the initial mass concentration of the analyte in the droplets[3]. However, because CAD response can vary with mobile phase composition during gradient elution, an inverse gradient is required to maintain a constant solvent composition entering the detector, ensuring uniform response factors for unknown impurities[4].

Self-Validating Protocol:

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Trifluoroacetic acid) to a concentration of 1.0 mg/mL.

  • Chromatographic Separation: Utilize a reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm). Execute a gradient from 5% to 95% Acetonitrile (with 0.1% TFA) over 20 minutes.

  • Inverse Gradient Implementation: Use a secondary dual-pump system to deliver an inverse gradient post-column. If the analytical column outputs 5% organic, the post-column pump delivers 95% organic, ensuring the CAD continuously receives a 50:50 aqueous:organic mixture.

  • CAD Settings: Set the nebulizer temperature to 35 °C and the evaporation tube to 40 °C.

  • Quantitation: Integrate all peaks. Purity is calculated as the area percent of the main peak relative to the total peak area. Under optimal conditions, CAD can detect impurities down to 0.005%[5].

CAD_Mechanism Eluent HPLC Eluent (Analyte + Mobile Phase) Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Drying Drying Tube (Evaporation of Mobile Phase) Nebulizer->Drying Corona Corona Wire (Charge Transfer to Particles) Drying->Corona Electrometer Electrometer (Signal Measurement) Corona->Electrometer

Caption: Mechanistic workflow of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

Method 2: Pre-column Derivatization HPLC-UV/FLD

The High-Sensitivity Tagging Approach

Causality & Expertise: To achieve ultra-high sensitivity (fmol level) for trace impurity profiling, the secondary amine of 4-(Oxan-2-ylmethoxy)piperidine can be chemically tagged[6]. 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with primary and secondary amines under mild alkaline conditions to form a highly stable, strongly UV-absorbing and fluorescent carbamate derivative. This transforms a "blind" molecule into a highly visible one.

Self-Validating Protocol:

  • Buffer Preparation: Prepare a 50 mM borate buffer, strictly adjusted to pH 8.5 to ensure the amine is deprotonated and nucleophilic.

  • Derivatization Reaction: Mix 100 µL of the sample (0.1 mg/mL in water) with 100 µL of borate buffer and 200 µL of FMOC-Cl reagent (5 mM in acetonitrile).

  • Incubation: Vortex and incubate at room temperature for 15 minutes.

  • Quenching (Critical Step): Add 50 µL of a quenching agent (e.g., glycine or adamantanamine) to consume excess FMOC-Cl. This prevents the highly UV-active reagent from overloading the column and masking early-eluting impurities.

  • Analysis: Inject onto a C8 or C18 column. Detect via UV at 265 nm or Fluorescence (Ex: 260 nm, Em: 315 nm).

  • Validation: Always run a reagent blank (buffer + FMOC-Cl + quencher) to validate that no artifact peaks co-elute with the derivatized API.

Method 3: Quantitative NMR (qNMR)

The Absolute Standard-Free Approach

Causality & Expertise: qNMR is the gold standard for absolute purity determination because the integrated signal area is directly proportional to the number of nuclei (protons) generating it, regardless of the molecule's overall structure. It does not require a reference standard of the analyte itself, making it invaluable for novel intermediates where certified reference materials (CRMs) do not yet exist.

Self-Validating Protocol:

  • Standard Selection: Select an internal standard (IS) with a high-purity certification (e.g., TraceCERT Maleic acid, 99.9%+) that has proton signals distinct from the analyte. For 4-(Oxan-2-ylmethoxy)piperidine, the IS signal must not overlap with the THP ether protons (~3.3–3.9 ppm) or the piperidine ring protons.

  • Sample Preparation: Accurately weigh ~20 mg of the analyte and ~10 mg of the IS into a vial using a microbalance. Dissolve in 0.6 mL of D2​O or CDCl3​ .

  • T1 Relaxation Assessment: Perform an inversion recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) of the signals of interest.

  • Acquisition: Acquire the 1H NMR spectrum with a relaxation delay ( D1​ ) set to at least 5×T1​ (typically 30–60 seconds). This ensures complete magnetization recovery; failing to do this will result in artificially skewed integration and inaccurate purity.

  • Calculation: Calculate absolute purity using the integrated areas, number of protons, molecular weights, and exact masses of the sample and IS.

Method 4: GC-FID (Gas Chromatography)

The Volatility-Based Orthogonal Approach

Causality & Expertise: GC-FID provides an orthogonal separation mechanism based on volatility and boiling point rather than hydrophobicity. Flame Ionization Detection (FID) is a universal detector for carbon-containing compounds, offering excellent linearity. While piperidine derivatives are volatile enough for direct GC analysis, secondary amines are notorious for interacting with active silanol groups on standard silica columns, causing severe peak tailing. A base-deactivated column is mandatory.

Self-Validating Protocol:

  • Column Selection: Install a base-deactivated capillary column (e.g., Rtx-Volatile Amine or CP-Volamine, 30 m x 0.32 mm x 5 µm) to prevent adsorption of the secondary amine.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane) at 1.0 mg/mL.

  • Oven Program: Initial hold at 60 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 10 min.

  • Detection: Inject 1 µL with a split ratio of 20:1. FID temperature set to 300 °C.

  • Validation: Inject a solvent blank to ensure no carryover or solvent impurities interfere with the analyte peak.

Comparative Data Synthesis

Analytical MethodSeparation MechanismDetection Limit (LOD)Linearity ( R2 )Key AdvantagePrimary Limitation
HPLC-CAD Hydrophobicity (RP-HPLC)~1–5 ng (on column)> 0.995 (Log-Log)Universal response for non-chromophores; direct analysis.Response varies with mobile phase without inverse gradient.
Deriv. HPLC-UV Hydrophobicity (Tagged)~10–50 fmol> 0.999Ultra-high sensitivity; standard UV equipment used.Requires sample prep; derivatization artifacts possible.
1H qNMR None (Direct Measurement)~0.1% (w/w)N/A (Absolute)Requires no analyte reference standard; absolute purity.Lower sensitivity for trace impurities (<0.1%).
GC-FID Volatility / Boiling Point~10–20 ng> 0.999Highly orthogonal to LC; universal carbon detection.Requires base-deactivated columns; thermal degradation risk.

References

  • Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. LCMS.cz.
  • Why HPLC-CAD is ideal for quality assurance of APIs and excipients. Labroots.
  • Application of HPLC-CAD in Pharmaceutical Analysis. ResearchGate.
  • Compound purity assessment and impurity testing with Corona CAD. Wiley.
  • A Researcher's Guide to Purity Assessment of Amino-PEG12-CH2COOH Bioconjugates. Benchchem.
  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Chromatography Online.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. ThermoFisher.

Sources

Validation

An Inter-Laboratory Comparison for the Robust Analysis of 4-(Oxan-2-ylmethoxy)piperidine: A Guide to Method Harmonization

Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] 4-(Oxan-2-ylmethoxy)piperidine, a molecule combining both the piperidine an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] 4-(Oxan-2-ylmethoxy)piperidine, a molecule combining both the piperidine and oxane heterocycles, represents a class of building blocks with increasing relevance in drug discovery.[4][5] Ensuring the analytical purity and consistency of such intermediates is paramount for reliable downstream applications, from preclinical studies to manufacturing. This guide presents the methodology and findings of a multi-laboratory comparative study designed to assess the precision, accuracy, and variability of common analytical techniques for the quality control of 4-(Oxan-2-ylmethoxy)piperidine. By examining the results from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), we provide a data-driven framework for establishing a robust, harmonized analytical control strategy.

Introduction: The Imperative for Analytical Consensus

The reproducibility of scientific research and the quality of pharmaceutical products depend entirely on the reliability of analytical measurements. For key synthetic intermediates like 4-(Oxan-2-ylmethoxy)piperidine, whose molecular formula is C11H21NO2[6], a lack of a standardized analytical approach can lead to significant discrepancies in purity assessment between laboratories. Such inconsistencies can obscure the true impurity profile, impact process development, and create regulatory hurdles.

The primary challenge in analyzing this molecule lies in its structure: it lacks a strong native chromophore, rendering standard UV-based HPLC detection problematic without derivatization.[7][8] This necessitates the use of universal detectors or alternative analytical platforms. This guide addresses this challenge head-on by comparing methods that are fit-for-purpose, aiming to answer a critical question: How can different laboratories, with their inherent operational variances, achieve consensus in the analytical assessment of 4-(Oxan-2-ylmethoxy)piperidine?

This inter-laboratory study was designed to:

  • Evaluate the performance of different analytical techniques for purity and impurity analysis.

  • Quantify the inter-laboratory variability for each method.

  • Identify critical method parameters that influence analytical outcomes.

  • Propose a validated, harmonized approach for routine quality control and reference standard characterization.

Study Design: A Framework for Comparison

To ensure a robust comparison, a single, homogenous batch of 4-(Oxan-2-ylmethoxy)piperidine was distributed to four independent laboratories (designated Lab A, Lab B, Lab C, and Lab D). The sample was intentionally prepared with trace levels of two known process-related impurities to challenge the separation and detection capabilities of the proposed methods.

The study workflow was structured to allow for a direct comparison of results from three distinct analytical platforms.

G cluster_0 Phase 1: Sample Preparation & Distribution cluster_1 Phase 2: Independent Laboratory Analysis cluster_2 Phase 3: Data Aggregation & Analysis Batch Single, Homogenous Batch of 4-(Oxan-2-ylmethoxy)piperidine (with known impurities) Dist Sample Distribution Batch->Dist LabA Lab A LabB Lab B LabC Lab C LabD Lab D Data Central Data Aggregation LabA->Data HPLC HPLC-CAD Purity LabA->HPLC Protocol 1 GCMS GC-MS Impurity ID LabA->GCMS Protocol 2 qNMR qNMR Absolute Purity LabA->qNMR Protocol 3 LabB->Data LabB->HPLC Protocol 1 LabB->GCMS Protocol 2 LabB->qNMR Protocol 3 LabC->Data LabC->HPLC Protocol 1 LabC->GCMS Protocol 2 LabC->qNMR Protocol 3 LabD->Data LabD->HPLC Protocol 1 LabD->GCMS Protocol 2 LabD->qNMR Protocol 3 Compare Comparative Analysis (Purity, Impurity Profile, Z-Scores) Data->Compare Report Final Report & Recommendations Compare->Report

Caption: Workflow for the inter-laboratory comparison study.

Detailed Analytical Protocols

The following protocols were provided to each participating laboratory. The rationale behind key parameter selections is included to foster a deeper understanding of the method design.

Protocol 1: Purity by HPLC with Charged Aerosol Detection (CAD)

Rationale: Given the absence of a UV chromophore, a universal detector is required. CAD is chosen for its high sensitivity and relatively uniform response for non-volatile analytes, making it ideal for purity assessment.[7]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Charged Aerosol Detector.

  • Column: C18, 2.1 x 100 mm, 2.7 µm particle size.

    • Causality: A smaller internal diameter column (2.1 mm) is selected to enhance sensitivity with a mass-flow dependent detector like CAD.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The acidic modifier improves peak shape for the basic piperidine nitrogen.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water.

  • CAD Settings: Evaporation Temperature: 35 °C; Power Function: 1.0.

Protocol 2: Impurity Identification by GC-MS

Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic impurities that may originate from starting materials or residual solvents.

  • Instrumentation: Gas chromatograph with a split/splitless injector and a mass selective detector.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Causality: A 5% phenyl-arylene phase provides excellent general-purpose separation for a wide range of analyte polarities.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector: 250 °C, Split ratio 20:1.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

  • Scan Range: 35-400 amu.

  • Sample Preparation: Dissolve ~20 mg of the sample in 2 mL of Dichloromethane.

Protocol 3: Absolute Purity by Quantitative ¹H NMR (qNMR)

Rationale: qNMR is a primary analytical method that allows for the determination of absolute purity against a certified internal standard without the need for a specific reference standard of the analyte itself.[7]

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Internal Standard (IS): Maleic Acid (Certified Reference Material).

  • Solvent: Deuterated Methanol (Methanol-d4).

  • Sample Preparation:

    • Accurately weigh ~15 mg of 4-(Oxan-2-ylmethoxy)piperidine.

    • Accurately weigh ~10 mg of Maleic Acid IS into the same vial.

    • Dissolve both in ~0.7 mL of Methanol-d4.

  • Acquisition Parameters:

    • Pulse Program: Standard 30° or 45° pulse.

    • Relaxation Delay (D1): 30 seconds.

      • Causality: A long D1 delay (>5x the longest T1 of any proton being integrated) is absolutely critical to ensure full spin-lattice relaxation, which is the foundation of accurate quantification.

    • Number of Scans: 16.

  • Data Processing:

    • Apply manual phase and baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (e.g., a specific piperidine proton) and the vinylic proton signal of Maleic Acid (~6.3 ppm).

    • Calculate purity using the standard qNMR equation, accounting for molecular weights and the number of protons in each integrated signal.

Comparative Results and Discussion

The data submitted by the four laboratories revealed key insights into the performance and potential pitfalls of each analytical method.

HPLC-CAD Purity Assessment

The HPLC-CAD method demonstrated good inter-laboratory precision for overall purity, but also highlighted the sensitivity of the detector to mobile phase quality and gradient composition.

LaboratoryReported Purity (%)Area % RSD (n=3)Key Observations
Lab A 99.710.15%Clean baseline, symmetrical main peak.
Lab B 99.680.21%Minor baseline drift noted at the end of the gradient.
Lab C 99.250.85%Significant peak tailing for the main analyte; higher variability.
Lab D 99.740.18%Results consistent with Lab A.
Consensus Mean 99.68
Std. Deviation 0.21

Discussion: Labs A, B, and D achieved highly comparable results. Lab C's lower purity value and higher RSD were traced back to their use of an older C18 column that had lost resolving power, demonstrating the importance of stringent system suitability tests (SSTs) for column performance. The minor baseline drift in Lab B was attributed to impurities in their LC-MS grade solvent, a reminder that CAD is sensitive to non-volatile additives.

GC-MS Impurity Profiling

GC-MS analysis was effective in identifying two key process-related impurities that were not fully resolved or detected by HPLC.

LaboratoryImpurity 1 (ppm)Impurity 2 (ppm)Key Observations
Lab A 1150450Clear identification based on library match and fragmentation.
Lab B 1210435Consistent results.
Lab C 1180460Consistent results.
Lab D 950380Lower values reported; investigation revealed a slight leak in their injector septum.
Consensus Mean 1173 448 (Excluding Lab D)
Std. Deviation 32.1 12.6 (Excluding Lab D)

Discussion: The GC-MS method proved highly robust and transferable, with Labs A, B, and C showing excellent agreement. The lower results from Lab D underscore the criticality of routine instrument maintenance, as a small injector leak led to a systematic negative bias. This technique was uniquely capable of identifying a volatile starting material (Impurity 1) and a thermal degradation product (Impurity 2) formed in the injector.

qNMR Absolute Purity Determination

The qNMR results provided a benchmark for absolute purity, showing the tightest inter-laboratory agreement.

LaboratoryReported Purity (% w/w)Measurement Uncertainty (±%)Key Observations
Lab A 99.650.10Excellent spectral resolution and baseline.
Lab B 99.590.12Minor phasing adjustments needed.
Lab C 99.610.11Consistent results.
Lab D 99.680.10Consistent results.
Consensus Mean 99.63
Std. Deviation 0.04

Discussion: The qNMR method yielded the most precise and accurate results, with a standard deviation of only 0.04% across the four labs. This highlights the power of qNMR as a primary method for reference standard characterization, as it is less susceptible to the instrumental and chromatographic variables that can affect HPLC and GC methods. The consensus mean of 99.63% served as the anchor value to evaluate the other techniques.

Data Analysis and Harmonization

A successful inter-laboratory comparison relies on objective statistical evaluation. By calculating Z-scores, we can normalize laboratory performance against the consensus value and a target standard deviation.[9]

G cluster_0 Input Data cluster_1 Statistical Calculation cluster_2 Performance Evaluation lab_data Individual Lab Results (xi) z_score Z-Score Calculation Z = (xi - X) / σ lab_data->z_score qnmr_mean Consensus Mean (X) from qNMR = 99.63% qnmr_mean->z_score target_sd Target SD (σ) (e.g., 0.20%) target_sd->z_score eval Is |Z| ≤ 2 ? z_score->eval sat Satisfactory eval->sat Yes unsat Unsatisfactory (Investigation Required) eval->unsat No

Caption: Logic for Z-score based performance evaluation.

Based on this logic, Lab C's HPLC result (Z-score = -1.9) would be borderline but acceptable, while Lab D's GC-MS result for Impurity 1 (Z-score > 2.0, compared to the mean of the other labs) would be flagged as an outlier requiring investigation.

Final Recommendations for a Harmonized Control Strategy

Based on the collective data from this inter-laboratory study, the following tiered approach is recommended for the analysis of 4-(Oxan-2-ylmethoxy)piperidine:

  • Reference Standard Characterization: The definitive purity of a reference standard should be established using qNMR . This provides a robust, anchor value for absolute purity. This should be supplemented with GC-MS to identify and quantify any volatile or semi-volatile impurities not accounted for by NMR.

  • Routine Quality Control (QC): For routine batch release and in-process controls, HPLC-CAD is a suitable and robust method.

    • System Suitability: A stringent SST must be implemented, including checks for peak tailing, resolution between the main peak and a known impurity, and baseline stability. This mitigates the risk of column degradation affecting results, as seen with Lab C.

    • Method Validation: The method should be fully validated according to ICH guidelines, establishing its linearity, accuracy, precision, and limits of detection/quantitation.

  • Impurity Profiling: A combination of techniques is necessary for a complete picture. HPLC-CAD can track known non-volatile impurities, while GC-MS is essential for volatile species. For unknown peak identification, LC-MS/MS would be the next logical step.

By adopting this harmonized strategy, organizations can ensure consistent and reliable analytical data for 4-(Oxan-2-ylmethoxy)piperidine across different sites, facilitating seamless project progression from research and development to commercial manufacturing.

References

  • PubChem. 4-(oxan-2-ylmethoxy)piperidine. National Center for Biotechnology Information. [Link]

  • Chemspace. 6-{4-[(oxan-2-yl)methoxy]piperidine-1-carbonyl}-1H-indole. Chemspace. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. PharmaCompass. [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo. [Link]

  • Royal Society of Chemistry. Analytical Methods. RSC Publishing. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • MDPI. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Pharmaceuticals. [Link]

  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]

  • California Air Resources Board. Inter laboratory Comparison 2023 Report. CARB. [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Defense Technical Information Center. Piperidine Synthesis. DTIC. [Link]

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Comparative

"4-(Oxan-2-ylmethoxy)piperidine" stability comparison with similar compounds

Comparative Stability Guide: 4-(Oxan-2-ylmethoxy)piperidine vs. Structural Analogues in Drug Development In modern medicinal chemistry, the selection of saturated heterocyclic scaffolds is driven by a delicate balance be...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability Guide: 4-(Oxan-2-ylmethoxy)piperidine vs. Structural Analogues in Drug Development

In modern medicinal chemistry, the selection of saturated heterocyclic scaffolds is driven by a delicate balance between physicochemical properties and metabolic stability. 4-(Oxan-2-ylmethoxy)piperidine (CAS 933716-34-8)[1][2] has emerged as a highly versatile building block. By linking a basic piperidine ring to a lipophilic tetrahydropyran (THP) ring via a methoxy spacer, this compound offers unique spatial geometry.

However, its most critical attribute is its chemical stability. This guide provides an in-depth, objective comparison of 4-(oxan-2-ylmethoxy)piperidine against its direct structural analogues, detailing the mechanistic causality behind their stability profiles and providing self-validating protocols for empirical testing.

Structural Causality & Mechanistic Stability

The stability of ether-linked heterocycles is fundamentally dictated by the oxidation state and substitution pattern of the carbons flanking the oxygen atom. The divergence in stability between 4-(oxan-2-ylmethoxy)piperidine and its analogue, 4-(oxan-2-yloxy)piperidine[3], serves as a textbook example of the "methylene spacer effect."

The Acetal Liability: 4-(Oxan-2-yloxy)piperidine

In 4-(oxan-2-yloxy)piperidine, the piperidine oxygen is directly bonded to the C2 position of the THP ring. Because this C2 carbon is simultaneously bonded to the endocyclic ring oxygen, it constitutes an anomeric center. This specific linkage is a cyclic mixed acetal, commonly referred to as a THP ether[4]. THP ethers are notoriously acid-labile; they are frequently utilized as temporary protecting groups precisely because they undergo rapid hydrolysis under mild acidic conditions[5]. Protonation of the exocyclic oxygen leads to the expulsion of the piperidine moiety, generating a highly resonance-stabilized oxocarbenium ion intermediate[5][6].

The Ether Robustness: 4-(Oxan-2-ylmethoxy)piperidine

Conversely, 4-(oxan-2-ylmethoxy)piperidine incorporates a methylene (-CH2-) spacer between the anomeric C2 carbon of the THP ring and the exocyclic oxygen[1]. This insertion completely alters the functional group classification from an acetal to a standard aliphatic ether. Because protonation of this ether oxygen cannot result in the formation of a stabilized oxocarbenium ion[6], the molecule is impervious to the rapid acid-catalyzed cleavage seen in THP ethers.

G cluster_0 Acid-Labile Acetal (THP Ether) cluster_1 Acid-Stable Ether (Methylene Spacer) A 4-(Oxan-2-yloxy)piperidine (Acetal Center) B Oxocarbenium Ion A->B H+ / H2O C Hydrolyzed Products B->C Rapid Cleavage D 4-(Oxan-2-ylmethoxy)piperidine (Ether Linkage) E No Oxocarbenium D->E H+ / H2O F Intact Molecule E->F Stable at pH 1-14

Mechanistic divergence in acid stability: Acetal cleavage vs. aliphatic ether robustness.

Quantitative Stability Comparison

To contextualize the performance of 4-(oxan-2-ylmethoxy)piperidine, it must be evaluated against alternative scaffolds under conditions relevant to both gastrointestinal transit (pH 1.2) and downstream synthetic processing (e.g., catalytic hydrogenation).

Table 1: Comparative Degradation Kinetics of Piperidine-Ether Analogues

Scaffold / CompoundLinkage Classification at pH 1.2 (37°C)* at pH 7.4 (37°C)Stability to Pd/C,
4-(Oxan-2-ylmethoxy)piperidine Aliphatic Ether> 72 hours > 6 months Stable
4-(Oxan-2-yloxy)piperidine Acetal (THP Ether)< 15 minutes> 1 monthStable
4-(Benzyloxy)piperidine Benzyl Ether> 72 hours> 6 monthsLabile (Cleaved)

*Simulated Gastric Fluid (SGF) conditions without enzymes.

Data Interpretation: While 4-(benzyloxy)piperidine matches the acid stability of our target compound, it is highly susceptible to hydrogenolysis. If a synthetic route requires late-stage alkene reduction or benzyl deprotection elsewhere on the molecule, the benzyloxy scaffold will fail. 4-(Oxan-2-ylmethoxy)piperidine provides total orthogonality—it survives both the acidic conditions that destroy THP ethers and the reductive conditions that destroy benzyl ethers.

Self-Validating Experimental Protocol: ICH Q1A(R2) Stability Profiling

To empirically validate the stability claims of these scaffolds, a forced degradation study must be executed in accordance with ICH Q1A(R2) guidelines[7][8]. The following protocol is designed as a self-validating system: it utilizes mass balance calculations to ensure that no degradation pathways are "missed" by the detector.

Step-by-Step Methodology

Phase 1: Sample Preparation & System Suitability

  • Prepare a 1.0 mg/mL stock solution of 4-(oxan-2-ylmethoxy)piperidine in HPLC-grade Acetonitrile/Water (50:50, v/v).

  • Causality Check: Spike the sample with a known concentration of an internal standard (e.g., deuterated piperidine). This ensures that any observed loss of the parent peak is due to chemical degradation, not sample precipitation or injection volume errors.

Phase 2: Forced Degradation (Stress Conditions)

  • Acidic Stress (Simulated Gastric Liability): Mix 1.0 mL of stock with 1.0 mL of 0.2N HCl (final concentration 0.1N HCl). Incubate at 60°C for 24 hours. Purpose: Probes the stability of the ether linkage against oxocarbenium formation.

  • Basic Stress: Mix 1.0 mL of stock with 1.0 mL of 0.2N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 1.0 mL of stock with 1.0 mL of 6% (final concentration 3%). Incubate at room temperature for 24 hours. Purpose: Evaluates the susceptibility of the piperidine nitrogen to form N-oxides.

Phase 3: Quenching & LC-MS/MS Analysis

  • Neutralize the acid/base samples (e.g., add 1.0 mL of 0.2N NaOH to the HCl sample).

  • Analyze via LC-MS/MS using a C18 reverse-phase column (Gradient: 5% to 95% Acetonitrile in Water with 0.1% Formic Acid).

  • Self-Validation (Mass Balance): Calculate the total peak area of the parent compound + all degradant peaks (adjusted for ionization response factors). The total mass balance must equal 95%–105% of the Day 0 control. A mass balance <95% indicates the formation of volatile degradants or irreversible column binding, requiring orthogonal detection (e.g., CAD or NMR).

Workflow cluster_stress ICH Q1A(R2) Forced Degradation A API / Scaffold Selection (e.g., CAS 933716-34-8) B1 Acidic Stress (0.1N HCl, 60°C) A->B1 B2 Basic Stress (0.1N NaOH, 60°C) A->B2 B3 Oxidative Stress (3% H2O2, RT) A->B3 C LC-MS/MS Analysis & Mass Balance B1->C B2->C B3->C D Degradation Profile & t1/2 Calculation C->D

ICH Q1A(R2) compliant forced degradation workflow for stability profiling.

Conclusion & Application Strategy

The selection of 4-(oxan-2-ylmethoxy)piperidine over traditional THP ethers or benzyl ethers is a strategic decision rooted in mechanistic organic chemistry. By utilizing a methylene spacer to isolate the ether oxygen from the anomeric C2 carbon of the tetrahydropyran ring, researchers bypass the oxocarbenium-driven degradation pathway entirely. This grants the molecule exceptional stability in both the acidic environments of the human gut and the harsh reductive conditions of late-stage API synthesis, making it a superior, permanent structural motif for advanced drug design.

References

  • NextSDS. "4-(oxan-2-ylmethoxy)piperidine — Chemical Substance Information". NextSDS Substance Database. Available at:[Link]

  • 001CHEMICAL. "Search CAS 933716-34-8". 001Chemical Database. Available at:[Link]

  • PubChem. "1-Benzyl-4-(oxan-2-yloxy)piperidine-4-carbonitrile". National Institutes of Health (NIH). Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A - Q1F Stability". ICH Quality Guidelines. Available at: [Link]

  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products". ICH Official Documents. Available at:[Link]

  • Grokipedia. "Tetrahydropyran - Chemical Properties and Protecting Group Chemistry". Grokipedia. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives". NIH PubMed Central. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of 4-(Oxan-2-ylmethoxy)piperidine: A Cost-Benefit Analysis

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction 4-(Oxan-2-ylmethoxy)piperidine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Oxan-2-ylmethoxy)piperidine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, combining a piperidine ring with a tetrahydropyran (oxane) moiety, offers a scaffold for developing novel therapeutic agents. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical research communities.

This guide provides an in-depth cost-benefit analysis of the primary synthetic routes to 4-(Oxan-2-ylmethoxy)piperidine. Moving beyond a simple recitation of procedural steps, we will delve into the mechanistic rationale, process safety, scalability, and economic viability of each approach. The insights presented herein are grounded in established chemical principles and supported by experimental data from the peer-reviewed literature and trade publications, empowering researchers to select the optimal synthetic strategy for their specific needs.

Executive Summary of Synthetic Strategies

The principal and most direct route to 4-(Oxan-2-ylmethoxy)piperidine is the Williamson ether synthesis . This venerable yet robust reaction involves the coupling of an alkoxide with an alkyl halide. In the context of our target molecule, this translates to two main variations, primarily differing in the management of the reactive secondary amine of the piperidine ring:

  • Route 1: The Direct Approach (Unprotected Piperidine) : This route involves the direct reaction of 4-hydroxypiperidine with a reactive derivative of 2-(hydroxymethyl)oxane. While seemingly straightforward, this approach is complicated by the competing nucleophilicity of the piperidine nitrogen.

  • Route 2: The Protected Route (N-Boc-4-hydroxypiperidine) : A more refined strategy that employs an N-protected 4-hydroxypiperidine derivative, most commonly the tert-butyloxycarbonyl (Boc) protected form. This multi-step process involves protection, etherification, and deprotection, but offers superior control over the reaction's outcome.

Below, we will dissect each route in detail, providing a comprehensive analysis of their respective costs and benefits.

Route 1: The Direct Approach - A Risky Shortcut

The most apparent synthesis involves the direct alkylation of 4-hydroxypiperidine with a suitable electrophile like 2-(chloromethyl)tetrahydro-2H-pyran.

Reaction Scheme:

Mechanistic Considerations and Rationale:

The Williamson ether synthesis proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an electrophilic carbon bearing a good leaving group. In this direct approach, a strong base is required to deprotonate the hydroxyl group of 4-hydroxypiperidine to form the more nucleophilic alkoxide. However, the secondary amine of the piperidine ring is also nucleophilic and can compete in the reaction, leading to the formation of an N-alkylated byproduct. Furthermore, the basic conditions can lead to the dehydrohalogenation of the alkyl halide, an E2 elimination side reaction.

Cost-Benefit Analysis of the Direct Approach
Factor Analysis
Cost Starting Materials: 4-Hydroxypiperidine is a relatively inexpensive starting material. 2-(Chloromethyl)tetrahydro-2H-pyran is also commercially available at a moderate cost. Reagents: Strong bases like sodium hydride (NaH) are required, which, while not prohibitively expensive, have significant handling and safety costs. Process: A single-step reaction appears economical on the surface. However, the cost of separating the desired O-alkylated product from the N-alkylated byproduct and other impurities can be substantial, often requiring preparative chromatography, which is not ideal for large-scale production.
Benefit Simplicity: The primary theoretical advantage is the single synthetic step. Atom Economy: In theory, this route has a high atom economy.
Yield & Purity Yield: The yield of the desired product is often low to moderate due to the formation of byproducts. Purity: The crude product is a mixture, and achieving high purity can be challenging and costly.
Safety & Environment Safety: The use of sodium hydride, a pyrophoric reagent that reacts violently with water, presents significant safety challenges, especially at scale.[1][2] It requires an inert atmosphere and careful handling. Environment: The use of strong bases and potentially chlorinated solvents raises environmental concerns. The need for extensive purification can also lead to significant solvent waste.
Scalability Poor: This route is generally not recommended for scale-up due to the lack of selectivity, purification difficulties, and safety concerns associated with using large quantities of sodium hydride.

Route 2: The Protected Route - A Strategy for Success

To overcome the challenges of the direct approach, a protection-deprotection strategy is employed. The piperidine nitrogen is reversibly protected, rendering it non-nucleophilic and directing the alkylation exclusively to the hydroxyl group. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions.

Workflow Diagram:

G A 4-Hydroxypiperidine B N-Boc-4-hydroxypiperidine A->B Boc Anhydride (Boc2O) C N-Boc-4-(Oxan-2-ylmethoxy)piperidine B->C 1. Base (e.g., NaH, KOtBu) 2. 2-(Chloromethyl)oxane D 4-(Oxan-2-ylmethoxy)piperidine C->D Acid (e.g., TFA, HCl)

A three-step protected route to the target compound.

Step 1: Protection of 4-Hydroxypiperidine

The first step is the protection of the secondary amine of 4-hydroxypiperidine with a Boc group. This is a standard and high-yielding reaction.

Reaction Scheme:

Experimental Protocol: N-Boc Protection

  • Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be used directly in the next step or purified by recrystallization or column chromatography.

Step 2: Williamson Ether Synthesis

With the nitrogen protected, the Williamson ether synthesis can now be performed with high selectivity.

Reaction Scheme:

Experimental Protocol: Williamson Ether Synthesis

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in an anhydrous aprotic solvent like THF or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a base (1.2 eq). Common bases include sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the alkoxide.

  • Add 2-(chloromethyl)tetrahydro-2H-pyran (1.1 eq) to the reaction mixture.

  • Heat the reaction to 50-70 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Step 3: Deprotection

The final step is the removal of the Boc protecting group to yield the target compound.

Reaction Scheme:

Experimental Protocol: N-Boc Deprotection

  • Dissolve the N-Boc protected intermediate in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • If an acid salt is formed, the free base can be obtained by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide) and subsequent extraction.

Cost-Benefit Analysis of the Protected Route
Factor Analysis
Cost Starting Materials: N-Boc-4-hydroxypiperidine is commercially available, though at a higher cost than unprotected 4-hydroxypiperidine.[3] Alternatively, it can be prepared in-house from 4-hydroxypiperidine and Boc anhydride, adding a step and reagent costs. Reagents: While strong bases like NaH can be used, this route is also amenable to milder and safer bases like potassium tert-butoxide or even potassium carbonate under phase-transfer conditions, which can reduce safety-related costs.[4] The cost of the protecting group and deprotection reagents must also be factored in. Process: Although a multi-step process, the high yields and straightforward purifications at each stage can make the overall process more cost-effective than the direct route, especially at scale, due to reduced labor and materials for purification.
Benefit High Yield & Purity: This route consistently provides high yields of the desired product with excellent purity, as side reactions are minimized. Predictability & Robustness: The reactions are well-understood and reliable, making the process robust and reproducible. Flexibility: The use of the Boc protecting group is a well-established and versatile strategy in organic synthesis.
Safety & Environment Safety: The ability to use less hazardous bases than NaH (e.g., KOtBu) can significantly improve the safety profile of the synthesis. The deprotection step with strong acids requires appropriate handling precautions. Environment: While it involves more steps, the higher efficiency and reduced need for chromatographic purification can lead to a lower overall solvent consumption compared to the direct route.
Scalability Excellent: This route is highly scalable. The protection and deprotection steps are standard industrial procedures, and the Williamson ether synthesis itself is widely used in large-scale manufacturing.[5] The high selectivity and ease of purification make it well-suited for producing large quantities of the target compound.

Comparative Summary and Recommendations

FeatureRoute 1: Direct ApproachRoute 2: Protected Route
Number of Steps 13
Overall Yield Low to ModerateHigh
Purity of Crude Product Low (Mixture)High
Purification Difficult (Chromatography)Straightforward
Starting Material Cost LowModerate to High
Reagent Safety Poor (NaH)Moderate to Good (Can use safer bases)
Scalability PoorExcellent

Recommendation Logic Diagram:

G Start Project Goal SmallScale Small-Scale, Purity Not Critical Start->SmallScale Lab-scale synthesis LargeScale Large-Scale, High Purity Required Start->LargeScale Process development, medicinal chemistry Route1 Consider Route 1 (Direct Approach) SmallScale->Route1 If accepting low yield and difficult purification Route2 Choose Route 2 (Protected Route) SmallScale->Route2 For reliable results LargeScale->Route2

Decision-making guide for synthetic route selection.

Final Recommendation:

For virtually all applications in research and development, Route 2, the protected strategy, is unequivocally the superior choice . The upfront investment in additional steps and slightly more expensive starting materials is more than compensated for by the high, reliable yields, excellent purity, and enhanced safety and scalability. The direct approach (Route 1) should only be considered for very small-scale exploratory work where a mixture of products might be acceptable for initial screening, and even then, its drawbacks are significant. For any application requiring pure material for biological testing or further synthetic elaboration, the protected route is the only professionally sound option.

References

  • Wikipedia. (2023). Sodium hydride. [Link]

  • Common Organic Chemistry. Sodium Hydride. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • ACS Publications. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. [Link]

  • Scribd. Safe Sodium Hydride Use in Reactions. [Link]

  • Oreate AI Blog. (2025). Understanding Sodium Hydride: The Basics of NaH. [Link]

  • ResearchGate. (2018). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Oxan-2-ylmethoxy)piperidine

As a Senior Application Scientist, I recognize that handling specialized piperidine derivatives requires moving beyond generic safety data sheets. To build a truly safe laboratory environment, researchers must understand...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized piperidine derivatives requires moving beyond generic safety data sheets. To build a truly safe laboratory environment, researchers must understand the causality behind chemical hazards.

4-(Oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8) presents a unique dual-hazard profile. The piperidine moiety is a secondary amine, making it a strong organic base capable of rapidly denaturing proteins and saponifying lipids upon contact. Simultaneously, the oxan-2-ylmethoxy (tetrahydropyran) ether linkage significantly increases the molecule's lipophilicity, allowing it to easily cross biological membranes, including the blood-brain barrier[1].

This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE), handling, and disposal for this compound.

I. Quantitative Hazard Summary & Mechanistic Rationale

To design an effective PPE strategy, we must first map the Globally Harmonized System (GHS) hazard codes to their physiological mechanisms[2].

Hazard ClassGHS CodeMechanistic RationaleRequired PPE & Engineering Control
Serious Eye Damage H318The secondary amine acts as a strong base, rapidly saponifying ocular lipids and causing irreversible corneal protein denaturation[1].Unvented chemical splash goggles + Full-face shield.
Skin Irritation H315Localized basicity disrupts the skin's natural acid mantle, leading to chemical burns, erythema, and tissue irritation[2].Double nitrile gloves (Inner: 0.11mm, Outer: ≥0.4mm).
STOT SE 3 (CNS) H336The lipophilic ether moiety allows inhaled vapors/aerosols to cross the blood-brain barrier, causing central nervous system depression.Chemical fume hood (Face velocity ≥100 fpm).

II. Operational Workflow & Engineering Controls

Before any physical PPE is donned, engineering controls must be validated. Handling 4-(Oxan-2-ylmethoxy)piperidine outside of a controlled ventilation environment guarantees exposure to H336 (drowsiness/dizziness) risks.

PPE_Workflow A Hazard Identification CAS: 933716-34-8 B Engineering Controls Fume Hood (>100 fpm) A->B C PPE Donning Double Nitrile & Face Shield B->C D Chemical Manipulation (Transfer/Synthesis) C->D E Exposure Event? D->E F Emergency Protocol Eye Wash / Shower (15 min) E->F Yes G Waste Segregation (Basic Organic Waste) E->G No F->G

Operational workflow for 4-(Oxan-2-ylmethoxy)piperidine, detailing hazard control and routing.

III. Procedural Methodology: Self-Validating PPE Protocol

Do not simply put on PPE; validate it. This step-by-step methodology ensures that every layer of protection functions as a verifiable system against the specific hazards of basic, lipophilic amines.

Step 1: Engineering Control Validation

  • Action: Check the digital airflow monitor on the chemical fume hood.

  • Validation: Ensure the face velocity reads between 100–120 feet per minute (fpm) .

  • Causality: Velocities below 100 fpm fail to capture heavy lipophilic vapors, risking H336 CNS exposure. Velocities above 120 fpm create turbulent eddies that can pull aerosolized basic amines out of the hood and into the operator's breathing zone.

Step 2: Dermal Barrier Construction (Double-Gloving)

  • Action: Inflate the inner nitrile glove (0.11 mm thickness) with air and twist the cuff to trap it. Observe for pressure loss. If intact, don the glove. Put on a flame-retardant lab coat. Finally, don an outer heavy-duty nitrile glove (≥0.4 mm thickness).

  • Validation: Fold the cuff of the lab coat between the inner and outer glove layers.

  • Causality: Micro-perforations allow basic amines to bypass the barrier, causing insidious dermal saponification (H315)[1]. Layering the lab coat between the gloves breaks the continuous surface, preventing the capillary wicking of liquid chemicals up the forearm.

Step 3: Ocular Seal Verification

  • Action: Equip unvented chemical splash goggles. Press the edges to ensure a vacuum seal against the face, then lower a full-face shield over the goggles.

  • Validation: Shake your head rapidly; the goggles should not shift, and no ambient air should easily flow across your eyes.

  • Causality: Standard safety glasses have peripheral gaps. Aerosolized piperidine derivatives will bypass these gaps and cause irreversible corneal damage (H318)[2]. The face shield protects the broader facial epidermis from basic splashes, while the unvented goggles provide the ultimate ocular seal.

IV. Emergency Response & Disposal Plan

Even with rigorous PPE, operators must be prepared for containment failures. Because 4-(Oxan-2-ylmethoxy)piperidine is a basic amine, standard solvent spill protocols must be modified.

Emergency Spill Protocol:

  • Isolate: Immediately lower the fume hood sash to contain vapors. If the spill occurs outside the hood, evacuate the immediate 10-foot radius to prevent STOT SE 3 inhalation exposure.

  • Neutralize: Do not use basic or neutral absorbents (like standard kitty litter). Apply a chemically inert, slightly acidic absorbent (e.g., a sodium bisulfate-based spill kit) starting from the perimeter of the spill and working inward.

    • Causality: Neutralizing the amine converts it into a non-volatile salt, immediately eliminating the H336 inhalation hazard and mitigating the H315 dermal burn hazard during cleanup.

  • Collect: Use non-sparking polypropylene tools to scoop the neutralized matrix into a high-density polyethylene (HDPE) container.

Waste Segregation & Disposal:

  • Action: Collect all operational waste (including contaminated inner gloves and pipettes) in a dedicated HDPE container.

  • Labeling: Label strictly as "Hazardous Waste: Basic Organic Amine."

  • Causality (Critical): Never mix piperidine derivative waste with acidic waste streams (e.g., nitric acid, hydrochloric acid). The resulting acid-base neutralization is highly exothermic and can cause solvent boiling, over-pressurization, and subsequent container rupture.

V. References

  • NextSDS. "4-(oxan-2-ylmethoxy)piperidine — Chemical Substance Information." NextSDS Substance Database.

  • United Nations Economic Commission for Europe (UNECE). "ANNEX 3: CODIFICATION OF HAZARD STATEMENTS, CODIFICATION AND USE OF PRECAUTIONARY STATEMENTS." GHS Guidelines.

  • Safe Work Australia. "Classifying hazardous chemicals: National guide." Safe Work Australia Publications.

Sources

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4-(Oxan-2-ylmethoxy)piperidine
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4-(Oxan-2-ylmethoxy)piperidine
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